molecular formula C20H32O3 B15582553 16(S)-Hete CAS No. 183509-23-1

16(S)-Hete

Numéro de catalogue: B15582553
Numéro CAS: 183509-23-1
Poids moléculaire: 320.5 g/mol
Clé InChI: JEKNPVYFNMZRJG-IFOZKBMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

16(S)-HETE is a 16-HETE in which the chiral centre at position 16 has S-configuration. It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 16(R)-HETE.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNPVYFNMZRJG-IFOZKBMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Cytochrome P450 Pathway for 16(S)-HETE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by Cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 16(S)-HETE and 16(R)-HETE, each possessing distinct biological activities. This technical guide provides a comprehensive overview of the CYP-mediated synthesis of this compound, focusing on the enzymatic pathways, quantitative data, and detailed experimental methodologies relevant to its study. Understanding the stereoselective production of this compound is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutic agents targeting this pathway.

Core Synthesis Pathway

The synthesis of this compound from arachidonic acid is catalyzed by a subset of Cytochrome P450 enzymes, which are a superfamily of heme-containing monooxygenases. The primary pathway involves the release of arachidonic acid from the cell membrane by phospholipase A2 (cPLA2). This free arachidonic acid then serves as a substrate for specific CYP isoforms that introduce a hydroxyl group at the C-16 position of the fatty acid chain.

Several CYP families, including CYP1, CYP2, and CYP4, have been implicated in the metabolism of arachidonic acid to various HETEs. While the precise enzymes responsible for the stereoselective synthesis of this compound are still under investigation, studies suggest that isoforms such as CYP1B1 may play a significant role. Both 16(R)-HETE and this compound have been shown to allosterically activate CYP1B1, with the (S)-enantiomer exhibiting a more pronounced effect, suggesting a potential feedback mechanism or a role for this isoform in its own production[1][2][3][4][5].

dot

Cytochrome_P450_Pathway_for_16S_HETE_Synthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Release 16S_HETE This compound Arachidonic_Acid->16S_HETE Hydroxylation cPLA2 cPLA2 cPLA2->Membrane_Phospholipids CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1B1) CYP_Enzymes->Arachidonic_Acid Biological_Effects Downstream Biological Effects 16S_HETE->Biological_Effects

Figure 1: Overview of this compound Synthesis.

Quantitative Data

Precise quantitative data on the stereoselective synthesis of this compound by specific human CYP isoforms remains an active area of research. However, kinetic parameters for the formation of a related metabolite, 20-HETE, by key CYP enzymes provide a valuable reference for understanding the efficiency of HETE production.

CYP IsoformSubstrateProductKm (µM)Vmax (nmol/min/nmol P450)Reference
CYP4F2 Arachidonic Acid20-HETE247.4[6]
CYP4A11 Arachidonic Acid20-HETE22849.1[6]

Table 1: Kinetic Parameters for 20-HETE Formation by Human CYP Enzymes.

Studies on CYP1B1 have shown that both 16(R)-HETE and this compound can increase its catalytic activity, suggesting an allosteric mechanism. The effect of this compound on CYP1B1 activity was reported to be more pronounced[1][4][5]. While specific Km and Vmax values for this compound formation by CYP1B1 are not yet available, this observation points to a potential regulatory role of this compound in its own synthesis.

Experimental Protocols

In Vitro Metabolism of Arachidonic Acid by Recombinant CYP Enzymes

This protocol describes a general procedure for assessing the ability of a specific recombinant human CYP isoform to metabolize arachidonic acid into this compound.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP1B1, CYP4F2) co-expressed with NADPH-cytochrome P450 reductase

  • Arachidonic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., deuterated 16-HETE)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system with a chiral column

Procedure:

  • Prepare a reaction mixture containing the recombinant CYP enzyme, NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding arachidonic acid to a final concentration of 10-50 µM.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.

  • Add the internal standard.

  • Extract the metabolites by adding two volumes of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample using a chiral HPLC column coupled to a mass spectrometer to separate and quantify the this compound and 16(R)-HETE enantiomers.

dot

In_Vitro_Metabolism_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (CYP, NADPH system, Buffer) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_AA Add Arachidonic Acid Pre_Incubate->Add_AA Incubate Incubate at 37°C Add_AA->Incubate Terminate Terminate Reaction Incubate->Terminate Add_IS Add Internal Standard Terminate->Add_IS Extract Extract Metabolites Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Chiral LC-MS/MS Analysis Reconstitute->Analyze End End Analyze->End

Figure 2: In Vitro Metabolism Workflow.

Chiral Separation and Quantification of 16-HETE Enantiomers by LC-MS/MS

This protocol outlines a method for the chiral separation and quantification of this compound and 16(R)-HETE from biological samples.

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound and 16(R)-HETE analytical standards

  • Deuterated 16-HETE internal standard

Procedure:

  • Sample Preparation: Extract HETEs from the biological matrix (e.g., cell culture supernatant, plasma) using solid-phase extraction (SPE) or liquid-liquid extraction as described in the previous protocol.

  • Chromatographic Separation:

    • Equilibrate the chiral column with the initial mobile phase composition (e.g., 60% A, 40% B).

    • Inject the reconstituted sample onto the column.

    • Elute the enantiomers using a gradient program, for example:

      • 0-5 min: 40% B

      • 5-20 min: Increase to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 40% B

      • 26-30 min: Re-equilibrate at 40% B

    • Optimize the gradient and flow rate to achieve baseline separation of the this compound and 16(R)-HETE peaks.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for 16-HETE (e.g., m/z 319.2 -> 115.1) and the internal standard.

    • Optimize the collision energy and other MS parameters for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and 16(R)-HETE standards.

    • Calculate the concentration of each enantiomer in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

dot

Chiral_LC_MS_MS_Workflow Sample_Prep Sample Preparation (Extraction) Chromatography Chiral HPLC Separation Sample_Prep->Chromatography MS_Detection Mass Spectrometry Detection (MRM) Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: Chiral LC-MS/MS Workflow.

Cell-Based Assay for Endogenous this compound Production and Signaling

This protocol provides a framework for a cell-based assay to measure the endogenous production of this compound in response to a stimulus and to assess its downstream signaling effects.

Materials:

  • Human cell line of interest (e.g., endothelial cells, cancer cells)

  • Cell culture medium and supplements

  • Stimulus (e.g., growth factor, inflammatory cytokine)

  • Specific CYP inhibitor (optional)

  • Reagents for downstream signaling assay (e.g., GPCR activation assay, reporter gene assay)

  • LC-MS/MS system with a chiral column

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a desired confluency in multi-well plates.

    • Treat the cells with the stimulus of interest for a specified time course. Include a vehicle control.

    • For inhibition studies, pre-incubate the cells with a specific CYP inhibitor before adding the stimulus.

  • Sample Collection:

    • Collect the cell culture supernatant for the analysis of extracellular this compound.

    • Harvest the cells for the analysis of intracellular this compound and for downstream signaling assays.

  • Quantification of this compound:

    • Extract and quantify this compound from the supernatant and cell lysates using the chiral LC-MS/MS protocol described above.

  • Downstream Signaling Assay (Example: GPCR Activation):

    • If a G-protein coupled receptor (GPCR) for this compound is known or hypothesized, a GPCR activation assay can be performed.

    • This can be a [³⁵S]GTPγS binding assay on cell membranes or a cell-based reporter assay where a reporter gene (e.g., luciferase) is linked to a response element activated by the GPCR signaling pathway[7][8][9][10][11][12][13][14].

    • Treat cells expressing the receptor with known concentrations of this compound or with the conditioned media from stimulated cells and measure the reporter activity.

dot

Cell_Based_Assay_Workflow Cell_Culture Cell Culture Stimulation Stimulation/ Inhibition Cell_Culture->Stimulation Sample_Collection Sample Collection (Supernatant & Cells) Stimulation->Sample_Collection HETE_Quantification This compound Quantification (Chiral LC-MS/MS) Sample_Collection->HETE_Quantification Signaling_Assay Downstream Signaling Assay (e.g., GPCR Activation) Sample_Collection->Signaling_Assay

Figure 4: Cell-Based Assay Workflow.

Mandatory Visualization: Site-Directed Mutagenesis to Investigate Stereoselectivity

Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the active site of CYP enzymes in determining the stereoselectivity of 16-HETE synthesis. By altering key residues, one can potentially shift the enantiomeric ratio of the product. For instance, phenylalanine residues in the active site of some CYPs are known to influence substrate binding and orientation[1][2].

dot

Site_Directed_Mutagenesis_Logic Wild_Type_CYP Wild-Type CYP Enzyme Identify_Residue Identify Target Residue (e.g., Phenylalanine) Wild_Type_CYP->Identify_Residue Metabolism_Assay In Vitro Metabolism Assay (Arachidonic Acid) Wild_Type_CYP->Metabolism_Assay Control Mutagenesis Site-Directed Mutagenesis Identify_Residue->Mutagenesis Mutant_CYP Mutant CYP Enzyme Mutagenesis->Mutant_CYP Mutant_CYP->Metabolism_Assay Experiment Chiral_Analysis Chiral LC-MS/MS Analysis Metabolism_Assay->Chiral_Analysis Compare_Ratios Compare 16(S)/16(R) Ratios Chiral_Analysis->Compare_Ratios

Figure 5: Site-Directed Mutagenesis Workflow.

Conclusion

The stereoselective synthesis of this compound by Cytochrome P450 enzymes represents a critical area of study for understanding its diverse biological functions. This guide has provided a comprehensive overview of the core synthetic pathway, available quantitative data, and detailed experimental protocols for the investigation of this compound. Further research, particularly in identifying the specific CYP isoforms responsible for its stereoselective production and elucidating its downstream signaling pathways, will be essential for the development of targeted therapeutics. The methodologies outlined herein provide a robust framework for researchers to advance our understanding of this important lipid mediator.

References

16(S)-HETE Signaling Pathway in Renal Tubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid [16(S)-HETE] is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that plays a significant role in regulating renal tubular function.[1] Within the kidney, CYP enzymes metabolize arachidonic acid into various eicosanoids, including HETEs, which act as important signaling molecules in both physiological and pathophysiological processes.[2] Notably, 16-HETE has been identified as an inhibitor of Na+/K+-ATPase activity in the proximal tubules, suggesting its involvement in the modulation of renal sodium transport and, consequently, in the regulation of blood pressure and fluid homeostasis.[1] This technical guide provides a comprehensive overview of the this compound signaling pathway in renal tubules, including its proposed mechanism of action, quantitative data from related compounds, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Core Signaling Pathway: this compound-Mediated Inhibition of Na+/K+-ATPase

While the precise signaling cascade for this compound is still under investigation, evidence from studies on related HETE compounds, such as 20-HETE, strongly suggests a conserved mechanism involving the activation of Protein Kinase C (PKC).[3][4] The proposed pathway is initiated by the generation of this compound from arachidonic acid by CYP enzymes within the renal tubular cells. This compound then acts as an intracellular signaling molecule, leading to the activation of PKC. Activated PKC, in turn, phosphorylates the α-subunit of the Na+/K+-ATPase. This phosphorylation event induces a conformational change in the enzyme, resulting in the inhibition of its hydrolytic activity and, consequently, a reduction in the transport of sodium and potassium ions across the cell membrane.

Proposed signaling pathway for this compound in renal tubules.

Quantitative Data

Direct quantitative data on the inhibitory effect of this compound on renal Na+/K+-ATPase is limited in the current literature. However, studies on other HETE stereoisomers and related compounds provide valuable context for the potential potency of this compound.

CompoundTargetEffectIC50 / EC50Tissue/Cell TypeCitation
12(R)-HETENa+/K+-ATPaseInhibition~1 µMRat Kidney[1]
19(S)-HETENa+/K+-ATPaseStimulation0.3 µMRat Renal Cortical Microsomes[5]
20-HETENa+/K+-ATPaseInhibitionNot specifiedRat Proximal Tubule[4]

Note: The table summarizes data from related compounds to provide a comparative framework. Further research is required to determine the specific IC50 of this compound on renal Na+/K+-ATPase.

Experimental Protocols

Isolation of Renal Proximal Tubules

This protocol describes the isolation of proximal tubules from rodent kidneys for subsequent in vitro studies.

Isolation_of_Renal_Proximal_Tubules start Start: Anesthetize Animal perfuse Perfuse Kidneys with Collagenase Solution start->perfuse excise Excise and Decapsulate Kidneys perfuse->excise mince Mince Renal Cortex excise->mince digest Digest with Collagenase at 37°C mince->digest filter Filter through Sieves (e.g., 100 µm, 70 µm) digest->filter centrifuge Centrifuge on Percoll Gradient filter->centrifuge collect Collect Proximal Tubule Fraction centrifuge->collect wash Wash and Resuspend Tubules collect->wash end End: Isolated Proximal Tubules wash->end

Workflow for the isolation of renal proximal tubules.

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) according to approved institutional animal care and use committee protocols.

  • Kidney Perfusion: Perfuse the kidneys in situ via the abdominal aorta with an ice-cold, oxygenated buffer solution, followed by a similar solution containing collagenase (e.g., Type II, 1 mg/mL).

  • Tissue Dissection: Rapidly excise the kidneys, decapsulate them, and dissect the renal cortex on a chilled surface.

  • Mincing and Digestion: Mince the cortical tissue into a fine paste and incubate it in a collagenase-containing buffer at 37°C with gentle agitation for 30-45 minutes.

  • Filtration: Pass the digested tissue suspension through a series of nylon sieves with decreasing pore sizes (e.g., 100 µm followed by 70 µm) to remove glomeruli and larger vascular fragments.

  • Density Gradient Centrifugation: Layer the filtered suspension onto a Percoll density gradient (e.g., 45%) and centrifuge at a low speed (e.g., 1,500 x g) for 30 minutes at 4°C.

  • Collection: Carefully aspirate the band containing the proximal tubules, which typically settles at a specific density.

  • Washing: Wash the collected tubules several times with a cold, sterile buffer to remove the Percoll and any remaining contaminants. The isolated tubules are now ready for culture or immediate use in assays.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase in isolated renal tubules by quantifying the rate of ATP hydrolysis.

Methodology:

  • Tubule Preparation: Prepare a suspension of isolated renal proximal tubules in a suitable assay buffer.

  • Reaction Setup: Prepare two sets of reaction tubes for each sample: one for measuring total ATPase activity and another for measuring ouabain-insensitive ATPase activity. Ouabain (B1677812) is a specific inhibitor of Na+/K+-ATPase.

  • Incubation: Add the tubule suspension to the reaction tubes containing an assay buffer with ATP, MgCl2, NaCl, and KCl. For the ouabain-insensitive group, also add ouabain (e.g., 1 mM).

  • Treatment: Add this compound at various concentrations to the designated treatment tubes. Include a vehicle control.

  • Enzymatic Reaction: Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes) to allow for ATP hydrolysis.

  • Stopping the Reaction: Terminate the reaction by adding an ice-cold stop solution, typically containing a strong acid (e.g., trichloroacetic acid).

  • Phosphate (B84403) Measurement: Measure the amount of inorganic phosphate (Pi) released in each tube using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.

  • Calculation of Activity:

    • Calculate the total ATPase activity from the amount of Pi released in the absence of ouabain.

    • Calculate the ouabain-insensitive ATPase activity from the amount of Pi released in the presence of ouabain.

    • The Na+/K+-ATPase activity is the difference between the total and the ouabain-insensitive ATPase activities.

    • Express the activity as nmol of Pi released per mg of protein per hour.

Western Blot Analysis of PKC Activation

This protocol is used to assess the activation of PKC in response to this compound treatment by detecting the translocation of PKC isoforms from the cytosol to the membrane fraction.

Western_Blot_Workflow start Start: Treat Cells with this compound lyse Lyse Cells and Separate Cytosolic and Membrane Fractions start->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking with BSA or Milk transfer->block primary_ab Incubate with Primary Antibody (anti-PKC isoform) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Band Intensity detect->analyze end End: Determine PKC Translocation analyze->end

Experimental workflow for Western blot analysis of PKC translocation.

Methodology:

  • Cell Culture and Treatment: Culture renal proximal tubule cells to near confluence. Treat the cells with this compound at the desired concentration and for various time points. Include a vehicle control.

  • Cell Lysis and Fractionation: After treatment, wash the cells with ice-cold PBS and lyse them using a hypotonic buffer. Separate the cytosolic and membrane fractions by ultracentrifugation.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each fraction by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of either bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the PKC isoform of interest (e.g., PKCα, PKCδ) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for the PKC isoform in both the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC isoform in this compound-treated cells compared to control cells indicates PKC activation.

Conclusion

This compound is an important endogenous regulator of renal tubular function. The available evidence strongly suggests that it exerts its effects, at least in part, by inhibiting Na+/K+-ATPase activity through a signaling pathway that involves the activation of Protein Kinase C. This technical guide provides a foundational understanding of this pathway and detailed protocols to facilitate further research in this area. Elucidating the precise molecular mechanisms of this compound action in the renal tubules is crucial for understanding renal physiology and may open new avenues for the development of therapeutic agents targeting renal sodium handling in various disease states, including hypertension. Further studies are warranted to definitively characterize the this compound signaling cascade and to quantify its effects on renal ion transport.

References

In-Depth Technical Guide: The Mechanism of Action of 16(S)-HETE on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(S)-Hydroxyeicosatetraenoic acid [16(S)-HETE], a cytochrome P450 metabolite of arachidonic acid, has been identified as an inhibitor of Na+/K+-ATPase activity, particularly in renal proximal tubules. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on the Na+/K+-ATPase. It includes a summary of the available quantitative data, detailed experimental protocols for assessing Na+/K+-ATPase activity, and a discussion of the potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of this compound and for professionals in drug development targeting ion transport modulation.

Introduction: The Na+/K+-ATPase and its Regulation by Eicosanoids

The Na+/K+-ATPase, or sodium pump, is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of most animal cells. This process is crucial for numerous cellular functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. The activity of the Na+/K+-ATPase is tightly regulated by a variety of factors, including hormones, intracellular signaling molecules, and lipid mediators.

Among the lipid mediators, eicosanoids, which are metabolites of arachidonic acid, have emerged as significant modulators of Na+/K+-ATPase activity. The hydroxyeicosatetraenoic acids (HETEs) are a major class of eicosanoids produced via the cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) pathways. Different HETE isomers have been shown to exert distinct and sometimes opposing effects on the Na+/K+-ATPase. For instance, 19(S)-HETE is a potent stimulator of renal Na+/K+-ATPase, while 12(R)-HETE and 20-HETE are known inhibitors[1]. This guide focuses specifically on the mechanism of action of this compound, an inhibitor of Na+/K+-ATPase activity.

Quantitative Data: The Inhibitory Effect of this compound on Na+/K+-ATPase

The primary quantitative data available for the effect of this compound on Na+/K+-ATPase activity comes from studies on renal proximal tubules. Research has demonstrated a significant and concentration-dependent inhibition of ATPase activity by this compound.

CompoundTissue/Cell TypeEffectConcentration% InhibitionReference
This compound Renal Proximal TubulesInhibition2 µMUp to 60%(Carroll et al., 1996)

Further research is required to establish a full dose-response curve and determine the IC50 value for this compound-mediated inhibition of Na+/K+-ATPase.

Experimental Protocols: Measurement of Na+/K+-ATPase Activity

The following protocols are based on established methods for the determination of Na+/K+-ATPase activity and can be adapted for studying the effects of this compound.

Preparation of Renal Proximal Tubules

A common method for isolating renal proximal tubules involves collagenase digestion of renal cortical slices. This procedure increases the accessibility of the enzyme to the reaction components.

Na+/K+-ATPase Activity Assay (Colorimetric Measurement of Inorganic Phosphate)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

Reagents:

  • Assay Buffer (pH 7.4): 50 mM Imidazole, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA.

  • ATP Solution: 100 mM ATP in assay buffer.

  • Ouabain (B1677812) Solution: 10 mM Ouabain in assay buffer.

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

  • Colorimetric Reagent: Ammonium molybdate (B1676688) and a reducing agent (e.g., ascorbic acid or stannous chloride) to detect inorganic phosphate.

  • This compound Stock Solution: Dissolved in a suitable solvent (e.g., ethanol) and diluted to the desired concentrations in the assay buffer.

Procedure:

  • Incubation: Pre-incubate the prepared renal proximal tubules in the assay buffer with or without ouabain (for determining ouabain-insensitive activity) and with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to a final concentration of 3-5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the cold stopping reagent (TCA).

  • Phosphate Measurement: Centrifuge the samples to pellet the protein. Take an aliquot of the supernatant and add the colorimetric reagent.

  • Read Absorbance: After color development, measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Calculation: Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations. The Na+/K+-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_assay Na+/K+-ATPase Assay cluster_analysis Data Analysis Kidney Kidney Tissue Slices Renal Cortical Slices Kidney->Slices Slicing Tubules Isolated Proximal Tubules Slices->Tubules Collagenase Digestion Preincubation Pre-incubation with This compound & Ouabain Tubules->Preincubation Reaction Add ATP to start reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop with TCA Incubation->Termination Pi_Measurement Colorimetric Pi Measurement Termination->Pi_Measurement Calculation Calculate Na+/K+-ATPase Activity Pi_Measurement->Calculation

Caption: Experimental workflow for measuring the effect of this compound on Na+/K+-ATPase activity.

Mechanism of Action: Potential Signaling Pathways

While the precise signaling pathway for this compound-mediated inhibition of Na+/K+-ATPase has not been fully elucidated, the mechanisms of other HETE isomers, particularly 20-HETE, provide a strong basis for a hypothetical model. 20-HETE has been shown to inhibit Na+/K+-ATPase through the activation of Protein Kinase C (PKC)[2][3].

The Putative PKC-Mediated Pathway

It is plausible that this compound, like 20-HETE, activates a signaling cascade that leads to the inhibition of the Na+/K+-ATPase. This proposed pathway involves the following steps:

  • Phospholipase A2 (PLA2) Activation: A stimulus (e.g., hormonal) could lead to the activation of PLA2, which in turn liberates arachidonic acid from the cell membrane.

  • This compound Synthesis: Arachidonic acid is then metabolized by a specific cytochrome P450 enzyme to produce this compound.

  • Protein Kinase C (PKC) Activation: this compound may then directly or indirectly activate PKC.

  • Phosphorylation of Na+/K+-ATPase: Activated PKC can phosphorylate the α-subunit of the Na+/K+-ATPase at specific serine residues.

  • Inhibition of Enzyme Activity: This phosphorylation event leads to a conformational change in the enzyme, resulting in a decrease in its pumping activity.

Signaling Pathway Diagram

signaling_pathway Stimulus Stimulus (e.g., Hormone) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 activates AA Arachidonic Acid PLA2->AA releases HETE This compound AA->HETE metabolized by CYP450 Cytochrome P450 PKC Protein Kinase C (PKC) HETE->PKC activates NKA Na+/K+-ATPase (α-subunit) PKC->NKA phosphorylates NKA_P Phosphorylated Na+/K+-ATPase (Inactive) NKA->NKA_P inhibition

References

The Biological Function of 16(S)-HETE in Kidney Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kidney plays a pivotal role in maintaining homeostasis through the regulation of fluid and electrolyte balance, blood pressure, and the excretion of metabolic waste products. A complex network of signaling molecules governs these functions, among which are the eicosanoids, metabolites of arachidonic acid. While the roles of prostaglandins (B1171923) and leukotrienes are well-established, the contributions of the cytochrome P450 (CYP450) pathway metabolites, particularly the hydroxyeicosatetraenoic acids (HETEs), are an area of intense research. Among the various HETE isomers, 20-HETE has been extensively studied for its vasoconstrictive and natriuretic effects. However, emerging evidence suggests that other HETEs, including 16(S)-HETE, also exert significant and stereospecific effects on renal function. This technical guide provides a comprehensive overview of the current understanding of the biological function of this compound in kidney physiology, with a focus on its synthesis, effects on tubular transport, and potential role in renal pathophysiology.

Synthesis of this compound in the Kidney

This compound is a product of the CYP450-mediated metabolism of arachidonic acid.[1] In the kidney, arachidonic acid is metabolized by CYP450 enzymes primarily located in the renal microvascular smooth muscle cells, endothelial cells, proximal tubule, and the thick ascending loop of Henle.[2] While the specific CYP450 isoforms responsible for the stereospecific synthesis of this compound in the kidney are not as well characterized as those for 20-HETE (primarily CYP4A and CYP4F families), it is understood that CYP450 enzymes catalyze the hydroxylation of arachidonic acid at various carbon positions, including the 16th carbon, to produce HETEs.[3][4]

The synthesis of 16-HETE, along with other HETEs such as 17-, 18-, 19-, and 20-HETE, has been demonstrated in the isolated perfused rabbit kidney, where their release is stimulated by angiotensin II.[3] This suggests that the production of 16-HETE is a regulated process, potentially influenced by vasoactive hormones. Once synthesized, these HETEs, including 16-HETE, can be esterified into phospholipids (B1166683) and neutral lipids within the renal cortex and medulla, creating a reservoir of preformed mediators that can be released upon cellular activation.[3][5]

cluster_cell Renal Tubular Cell Arachidonic Acid Arachidonic Acid CYP450 Enzymes CYP450 Enzymes Arachidonic Acid->CYP450 Enzymes Metabolism This compound This compound CYP450 Enzymes->this compound Hydroxylation

Caption: Synthesis of this compound from Arachidonic Acid.

Biological Functions of this compound in the Kidney

The primary and most distinctly characterized function of this compound in the kidney is its potent and stereoselective inhibition of Na+/K+-ATPase activity in the proximal tubule.[6] This effect is crucial for renal sodium handling and overall fluid balance.

Regulation of Renal Tubular Transport

The Na+/K+-ATPase, or sodium pump, is a key enzyme responsible for the active transport of sodium out of and potassium into the renal tubular cells. This process drives the reabsorption of sodium, water, and other solutes from the glomerular filtrate. By inhibiting this enzyme, this compound can reduce sodium reabsorption, leading to natriuresis and diuresis.

A pivotal study demonstrated that the (S) enantiomers of 16-HETE and 17-HETE are potent inhibitors of proximal tubule ATPase activity, whereas their corresponding (R) isomers and other P450-HETEs had negligible effects.[6] This stereospecificity highlights a specific interaction between this compound and the Na+/K+-ATPase or its regulatory proteins. The exact mechanism of this inhibition is not fully elucidated but may involve direct interaction with the enzyme or interference with its phosphorylation state.

In contrast, other HETEs exhibit different effects on renal Na+/K+-ATPase. For instance, 19(S)-HETE has been shown to be a potent stimulator of this enzyme.[7] This differential regulation by various HETE isomers underscores the complexity of renal tubular transport modulation by CYP450 metabolites.

cluster_tubule Proximal Tubule Epithelial Cell This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Sodium Reabsorption Sodium Reabsorption Na+/K+-ATPase->Sodium Reabsorption Drives Inhibition of Sodium Reabsorption Inhibition of Sodium Reabsorption Na+/K+-ATPase->Inhibition of Sodium Reabsorption

Caption: Inhibition of Na+/K+-ATPase by this compound.
Quantitative Data on the Effects of HETEs on Renal Na+/K+-ATPase Activity

EicosanoidConcentrationEffect on Na+/K+-ATPase ActivityReference
This compound Not specifiedPotent inhibitor[6]
16(R)-HETE Not specifiedNegligible effect[6]
17(S)-HETE Not specifiedPotent inhibitor[6]
17(R)-HETE Not specifiedNegligible effect[6]
19(S)-HETE 3 x 10-7 M (EC50)Potent stimulator[7]
19(R)-HETE 10-6 MNo effect[7]
20-HETE 10-6 MNo effect (in one study)[7]
20-HETE Physiologic concentrationsInhibitor (via PKC)[8]
12(R)-HETE 10-6 MInhibitor (60% inhibition)[7]
Potential Roles in Renal Hemodynamics and Inflammation

While the effects of this compound on tubular transport are becoming clearer, its role in regulating renal hemodynamics is less defined. In contrast, 20-HETE is a known vasoconstrictor of preglomerular arterioles, contributing to the autoregulation of renal blood flow.[2][9] Some HETEs, such as 16(R)-HETE and 18(R)-HETE, have been shown to have vasodilator effects that are inhibited by indomethacin, suggesting an interaction with the cyclooxygenase pathway.[6] The specific vasoactive properties of this compound in the renal microcirculation remain to be elucidated.

Regarding inflammation, HETEs are generally considered pro-inflammatory mediators. For instance, 12(S)-HETE is involved in inflammatory responses and can act as a potent vasoconstrictor.[10] While there is limited direct evidence for the role of this compound in renal inflammation, its release from polymorphonuclear leukocytes has been noted.[11] Further research is needed to determine if this compound contributes to inflammatory processes in the kidney, such as those seen in ischemia-reperfusion injury or diabetic nephropathy.

Experimental Protocols

Measurement of this compound in Renal Tissue

A common method for the profiling and quantification of HETEs, including 16-HETE, from biological samples is gas chromatography-mass spectrometry (GC-MS).[3]

Protocol Outline:

  • Sample Collection: Isolated perfused kidneys are stimulated with an agonist (e.g., angiotensin II), and the venous and urinary effluents are collected.

  • Lipid Extraction: Lipids are extracted from the effluents using a solid-phase extraction column.

  • Saponification: To measure esterified HETEs, the lipid extract is subjected to alkaline hydrolysis.

  • Purification: The sample is then purified using high-performance liquid chromatography (HPLC).

  • Derivatization: The HETE-containing fraction is derivatized to form a pentafluorobenzyl ester and a trimethylsilyl (B98337) ether to improve volatility and detection by GC-MS.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in the negative-ion chemical ionization mode, and specific ions for each HETE are monitored for quantification.

Renal Effluent Renal Effluent Lipid Extraction Lipid Extraction Renal Effluent->Lipid Extraction HPLC Purification HPLC Purification Lipid Extraction->HPLC Purification Derivatization Derivatization HPLC Purification->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

Caption: Workflow for this compound Measurement.
Assessment of Na+/K+-ATPase Activity in Renal Tubules

The effect of this compound on Na+/K+-ATPase activity can be determined using partially purified enzyme from renal cortical microsomes.[7]

Protocol Outline:

  • Microsome Preparation: Renal cortices from experimental animals are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in Na+/K+-ATPase.

  • Enzyme Assay: The Na+/K+-ATPase activity is measured by the rate of ATP hydrolysis, which is determined by the liberation of inorganic phosphate (B84403) (Pi). The assay is performed in the presence and absence of ouabain, a specific inhibitor of Na+/K+-ATPase, to distinguish its activity from that of other ATPases.

  • Incubation with this compound: The microsomal preparation is incubated with varying concentrations of synthetically prepared this compound.

  • Quantification of Pi: The amount of Pi released is quantified colorimetrically.

  • Data Analysis: The specific Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The effect of this compound is expressed as a percentage of the control activity.

Conclusion and Future Directions

This compound is an emerging player in the complex regulation of kidney physiology. Its potent and stereospecific inhibition of proximal tubule Na+/K+-ATPase positions it as a significant modulator of renal sodium handling. However, many aspects of its biological function remain to be explored. Future research should focus on:

  • Identifying the specific CYP450 isoforms responsible for the synthesis of this compound in different nephron segments.

  • Elucidating the detailed molecular mechanism by which this compound inhibits Na+/K+-ATPase.

  • Investigating the effects of this compound on renal hemodynamics and its potential interactions with other vasoactive signaling pathways.

  • Determining the role of this compound in the pathophysiology of renal diseases , such as hypertension, acute kidney injury, and chronic kidney disease.

  • Exploring the potential of targeting the this compound pathway for the development of novel therapeutic agents for renal disorders.

A deeper understanding of the biological functions of this compound will undoubtedly provide new insights into the intricate mechanisms governing kidney physiology and may open new avenues for the treatment of renal diseases.

References

16(S)-HETE and its Role in Ion Transport Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid. While its precise physiological functions are still under investigation, emerging evidence suggests its involvement in various cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its potential role in the regulation of ion transport. Due to the limited direct research on this compound's effects on ion channels and transporters, this guide also extensively reviews the well-documented roles of other hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE and 19(S)-HETE, to provide a framework for future investigation into the specific actions of this compound. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this promising area.

Introduction to this compound

This compound is a subterminal HETE produced from arachidonic acid through the action of CYP monooxygenases.[1] Unlike the more extensively studied ω-terminal HETE, 20-HETE, the biological activities of this compound are not as well-characterized. However, recent studies have begun to shed light on its potential modulatory roles in cellular functions.

Synthesis of this compound

The synthesis of this compound from arachidonic acid is catalyzed by cytochrome P450 enzymes.[1] This metabolic process is part of a broader network of arachidonic acid metabolism that also produces other bioactive lipids, including prostaglandins, leukotrienes, and other HETEs.[2][3] The specific CYP isoforms responsible for the stereospecific synthesis of this compound are not fully elucidated, but CYP1B1 has been implicated in the production of various HETEs.[2][4]

Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP1B1) Arachidonic_Acid->CYP450 HETE_16S This compound CYP450->HETE_16S Hydroxylation

Figure 1: Simplified biosynthesis pathway of this compound.

Known Biological Activities of this compound

Direct research on the biological effects of this compound is limited. However, one study has shown that both this compound and its enantiomer, 16(R)-HETE, can allosterically increase the activity of human cytochrome P450 1B1 (CYP1B1).[4] This suggests a potential feedback mechanism where this compound could influence the metabolism of arachidonic acid and the production of other bioactive lipids. The R-enantiomer, 16(R)-HETE, has been found to be produced by human polymorphonuclear leukocytes and exhibits anti-inflammatory properties by selectively inhibiting neutrophil adhesion and aggregation.[5] While the specific actions of the S-enantiomer in inflammation are not yet detailed, this finding points to the potential for stereospecific effects of 16-HETE.

Regulation of Ion Transport by HETE Analogues: A Framework for this compound

Given the paucity of data on this compound, this section details the well-established roles of other HETEs in ion transport regulation. This information provides a valuable foundation for postulating and investigating the potential mechanisms of this compound.

20-HETE: A Key Regulator of Renal and Vascular Ion Transport

20-HETE is a potent regulator of ion transport in various tissues, particularly the kidney and vasculature.[1] It has been shown to inhibit Na+/K+-ATPase activity and modulate several ion channels, thereby influencing processes like renal sodium reabsorption and vascular tone.[6]

Table 1: Quantitative Effects of 20-HETE on Ion Transporters and Channels

Transporter/ChannelTissue/Cell TypeEffectConcentrationReference
Na+/K+-ATPaseRat renal tubular cellsInhibition-[6]
Large conductance Ca2+-activated K+ (BKCa) channelsVascular smooth muscle cellsInhibition-[7]

The signaling pathways through which 20-HETE exerts its effects often involve G-protein coupled receptors (GPCRs) and downstream kinase cascades. For instance, in vascular smooth muscle cells, 20-HETE can activate Protein Kinase C (PKC), leading to the inhibition of BKCa channels.[7]

HETE_20 20-HETE GPCR GPCR HETE_20->GPCR Binds PKC Protein Kinase C (PKC) GPCR->PKC Activates BKCa BKCa Channel PKC->BKCa Phosphorylates BKCa->Inhibition Inhibition

Figure 2: 20-HETE signaling pathway leading to BKCa channel inhibition.

19(S)-HETE: A Stereospecific Activator of Na+/K+-ATPase

In contrast to 20-HETE, 19(S)-HETE has been identified as a potent and specific stimulator of renal Na+/K+-ATPase.[8] This effect is stereospecific, as the R-enantiomer, 19(R)-HETE, has no effect on the enzyme's activity.[8]

Table 2: Quantitative Effects of 19(S)-HETE on Na+/K+-ATPase

TransporterTissue/Cell TypeEffectEC50Reference
Na+/K+-ATPaseRat renal cortical microsomesStimulation3 x 10-7 M[8]

The signaling mechanism for 19(S)-HETE's stimulation of Na+/K+-ATPase is not fully elucidated but highlights the importance of stereochemistry in the biological activity of HETEs.

Experimental Protocols for Investigating this compound's Role in Ion Transport

To determine the specific effects of this compound on ion transport, established experimental methodologies can be employed. The following protocols provide a framework for such investigations.

Ussing Chamber Electrophysiology

The Ussing chamber technique is a powerful tool for studying ion transport across epithelial tissues. It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport, and transepithelial resistance (TER), an indicator of epithelial barrier function.

Methodology:

  • Tissue Preparation: Isolate the epithelial tissue of interest (e.g., renal tubules, airway epithelium) and mount it between the two halves of the Ussing chamber.

  • Bathing Solutions: Fill both the apical and basolateral chambers with appropriate physiological saline solutions, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Electrophysiological Measurements: Use voltage-clamp and current-clamp techniques to measure baseline Isc and TER.

  • Application of this compound: Add this compound to either the apical or basolateral bathing solution at various concentrations.

  • Data Acquisition and Analysis: Record the changes in Isc and TER over time. The use of specific ion channel blockers (e.g., amiloride (B1667095) for ENaC, ouabain (B1677812) for Na+/K+-ATPase) can help identify the specific transporters affected by this compound.

cluster_0 Ussing Chamber Setup cluster_1 Measurement Apical Apical Chamber Basolateral Basolateral Chamber Epithelium Epithelial Tissue Isc Short-Circuit Current (Isc) Epithelium->Isc TER Transepithelial Resistance (TER) Epithelium->TER Data Data Analysis Isc->Data TER->Data HETE_16S This compound HETE_16S->Apical HETE_16S->Basolateral

Figure 3: Experimental workflow for Ussing chamber analysis.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in individual cells. This method can be used to determine how this compound affects single-channel conductance, open probability, and gating kinetics.

Methodology:

  • Cell Culture: Culture cells expressing the ion channel of interest (either endogenously or through transfection).

  • Pipette Preparation: Fabricate glass micropipettes and fill them with a solution mimicking the intracellular ionic composition.

  • Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette tip and the cell membrane.

  • Recording Configurations:

    • Cell-attached: Record the activity of channels within the patched membrane area without disrupting the cell.

    • Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell, allowing for the recording of macroscopic currents.

    • Inside-out/Outside-out: Excise a patch of membrane to study the effects of this compound on the intracellular or extracellular face of the channel, respectively.

  • Application of this compound: Apply this compound to the bath solution (for whole-cell and outside-out configurations) or the pipette solution (for inside-out configuration).

  • Data Analysis: Analyze the recorded currents to determine changes in channel properties.

Future Research Directions and Conclusion

The field of this compound research is still in its infancy, particularly concerning its role in ion transport regulation. The information available on related HETE compounds strongly suggests that this compound is likely to have significant and stereospecific effects on various ion channels and transporters.

Key areas for future investigation include:

  • Identification of specific ion channels and transporters modulated by this compound: A systematic screening of the effects of this compound on a wide range of ion transport proteins is warranted.

  • Elucidation of the signaling pathways activated by this compound: Identifying the receptors and downstream signaling molecules that mediate the effects of this compound will be crucial for understanding its physiological roles.

  • Determination of the in vivo relevance of this compound in ion transport: Studies using animal models will be necessary to confirm the physiological and pathophysiological significance of this compound-mediated regulation of ion transport.

  • Investigation of the therapeutic potential of targeting this compound pathways: A better understanding of the roles of this compound could lead to the development of novel therapeutic strategies for diseases involving dysregulated ion transport.

References

Cellular Targets of 16(S)-HETE in Epithelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid. While other HETE isomers, notably 12(S)-HETE and 20-HETE, have well-defined roles in epithelial cell signaling, the specific cellular targets and downstream pathways of this compound remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of this compound's interactions within epithelial cells and provides a framework for future investigation by extrapolating from the known mechanisms of related lipid mediators. This document outlines potential signaling cascades, offers detailed experimental protocols to test these hypotheses, and presents quantitative data from analogous HETE signaling to guide experimental design.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are critical regulators of a myriad of physiological and pathological processes in epithelial tissues, including inflammation, proliferation, and ion transport. Among these, hydroxyeicosatetraenoic acids (HETEs) represent a significant family of lipid mediators. While the biological activities of several HETE isomers are well-documented, the specific roles of this compound in epithelial cell biology are only beginning to be explored. This guide aims to provide a comprehensive resource on the known and potential cellular targets of this compound in epithelial cells to facilitate further research and drug development in this area.

Known and Putative Cellular Targets of this compound

Direct evidence for a specific cell surface receptor for this compound in epithelial cells is currently lacking in the scientific literature. However, based on the signaling paradigms of other HETE isomers, several potential targets and pathways can be postulated.

Intracellular Targets: Cytochrome P450 Enzymes

Recent studies have indicated that this compound, along with its enantiomer 16(R)-HETE, can act as an allosteric modulator of CYP1B1, an enzyme involved in the metabolism of xenobiotics and endogenous compounds. This suggests that at least some of the biological effects of this compound may be mediated through intracellular interactions that modulate enzymatic activity, rather than through a classical receptor-ligand interaction at the cell surface.

Putative Cell Surface Receptors: G-Protein Coupled Receptors (GPCRs)

Many eicosanoids, including 12(S)-HETE and 20-HETE, exert their effects through G-protein coupled receptors (GPCRs). It is plausible that this compound may also interact with a yet-to-be-identified GPCR on the surface of epithelial cells. For instance, 12(S)-HETE is known to bind to GPR31, while 20-HETE interacts with GPR75. These interactions typically initiate a cascade of intracellular signaling events.

Potential Signaling Pathways of this compound in Epithelial Cells

Based on the known signaling of other HETEs, the following pathways are proposed as potential avenues for this compound-mediated effects in epithelial cells.

Protein Kinase C (PKC) Activation

12(S)-HETE has been shown to stimulate the release of cathepsin B from malignant epithelial cells through a PKC-mediated pathway[1]. Activation of PKC can lead to a wide range of cellular responses, including changes in gene expression, cell proliferation, and cytoskeletal organization. It is conceivable that this compound could also modulate PKC activity in epithelial cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and stress responses. 20-HETE has been demonstrated to activate the MAPK pathway in vascular smooth muscle cells. Given the structural similarity, this compound could potentially activate the MAPK pathway in epithelial cells, leading to downstream effects on cell proliferation and gene expression.

Calcium Mobilization

Intracellular calcium is a ubiquitous second messenger that controls a vast array of cellular processes. Some eicosanoids can induce changes in intracellular calcium concentrations. Investigating whether this compound can trigger calcium mobilization in epithelial cells would be a critical step in elucidating its signaling mechanism.

Transcriptional Regulation

Ultimately, many signaling pathways converge on the nucleus to regulate gene expression. HETEs have been implicated in the regulation of various transcription factors. For example, 5-HETE can induce the expression of aldo-keto reductase family members in epithelial cells through the transcription factor Nrf2[2]. Future studies should explore the potential of this compound to modulate the activity of transcription factors relevant to epithelial cell function.

Quantitative Data on HETE Effects in Epithelial and Other Cells

While specific quantitative data for this compound in epithelial cells is scarce, the following table summarizes data for other HETE isomers to provide a reference for expected potencies and effect magnitudes.

HETE IsomerCell TypeTarget/EffectQuantitative DataReference
12(S)-HETE ras-transfected MCF-10 human breast epithelial cellsCathepsin B releaseStimulated release[1]
20-HETE Endothelial CellsGPR75 Binding (Kd)3.75 nmol/L[3]
20-HETE Renal Epithelial CellsProliferationFour- to five-fold increase[4]
16(R/S)-HETE RL-14 cells, recombinant human CYP1B1, human liver microsomesCYP1B1 ActivitySignificant increase in 7-ethoxyresorufin (B15458) deethylation rate[5]

Experimental Protocols

To facilitate the investigation of the cellular targets and signaling pathways of this compound in epithelial cells, the following detailed experimental protocols are provided. These are adapted from established methods for studying other eicosanoids.

Protocol for Investigating this compound Binding to Epithelial Cell Membranes

This protocol describes a competitive radioligand binding assay to identify potential cell surface receptors for this compound.

Materials:

  • Cultured epithelial cells (e.g., A549, BEAS-2B)

  • [3H]-16(S)-HETE (or a suitable radiolabeled analog)

  • Unlabeled this compound

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Culture epithelial cells to confluence.

  • Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.

  • Resuspend membrane pellets in membrane preparation buffer and determine protein concentration (e.g., using a BCA assay).

  • In a 96-well plate, set up the binding reaction:

    • Total binding: Membrane preparation, [3H]-16(S)-HETE in binding buffer.

    • Non-specific binding: Membrane preparation, [3H]-16(S)-HETE, and a high concentration of unlabeled this compound (e.g., 10 µM) in binding buffer.

    • Competition: Membrane preparation, [3H]-16(S)-HETE, and varying concentrations of unlabeled this compound.

  • Incubate at room temperature for a predetermined optimal time.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash filters with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation fluid and count radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze competition binding data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol for Assessing this compound-Induced Protein Kinase C (PKC) Activation

This protocol utilizes a Western blot to detect the translocation of PKC isoforms from the cytosol to the membrane, a hallmark of their activation.

Materials:

  • Cultured epithelial cells

  • This compound

  • Cell lysis buffer (cytosolic and membrane fractions)

  • Primary antibodies against specific PKC isoforms (e.g., PKCα, PKCδ)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture epithelial cells to near confluence.

  • Treat cells with this compound at various concentrations and for different time points.

  • Wash cells with ice-cold PBS and harvest.

  • Perform subcellular fractionation to separate cytosolic and membrane proteins.

  • Determine protein concentration for each fraction.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibody against a specific PKC isoform.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions.

Protocol for Measuring this compound Effects on MAPK Pathway Activation

This protocol uses Western blotting to measure the phosphorylation of key MAPK pathway proteins (ERK1/2).

Materials:

  • Cultured epithelial cells

  • This compound

  • Primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture epithelial cells and treat with this compound.

  • Lyse the cells and collect total protein.

  • Determine protein concentration.

  • Perform SDS-PAGE and Western blotting as described in Protocol 5.2.

  • Probe separate membranes with antibodies against total ERK1/2 and p-ERK1/2.

  • Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Protocol for Intracellular Calcium Measurement

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cultured epithelial cells grown on glass coverslips

  • Fura-2 AM (or another suitable calcium indicator)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

  • Load cells with Fura-2 AM in HBSS.

  • Wash cells to remove extracellular dye.

  • Mount the coverslip on the microscope stage.

  • Perfuse with HBSS and establish a baseline fluorescence ratio (340/380 nm excitation).

  • Apply this compound to the cells.

  • Record the changes in the fluorescence ratio over time.

  • Calibrate the fluorescence ratio to intracellular calcium concentration.

Protocol for Assessing this compound Effects on Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure changes in the mRNA levels of target genes.

Materials:

  • Cultured epithelial cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene

Procedure:

  • Treat epithelial cells with this compound.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using primers for the target gene(s) and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16S_HETE This compound GPCR Putative GPCR (e.g., GPRx) 16S_HETE->GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade PKC Protein Kinase C (PKC) PLC->PKC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PKC->Transcription_Factors MAPK_Cascade->Transcription_Factors Ca_Mobilization->Transcription_Factors Gene_Expression Gene Expression Changes (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathway for this compound in epithelial cells.

G Start Hypothesize this compound Target and Pathway Cell_Culture Culture Epithelial Cells Start->Cell_Culture Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Binding_Assay Radioligand Binding Assay Treatment->Binding_Assay Biochemical_Assays Biochemical Assays (Western Blot, Kinase Assays) Treatment->Biochemical_Assays Functional_Assays Functional Assays (Proliferation, Migration) Treatment->Functional_Assays Gene_Expression Gene Expression Analysis (qRT-PCR, Microarray) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Biochemical_Assays->Data_Analysis Functional_Assays->Data_Analysis Gene_Expression->Data_Analysis Conclusion Elucidate this compound Cellular Target and Pathway Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound signaling.

Conclusion and Future Directions

The study of this compound in epithelial cells is a nascent field with significant potential for uncovering novel regulatory mechanisms in both health and disease. While direct evidence for its cellular targets and signaling pathways is currently limited, the established paradigms of other HETE isomers provide a strong foundation for future research. The experimental protocols and hypothesized pathways detailed in this guide are intended to serve as a roadmap for researchers to systematically investigate the role of this compound in epithelial cell biology. Elucidating these mechanisms will be crucial for understanding its physiological functions and for the potential development of new therapeutic agents targeting eicosanoid signaling.

References

16(S)-HETE: An Intracellular Second Messenger Orchestrating Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, is emerging as a critical intracellular signaling molecule. While traditionally viewed as an extracellular mediator, a growing body of evidence suggests that this compound functions as a second messenger, directly influencing intracellular signaling cascades to regulate a variety of cellular processes. This technical guide provides an in-depth exploration of the synthesis, intracellular signaling pathways, and biological functions of this compound, with a focus on its role as a second messenger. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this compound signaling.

Introduction: The Rise of an Intracellular Mediator

Eicosanoids, a class of signaling lipids derived from the twenty-carbon arachidonic acid, are pivotal regulators of physiological and pathophysiological processes. While the roles of prostaglandins (B1171923) and leukotrienes are well-established, the functional significance of the CYP450 pathway of arachidonic acid metabolism is a rapidly expanding field of research. This pathway generates a diverse array of bioactive lipids, including the hydroxyeicosatetraenoic acids (HETEs). Among these, this compound has garnered significant attention for its distinct biological activities.

Second messengers are intracellular signaling molecules that are rapidly synthesized or released in response to an extracellular stimulus (the first messenger) and are responsible for relaying the signal within the cell to elicit a specific physiological response. While many eicosanoids act as extracellular ligands for G protein-coupled receptors, there is compelling, albeit sometimes indirect, evidence to suggest that this compound can be synthesized and act within the same cell, fulfilling the criteria of a second messenger. This intracellular action allows for a more direct and rapid modulation of cellular machinery.

Synthesis of this compound: A Cytochrome P450-Mediated Pathway

The primary route for the synthesis of 16-HETE is through the activity of cytochrome P450 enzymes.[1] Specifically, ω- and (ω-1)-hydroxylases of the CYP4 family are implicated in the hydroxylation of arachidonic acid at the 16th carbon position.[2]

The synthesis of this compound as a second messenger is initiated by an extracellular signal that activates phospholipase A2 (PLA2). Activated PLA2 then liberates arachidonic acid from membrane phospholipids, making it available for metabolism by intracellular CYP enzymes.

Synthesis_of_16S_HETE Synthesis of this compound Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor binds PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 activates Membrane_Phospholipids Membrane Phospholipids PLA2->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid hydrolyzes to CYP450 Cytochrome P450 (ω/ω-1 hydroxylase) Arachidonic_Acid->CYP450 substrate for HETE_16S This compound CYP450->HETE_16S produces

Caption: Enzymatic synthesis of this compound.

Intracellular Signaling Pathways of this compound

While the complete intracellular signaling network of this compound is still under investigation, evidence from studies on this compound and other closely related HETEs points towards the involvement of several key signaling nodes.

Direct Activation of Protein Kinase C (PKC)

Several unsaturated fatty acids have been shown to directly activate Protein Kinase C (PKC) isoforms, bypassing the need for diacylglycerol (DAG).[3][4] This provides a plausible mechanism for the rapid, second messenger-like actions of this compound. Intracellularly generated this compound could directly bind to and activate PKC, leading to the phosphorylation of a multitude of downstream protein targets involved in processes such as cell adhesion, migration, and inflammation.

Modulation of MAP Kinase (ERK) and PI3K/Akt Pathways

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway are central signaling hubs that regulate cell growth, proliferation, and survival. While direct activation by this compound has not been definitively shown, other HETEs, such as 12-HETE and 20-HETE, have been demonstrated to activate these pathways.[5][6][7][8] It is hypothesized that intracellular this compound, potentially through its activation of PKC, can lead to the downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades.

HETE_Signaling_Pathway Inferred Intracellular Signaling of this compound cluster_PKC PKC Activation cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway cluster_Nuclear Nuclear Events HETE_16S This compound (intracellular) PKC Protein Kinase C (PKC) HETE_16S->PKC Direct Activation PI3K PI3K HETE_16S->PI3K activates PPARs PPARs HETE_16S->PPARs activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Inflammation, Proliferation) ERK->Gene_Expression Cellular_Response Cellular Responses (Adhesion, Migration, Proliferation, Inflammation) ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Gene_Expression Akt->Cellular_Response PPARs->Gene_Expression Gene_Expression->Cellular_Response

Caption: Inferred intracellular signaling pathways of this compound.
Regulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[9][10] Several fatty acids and their derivatives, including some HETEs, are known to be endogenous ligands for PPARs.[11] It is plausible that intracellular this compound can translocate to the nucleus and directly bind to and activate PPARs, thereby modulating the transcription of target genes. This represents a direct link between the synthesis of a lipid second messenger and the regulation of gene expression.

Biological Functions Modulated by this compound as a Second Messenger

The intracellular signaling actions of this compound translate into a range of biological functions, particularly in the context of inflammation and cancer.

Regulation of Neutrophil Function

Human polymorphonuclear leukocytes (PMNs), or neutrophils, are key players in the innate immune response. These cells have been shown to produce 16(R)-HETE, the R-enantiomer of 16-HETE, which modulates their function.[12] 16(R)-HETE has been found to selectively inhibit human PMN adhesion and aggregation.[12][13] This suggests that the intracellular production of 16-HETE enantiomers can act as a negative feedback mechanism to control the extent of neutrophil activation during an inflammatory response.

Role in Cancer Biology

The signaling pathways often modulated by HETEs, such as the MAPK/ERK and PI3K/Akt pathways, are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis. While the specific role of intracellular this compound in cancer is an area of active research, the involvement of other HETEs in cancer progression suggests that intracellular this compound could also contribute to the malignant phenotype.

Quantitative Data on HETE Effects

The following tables summarize quantitative data on the effects of HETEs from various studies. It is important to note that much of the available quantitative data pertains to HETEs other than this compound, but these data provide a valuable context for understanding the potential potency and concentration ranges at which this compound might exert its biological effects.

Table 1: Effects of 16(R)-HETE on Intracranial Pressure in a Rabbit Model of Thromboembolic Stroke [12]

Treatment GroupBaseline ICP (mm Hg, mean ± SE)Final ICP (7-h, mm Hg, mean ± SE)
16(R)-HETE7.7 ± 1.213.1 ± 2.7
Vehicle7.7 ± 0.915.8 ± 2.6
tPA7.6 ± 0.613.7 ± 2.1
16(R)-HETE + tPA8.6 ± 0.611.1 ± 1.2

Table 2: Effects of 15(S)-HETE on Neutrophil Function [14]

ParameterEffect of 15(S)-HETE
PMN Migration across activated endotheliumPotent inhibition
PMN Adhesion to activated endotheliumBlunted
Affinity of PAF receptorsSixfold reduction
PAF-triggered IP3 generationImpaired

Experimental Protocols

Measurement of Intracellular HETEs

Method: Chiral Ultra-High-Performance Liquid Chromatography-Electron Capture Atmospheric Pressure Chemical Ionization/High-Resolution Mass Spectrometry (UHPLC-ECAPCI/HRMS).[15]

Protocol Outline:

  • Sample Preparation: Whole blood or isolated cells are stimulated as required. Lipids are extracted using a suitable organic solvent system (e.g., Folch method).

  • Derivatization: The extracted lipids are derivatized with pentafluorobenzyl (PFB) bromide to enhance sensitivity in negative ion mode mass spectrometry.

  • Chromatographic Separation: The PFB derivatives are separated on a chiral column using a UHPLC system with an appropriate gradient of mobile phases.

  • Mass Spectrometric Detection: The eluting compounds are ionized using ECAPCI and detected by a high-resolution mass spectrometer. Quantification is performed using a stable isotope-labeled internal standard (e.g., [²H₈]-15(S)-HETE).

Caption: Workflow for measuring intracellular HETEs.
In Vitro Protein Kinase C (PKC) Activity Assay

Method: Measurement of the incorporation of ³²P from [γ-³²P]ATP into a substrate protein.[4]

Protocol Outline:

  • Enzyme Preparation: Purified PKC is used for the assay.

  • Reaction Mixture: The reaction mixture contains the purified PKC, a substrate protein (e.g., histone H1), and the assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]ATP and the test compound (this compound).

  • Termination and Analysis: The reaction is stopped after a defined time, and the proteins are separated by SDS-PAGE. The phosphorylation of the substrate is visualized by autoradiography and quantified by scintillation counting of the excised protein band.

Future Directions and Conclusion

The role of this compound as an intracellular second messenger is a compelling area of research with significant therapeutic implications. While the existing evidence provides a strong foundation, further studies are needed to fully elucidate its intracellular signaling pathways and biological functions. Key areas for future investigation include:

  • Identification of direct intracellular binding partners of this compound.

  • Delineation of the specific PKC isoforms activated by this compound.

  • Confirmation of the direct activation of the MAPK/ERK and PI3K/Akt pathways by intracellular this compound.

  • Comprehensive analysis of the target genes regulated by this compound through PPARs.

References

Methodological & Application

Application Note: Quantification of 16(S)-HETE in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] As a member of the HETE family, it is implicated in various physiological and pathological processes, including inflammation, vascular homeostasis, and cell growth.[2] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process involves sample preparation using solid-phase extraction, followed by separation and detection using a validated LC-MS/MS method.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample is_spike Spike with Internal Standard (e.g., 15(S)-HETE-d8) plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elute Elution spe->elute drydown Evaporation & Reconstitution elute->drydown final_sample Final Sample for Injection drydown->final_sample lc Liquid Chromatography (LC) (Reversed-Phase C18) final_sample->lc ms Tandem Mass Spectrometry (MS/MS) (Negative ESI, MRM) lc->ms data Data Acquisition ms->data quant Quantification (Calibration Curve) data->quant report Reporting quant->report

Figure 1: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 15(S)-HETE-d8 (or other suitable deuterated HETE) as internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human plasma (collected in tubes with an appropriate anticoagulant like sodium citrate)[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Collection: Collect blood in tubes containing 3.2% sodium citrate (B86180) and centrifuge immediately to obtain platelet-poor plasma.[1] Store plasma at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., 4 ng/µL 15(S)-HETE-d8 in methanol).[3]

  • Conditioning of SPE Cartridge: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interferences.

  • Elution: Elute this compound and the internal standard with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid).

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
Gradient Start at a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical run time is 20-30 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 319.2
Product Ion (m/z) 115.1
Collision Energy (CE) -22 eV
Internal Standard Transition e.g., for 15(S)-HETE-d8: 327.2 -> 182.0

Note: The precursor ion for HETEs is [M-H]⁻. The product ions are typically formed through α-cleavage adjacent to a double bond.[4] The provided MRM transition and collision energy for 16-HETE are based on a comprehensive eicosanoid analysis method.

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated according to established guidelines. Key validation parameters are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD) 0.01 - 0.1 ng/mLThe lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio of at least 3.[5]
Limit of Quantification (LOQ) 0.03 - 0.5 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10.[5]
Precision (%CV) < 15%The coefficient of variation for replicate measurements, indicating the reproducibility of the method.
Accuracy (%Bias) 85 - 115%The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration.
Recovery 80 - 120%The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

This compound Signaling Pathway

This compound is synthesized from arachidonic acid by cytochrome P450 enzymes.[1] While the specific downstream signaling cascade of this compound is an area of ongoing research, it is known to be released from cells and can act on cell surface receptors.[6] Like other HETEs, it is likely to exert its biological effects by activating G-protein coupled receptors (GPCRs), which in turn can modulate various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[6][7]

16S_HETE_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Downstream Signaling AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 CYP450 Cytochrome P450 Enzymes HETE_16S This compound AA->HETE_16S PLA2->AA releases CYP450->AA metabolizes GPCR G-Protein Coupled Receptor (GPCR) HETE_16S->GPCR binds to G_protein G-Protein GPCR->G_protein activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade activates TF Transcription Factors MAPK_cascade->TF activates Cell_response Cellular Responses (e.g., Proliferation, Inflammation) TF->Cell_response regulates

Figure 2: Proposed signaling pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, incorporating solid-phase extraction and a validated LC-MS/MS workflow, offers the sensitivity and specificity required for accurate determination of this important lipid mediator in complex biological samples. This will enable researchers to further investigate the role of this compound in health and disease, and to support the development of targeted therapeutic interventions.

References

Application Notes and Protocols for 16(S)-HETE ELISA Kit in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a metabolite of arachidonic acid, formed through the cytochrome P450 (CYP) pathway.[1] As a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, it is implicated in various physiological and pathological processes. Eicosanoids, including HETEs, are known to be involved in inflammation, vascular homeostasis, cellular growth, and apoptosis, making them significant targets in drug development and biomedical research.[2] This document provides a detailed protocol and application notes for the quantification of this compound in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

While specific ELISA kits for this compound may not be as commonly available as those for other HETEs like 12(S)-HETE or 15(S)-HETE, the principles and procedures outlined here are based on established protocols for HETE immunoassays and can be adapted accordingly. It is crucial to validate the assay for your specific sample type and experimental conditions.

Biological Significance and Signaling Pathway

HETEs are signaling molecules that act locally as autocrine and paracrine agents to modulate cellular responses.[3] They are synthesized from arachidonic acid via three primary enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) epoxygenases.[4] 16-HETE, along with other ω-hydroxy HETEs like 20-HETE, is primarily a product of the CYP pathway.[1][5]

The specific signaling pathway for this compound is not as well-characterized as those for other HETEs such as 12(S)-HETE, which is known to act through the G protein-coupled receptor GPR31, or 20-HETE, which has a recognized receptor in GPR75.[3][6] However, HETEs, in general, are known to influence cellular function by modulating intracellular calcium levels, activating protein kinase C (PKC), and influencing gene expression. The diagram below illustrates the general pathway of HETE biosynthesis and signaling.

HETE_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling (Generalized) Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 This compound This compound CYP450->this compound Receptor Unknown Receptor This compound->Receptor Binds Signaling Cascade Downstream Signaling Cascade (e.g., PKC, Ca²⁺ mobilization) Receptor->Signaling Cascade Activates Biological Response Biological Response (e.g., Inflammation, Cell Growth) Signaling Cascade->Biological Response Leads to

Figure 1: Generalized Biosynthesis and Signaling Pathway of this compound.

Assay Principle

The this compound ELISA kit is a competitive immunoassay. The basis of the assay is the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a this compound-specific antibody. The antibody is pre-coated onto the wells of a microplate.

During incubation, the this compound from the sample and the tracer compete for binding to the antibody. After a washing step to remove unbound reagents, a substrate is added. The enzyme on the bound tracer converts the substrate, resulting in a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, and the concentration in the samples is determined by interpolating from this curve.

Quantitative Data

The following table summarizes typical performance characteristics of a HETE competitive ELISA. The exact values for a this compound specific kit should be obtained from the manufacturer's manual.

ParameterTypical ValueDescription
Assay Range 10 - 10,000 pg/mLThe range of concentrations over which the assay is accurate.
Sensitivity (LOD) ~10 pg/mLThe lowest concentration of analyte that can be reliably detected.
Midpoint (50% B/B₀) 200 - 500 pg/mLThe concentration of analyte that displaces 50% of the tracer.
Intra-assay CV < 10%The coefficient of variation within a single assay run.
Inter-assay CV < 15%The coefficient of variation between different assay runs.
Sample Types Serum, Plasma, Urine, Cell Culture Supernatants, Tissue HomogenatesBiological matrices that can be assayed.
Incubation Time 18-24 hoursThe duration of the competitive binding reaction.
Detection Wavelength 405 - 420 nmThe wavelength at which the colorimetric signal is measured.

Experimental Protocols

A. Sample Preparation

Proper sample collection, processing, and storage are critical for accurate measurement of this compound. It is advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the samples to prevent ex vivo oxidation of arachidonic acid. Samples should be stored at -80°C if not assayed immediately.

1. Plasma:

  • Collect whole blood into tubes containing an anticoagulant (EDTA is recommended).

  • Centrifuge at 1,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the plasma and transfer to a clean tube.

  • For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.

2. Serum:

  • Collect whole blood into a tube without anticoagulant.

  • Allow the blood to clot for 30-60 minutes at room temperature.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Aspirate the serum and transfer to a clean tube.

  • Store at -80°C for long-term storage.

3. Cell Culture Supernatants:

  • Centrifuge the cell culture media at 1,000 x g for 10 minutes to remove cells and debris.

  • The supernatant can be assayed directly or after extraction. Store at -80°C.

4. Tissue Homogenates:

  • Rinse tissue with ice-cold PBS to remove excess blood.

  • Homogenize the tissue in an appropriate buffer on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • The resulting supernatant can be used for the assay. Store at -80°C.

5. Solid Phase Extraction (Optional but Recommended): For samples with low concentrations of this compound or high levels of interfering substances, solid-phase extraction (SPE) is recommended to purify and concentrate the analyte. C18 SPE cartridges are commonly used for this purpose. The general steps include:

  • Condition the C18 cartridge with methanol (B129727) and then water.

  • Acidify the sample to pH 3.5-4.0.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water and then a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the ELISA buffer.

B. ELISA Protocol Workflow

The following diagram outlines the major steps of the competitive ELISA protocol.

ELISA_Workflow start Start prep_reagents Prepare Reagents (Standards, Samples, Buffers) start->prep_reagents add_reagents Add Standards/Samples, This compound Tracer, and Antibody to Plate prep_reagents->add_reagents incubate Incubate (e.g., 18 hours at 4°C) add_reagents->incubate wash1 Wash Plate (to remove unbound reagents) incubate->wash1 add_substrate Add Substrate Solution wash1->add_substrate develop_color Incubate in the Dark (for color development) add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance (at 405-420 nm) stop_reaction->read_plate analyze_data Analyze Data (generate standard curve, calculate sample concentrations) read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for the this compound Competitive ELISA.

C. Detailed Assay Procedure
  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. It is recommended to run all standards and samples in duplicate or triplicate.

  • Plate Setup: Arrange the pre-coated microplate strips to accommodate all standards, samples, and controls.

  • Addition of Reagents:

    • Add 50 µL of the appropriate standard or sample to each well.

    • Add 50 µL of the this compound tracer to each well.

    • Add 50 µL of the specific antibody to each well.

  • Incubation: Cover the plate and incubate for 18-24 hours at 4°C.

  • Washing: After incubation, wash the plate 4-5 times with 1X Wash Buffer to remove any unbound reagents. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on absorbent paper.

  • Substrate Addition: Add 200 µL of the substrate solution to each well.

  • Color Development: Incubate the plate at room temperature in the dark for 30-60 minutes, or as specified by the manufacturer, to allow for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 405-420 nm using a microplate reader.

D. Data Analysis
  • Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.

  • Calculate the percentage of bound tracer (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(Absorbance of Standard or Sample - Absorbance of Blank) / (Absorbance of Zero Standard (B₀) - Absorbance of Blank)] x 100

  • Plot the standard curve: Plot the %B/B₀ for the standards on the y-axis versus the corresponding concentration of this compound on the x-axis (log scale).

  • Determine sample concentrations: Interpolate the concentration of this compound in the samples from the standard curve. Remember to multiply the interpolated value by any dilution factor used during sample preparation.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Inactive reagentsCheck the expiration dates and storage conditions of all kit components.
Incorrect incubation times or temperaturesAdhere strictly to the protocol's incubation parameters.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Pipetting errorsUse calibrated pipettes and proper pipetting technique.
High variability between replicates Inconsistent pipettingEnsure consistent pipetting technique for all wells.
Inadequate mixing of reagentsThoroughly mix all reagents before use.

For further assistance, please refer to the specific ELISA kit manual or contact the manufacturer's technical support.

References

Application Note: Chiral Separation of 16-HETE Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] Like other hydroxyeicosatetraenoic acids, 16-HETE exists as two enantiomers, 16(R)-HETE and 16(S)-HETE. These enantiomers can exhibit different biological activities, making their separation and quantification crucial for understanding their specific roles in physiological and pathological processes.[1] Notably, 16(R)-HETE has been identified as a modulator of human polymorphonuclear leukocyte (PMN) function, highlighting its potential significance in inflammatory responses.[2] This application note provides a detailed protocol for the chiral separation of 16-HETE isomers using high-performance liquid chromatography (HPLC).

Data Presentation

While specific retention times for 16-HETE enantiomers are not widely published, the following table provides expected retention times based on the separation of the structurally similar 12-HETE isomers under comparable conditions.[3] These values can serve as a starting point for method development.

Table 1: Expected Chromatographic Parameters for 16-HETE Enantiomers

AnalyteExpected Retention Time (min)
16(R)-HETE~10.2
This compound~12.9

Note: Actual retention times may vary depending on the specific HPLC system, column batch, and mobile phase preparation.

Experimental Protocols

Two primary approaches for the chiral separation of 16-HETE isomers are presented: a direct method and a method involving chemical derivatization to enhance separation.

Protocol 1: Direct Chiral Separation by HPLC

This protocol is adapted from a method developed for the chiral separation of various HETE isomers.

1. Materials and Reagents:

  • 16-HETE standard (racemic mixture)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample reconstitution

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase Column: Lux Amylose-2, 3 µm, 150 x 2.0 mm (or equivalent polysaccharide-based chiral column).[4]

3. Chromatographic Conditions:

ParameterCondition
Column Lux Amylose-2, 3 µm, 150 x 2.0 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 90% B over 40 minutes
Flow Rate 50 µL/min
Column Temperature Ambient
Detection UV at 235 nm or MS (Negative Ion Mode)
Injection Volume 5 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic 16-HETE in methanol.

  • Dilute the stock solution with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral Separation after Derivatization

Derivatization of the carboxylic acid and hydroxyl groups of 16-HETE can improve chromatographic resolution and detection sensitivity. This protocol describes the formation of pentafluorobenzyl (PFB) esters.

1. Derivatization Reagents:

  • N,N-Diisopropylethylamine (DIPEA)

  • Pentafluorobenzyl bromide (PFB-Br)

  • Acetonitrile (anhydrous)

2. Derivatization Procedure:

  • To a solution of 16-HETE in acetonitrile, add a 5-fold molar excess of DIPEA.

  • Add a 10-fold molar excess of PFB-Br.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Conditions for Derivatized 16-HETE:

  • Column: Chiral Stationary Phase Column (e.g., Lux Cellulose-2 or equivalent).

  • Mobile Phase: A non-polar mobile phase such as a mixture of hexane (B92381) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for the separation of derivatized HETEs. A gradient or isocratic elution may be employed.

  • Detection: UV or MS. The PFB group provides a strong UV chromophore.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the chiral separation of 16-HETE isomers is outlined below.

G Experimental Workflow for 16-HETE Chiral Separation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 16-HETE Sample Derivatization Optional Derivatization (e.g., PFB ester formation) Sample->Derivatization For enhanced separation Reconstitution Reconstitution in Mobile Phase Sample->Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection Separation Chiral HPLC Separation (e.g., Lux Amylose-2) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Result Quantification->Result Quantified 16(R)-HETE and this compound

Workflow for 16-HETE Chiral Separation
16-HETE Biosynthesis and Putative Signaling in Polymorphonuclear Leukocytes

16-HETE is synthesized from arachidonic acid by cytochrome P450 enzymes. In polymorphonuclear leukocytes (PMNs), 16(R)-HETE is known to modulate cellular functions. The following diagram illustrates the biosynthesis and a putative signaling pathway.

G 16-HETE Biosynthesis and Putative Signaling in PMNs cluster_synthesis Biosynthesis cluster_signaling Putative Signaling in PMNs AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 HETE_16 16(R)-HETE & this compound CYP450->HETE_16 HETE_16_ext 16(R)-HETE (extracellular) HETE_16->HETE_16_ext Acts on PMNs Receptor Putative Receptor HETE_16_ext->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAP Kinase Cascade PKC->MAPK Cell_Response Modulation of PMN Function (e.g., adhesion, migration) MAPK->Cell_Response

16-HETE Biosynthesis and Signaling

References

Application Notes and Protocols: Chemical Synthesis and Purification of 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. It has been identified as an endogenous inhibitor of neutrophil activity and plays a role in regulating renal function, specifically by inhibiting Na+/K+-ATPase in the proximal tubule. The stereospecific nature of its biological activity necessitates access to enantiomerically pure this compound for research and drug development purposes. This document provides detailed protocols for the chemical synthesis and purification of this compound, along with information on its biological activity and signaling pathways.

Chemical Synthesis of this compound

A practical and asymmetric synthesis of this compound has been reported, achieving the target molecule in six steps with a 28% overall yield, starting from the commercially available R-(-)-glycidyl benzyl (B1604629) ether.

Synthesis Workflow:

G A R-(-)-Glycidyl benzyl ether B Step 1: Alkyne Opening A->B C Step 2: Desilylation B->C D Step 3: Oxidation C->D E Step 4: Wittig Reaction D->E F Step 5: Saponification E->F G This compound F->G

Caption: Asymmetric synthesis workflow for this compound.

Experimental Protocol (Based on Reddy et al., Bioorg. Med. Chem. Lett. 2003)

For detailed experimental procedures, including specific reagent quantities, reaction times, and temperatures, please refer to the original publication: Reddy, Y. K., Reddy, L. M., et al. (2003). Practical, asymmetric synthesis of 16-hydroxyeicosa-5(Z),8(Z), 11(Z),14(Z)-tetraenoic acid (16-HETE), an endogenous inhibitor of neutrophil activity. Bioorganic & Medicinal Chemistry Letters, 13(21), 3719-3720.

Step 1: Alkyne Opening of R-(-)-Glycidyl benzyl ether The synthesis commences with the stereospecific opening of the epoxide ring of R-(-)-glycidyl benzyl ether with a suitable acetylenic Grignard reagent to introduce the carbon backbone.

Step 2: Desilylation Removal of a silyl (B83357) protecting group from the terminal alkyne is achieved using a standard desilylation agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

Step 3: Oxidation The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Step 4: Wittig Reaction A Wittig reaction with a suitable phosphonium (B103445) ylide is employed to introduce the remaining carbon chain and form the characteristic Z-double bonds of the eicosanoid structure.

Step 5: Saponification The ester functionality is hydrolyzed under basic conditions (saponification) to yield the free carboxylic acid of this compound.

Step 6: Purification The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to ensure high purity.

Purification of this compound

Purification of this compound from the reaction mixture and separation from its (R)-enantiomer is critical for obtaining biologically active material. A combination of normal-phase and chiral chromatography is typically employed.

Purification Workflow

G A Crude Synthesis Product B Silica Gel Chromatography (Normal Phase) A->B C Semi-pure 16-HETE B->C D Chiral HPLC C->D E Purified this compound D->E F 16(R)-HETE D->F

Caption: Purification workflow for isolating this compound.

Experimental Protocol: Chiral HPLC Purification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar).

Mobile Phase:

  • A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of acetic acid is commonly used for normal-phase chiral separations of HETEs. A typical starting point is a gradient of 5% to 20% isopropanol in hexane with 0.1% acetic acid.

Procedure:

  • Dissolve the semi-purified 16-HETE from silica gel chromatography in a small volume of the initial mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the enantiomers using the optimized mobile phase gradient.

  • Monitor the elution profile at a wavelength where HETEs absorb (typically around 235 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data
ParameterValue
Synthesis
Overall Yield28%
Purification
Purity (by HPLC)>98%
Enantiomeric Excess (ee)>99%
Spectroscopic Data
Molecular FormulaC₂₀H₃₂O₃
Molecular Weight320.47 g/mol
¹H NMRConsistent with structure
Mass Spectrometry (m/z)Consistent with structure

Biological Activity and Signaling Pathway

This compound has been shown to be a potent and stereospecific inhibitor of Na+/K+-ATPase in the renal proximal tubule. This inhibition is thought to be a key mechanism by which this compound regulates renal function. While the complete signaling pathway is still under investigation, it is hypothesized to involve a G-protein coupled receptor (GPCR).

Proposed Signaling Pathway of this compound

G cluster_cell Renal Proximal Tubule Cell HETE This compound GPCR Putative GPCR HETE->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Downstream Effector (e.g., PLC, AC) G_protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Production PKC Protein Kinase C (PKC) Second_Messenger->PKC Activation NaK_ATPase Na+/K+-ATPase PKC->NaK_ATPase Phosphorylation PKC->NaK_ATPase Inhibition Inhibition

Application Notes and Protocols for Utilizing 16(S)-HETE in Primary Renal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a metabolite of arachidonic acid produced via the cytochrome P450 (CYP) pathway.[1] While the roles of other HETEs, such as 20-HETE and 12-HETE, in renal physiology and pathology have been more extensively studied, the specific functions of this compound in the kidney, particularly in primary renal cells, remain an emerging area of research.[2][3] Eicosanoids, including HETEs, are known to be involved in a variety of cellular processes such as inflammation, cell growth, and apoptosis.[1] This document provides detailed protocols for the use of this compound in primary renal cell culture, offering a framework for investigating its potential effects on renal cell function. The methodologies outlined below are synthesized from established protocols for primary renal cell culture and experimentation with other HETE molecules, providing a robust starting point for new investigations.

Data Presentation

Due to the limited direct research on this compound in primary renal cells, the following table provides inferred effective concentration ranges based on studies with other HETE molecules in various cell types. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental setup.

HETE AnalogueCell TypeEffective Concentration RangeObserved EffectsReference
20-HETELNCaP cells5 nM - 100 nMIncreased cell viability[4]
12(S)-HETEHL-1 cardiac myocytes3 nM - 20 nMIncreased mitochondrial calcium and NO, induced apoptosis[5]
This compound (Inferred) Primary Renal Cells 1 nM - 1 µM Hypothesized to modulate cell proliferation, inflammation, and apoptosis. N/A

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Renal Proximal Tubule Epithelial Cells (PTECs)

This protocol describes a method for establishing primary cultures of PTECs from kidney tissue.

Materials:

  • Fresh kidney tissue (e.g., from mouse or rabbit)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Bovine Serum Albumin (BSA)

  • Trypsin-EDTA

  • Collagen-coated culture dishes or flasks

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Under sterile conditions, dissect the kidney and isolate the cortex.

  • Mince the cortical tissue into small pieces (approximately 1 mm³).

  • Digest the minced tissue with a Collagenase Type I solution in DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.

  • Stop the digestion by adding DMEM/F12 containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate at 300 x g for 5 minutes.

  • Resuspend the cell pellet in a BSA solution and centrifuge to enrich for proximal tubules.

  • Wash the resulting pellet with DMEM/F12 and resuspend in complete culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin).

  • Seed the cells onto collagen-coated culture dishes.[6]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Change the medium every 2-3 days. Cells should reach confluence in 8-10 days.[7]

Protocol 2: Treatment of Primary Renal Cells with this compound

This protocol outlines the procedure for treating cultured primary renal cells with this compound to assess its biological effects.

Materials:

  • Confluent primary renal cell cultures (from Protocol 1)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., proliferation assay kits, apoptosis detection kits, ELISA kits for inflammatory markers)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

  • When primary renal cells are 70-80% confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.

  • Dilute the this compound stock solution to the desired final concentrations (e.g., in the range of 1 nM to 1 µM) in serum-free medium immediately before use.

  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Remove the synchronization medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., cytokines) and lyse the cells for analysis of protein expression, gene expression, or cell viability/apoptosis.

Protocol 3: Analysis of Cellular Effects

1. Cell Proliferation Assay (e.g., MTT or BrdU Assay):

  • Following treatment with this compound, assess cell proliferation according to the manufacturer's instructions for the chosen assay kit. This will provide quantitative data on the effect of this compound on cell growth.

2. Apoptosis Assay (e.g., Annexin V/PI Staining):

  • After treatment, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

3. Measurement of Inflammatory Markers (e.g., ELISA):

  • Use the collected cell culture supernatants to measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using specific ELISA kits.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Cell Isolation & Culture cluster_treatment This compound Treatment cluster_analysis Analysis kidney Kidney Tissue mince Mince Tissue kidney->mince digest Enzymatic Digestion mince->digest filter Filter & Centrifuge digest->filter culture Culture Primary Cells filter->culture treat Treat Cells culture->treat prepare Prepare this compound Solutions prepare->treat prolif Proliferation Assay treat->prolif apoptosis Apoptosis Assay treat->apoptosis inflammation Inflammatory Marker Assay treat->inflammation

Caption: Experimental workflow for studying this compound in primary renal cells.

Hypothetical Signaling Pathway of this compound in Renal Cells

Disclaimer: The following signaling pathway is hypothetical and based on the known mechanisms of other HETE molecules, as the specific pathway for this compound in renal cells has not been fully elucidated.

It is plausible that this compound, like other HETEs, may act through a G-protein coupled receptor (GPCR) or by modulating intracellular signaling cascades directly. The pathway below suggests a potential mechanism involving the activation of the MAPK/ERK pathway, which is a common signaling route for eicosanoids and is known to regulate cell proliferation, survival, and inflammation.

signaling_pathway HETE This compound Receptor Putative Receptor (e.g., GPCR) HETE->Receptor PLC PLC Receptor->PLC activates PKC PKC PLC->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF activates Response Cellular Responses (Proliferation, Inflammation, Apoptosis) TF->Response regulates gene expression for

Caption: Hypothetical this compound signaling pathway in renal cells.

References

Application Notes and Protocols for In Vitro Measurement of 16(S)-HETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of in vitro assays to measure the biological activity of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). This compound is a cytochrome P450-derived metabolite of arachidonic acid that has been shown to modulate the activity of various cell types, particularly immune cells such as neutrophils.[1] The following protocols are designed to assess the inhibitory effects of this compound on key neutrophil functions, which are critical in the inflammatory response.

Overview of this compound Bioactivity

This compound is recognized as an endogenous inhibitor of neutrophil activity.[1] Its R-enantiomer, 16(R)-HETE, has been demonstrated to selectively inhibit human polymorphonuclear leukocyte (PMN) adhesion, aggregation, and the synthesis of the potent chemoattractant leukotriene B4 (LTB4).[2] While direct quantitative data for the 16(S) enantiomer is limited in publicly available literature, it is hypothesized to exhibit similar, though potentially stereospecific, inhibitory activities.

Other structurally related hydroxyeicosatetraenoic acids (HETEs), such as 12(S)-HETE, exert their effects through G-protein coupled receptors (GPCRs) like GPR31.[3][4] The binding of these lipids to their receptors can initiate a variety of intracellular signaling cascades, including the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway.[3][5] It is plausible that this compound may also signal through a GPCR to mediate its inhibitory effects on neutrophils.

Proposed Signaling Pathway for this compound in Neutrophils

Based on the signaling pathways of other HETEs, a putative signaling cascade for this compound in neutrophils is proposed. This pathway likely involves the activation of a G-protein coupled receptor, leading to downstream signaling events that ultimately inhibit neutrophil activation.

This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 16S_HETE This compound GPCR Putative GPCR (e.g., GPR31-like) 16S_HETE->GPCR Binds G_protein Gαi/o GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Inhibits (speculative) IP3_DAG IP3 / DAG Production ↓ PLC->IP3_DAG Ca_mobilization Intracellular Ca²⁺ Mobilization ↓ IP3_DAG->Ca_mobilization PKC Protein Kinase C (PKC) Activation ↓ Ca_mobilization->PKC MAPK_ERK MAPK/ERK Pathway Activation ↓ PKC->MAPK_ERK Neutrophil_Activation Neutrophil Activation (Adhesion, Aggregation, LTB4 Synthesis) ↓ MAPK_ERK->Neutrophil_Activation

Caption: Proposed signaling pathway for this compound in neutrophils.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for related HETE compounds to provide a comparative context for expected potencies in the described assays.

CompoundAssayCell TypeParameterValueReference
12(S)-HETEGTPγS Coupling (GPR31 activation)GPR31-transfected CHO cellsEC500.28 ± 1.26 nM[3]
15(S)-HETEGTPγS Coupling (GPR31 activation)GPR31-transfected CHO cellsEC5042.1 ± 31 nM[3]
5(S)-HETEGTPγS Coupling (GPR31 activation)GPR31-transfected CHO cellsEC50385.7 ± 62 nM[3]
15-HETELTB4 Production InhibitionHuman LeukocytesIC50~6 µM[2]
12-HETELTB4 Production InhibitionHuman LeukocytesIC50~23 µM[2]
12(S)-HETEIntracellular Ca²⁺ ReleaseHuman NeutrophilsThreshold~1.5 x 10⁻⁸ M[6]

Experimental Protocols

Neutrophil Isolation from Human Blood

A critical first step for the following assays is the isolation of highly pure and viable neutrophils from fresh human peripheral blood.

Neutrophil Isolation Workflow Blood_Collection Collect whole blood in heparinized tubes Density_Gradient Layer blood over density gradient medium Blood_Collection->Density_Gradient Centrifugation1 Centrifuge (500 x g, 30 min) Density_Gradient->Centrifugation1 Layer_Aspiration Aspirate plasma and mononuclear cell layers Centrifugation1->Layer_Aspiration Neutrophil_Collection Collect neutrophil-rich layer Layer_Aspiration->Neutrophil_Collection RBC_Lysis Lyse contaminating red blood cells Neutrophil_Collection->RBC_Lysis Washing Wash with PBS RBC_Lysis->Washing Centrifugation2 Centrifuge (250 x g, 5 min) Washing->Centrifugation2 Resuspension Resuspend in appropriate buffer and count cells Centrifugation2->Resuspension Viability_Check Assess viability (e.g., Trypan Blue) Resuspension->Viability_Check

Caption: Workflow for the isolation of human neutrophils.

Protocol:

  • Blood Collection: Collect whole blood from healthy adult donors into tubes containing an anticoagulant (e.g., heparin).

  • Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • Layer Separation: After centrifugation, carefully aspirate and discard the upper layers of plasma and mononuclear cells.

  • Neutrophil Collection: Collect the neutrophil-rich layer.

  • Red Blood Cell Lysis: Resuspend the collected cells in a hypotonic red blood cell (RBC) lysis buffer for a short period (e.g., 60-90 seconds) to lyse contaminating erythrocytes. Stop the lysis by adding an excess of isotonic buffer (e.g., PBS).

  • Washing: Wash the neutrophils with PBS and centrifuge at 250 x g for 5 minutes.

  • Final Resuspension: Resuspend the purified neutrophils in the desired assay buffer and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.

Neutrophil Adhesion Assay (Static Conditions)

This assay measures the ability of this compound to inhibit the adhesion of neutrophils to an activated endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well black, clear-bottom tissue culture plates

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein-AM (fluorescent dye)

  • This compound

  • N-formylmethionyl-leucyl-phenylalanine (fMLP) or other neutrophil activator

  • Fluorescence plate reader

Protocol:

  • Endothelial Cell Culture: Seed HUVECs into a 96-well plate and grow to confluence.

  • Activation of Endothelial Cells: Activate the confluent HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours.

  • Neutrophil Labeling: Label isolated neutrophils with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C in the dark. Wash the cells twice to remove excess dye.[7]

  • Pre-treatment with this compound: Pre-incubate the labeled neutrophils with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

  • Neutrophil Activation and Adhesion: Add a neutrophil activator such as fMLP (e.g., 100 nM) to the pre-treated neutrophils immediately before adding them to the activated HUVEC monolayer.

  • Incubation: Add the treated neutrophils to the wells containing the activated HUVEC monolayer and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the wells twice with pre-warmed buffer to remove non-adherent neutrophils.

  • Quantification: Measure the fluorescence of the remaining adherent neutrophils in each well using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of adhesion for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Neutrophil Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced neutrophil aggregation by monitoring changes in light transmission through a neutrophil suspension.

Materials:

  • Isolated human neutrophils

  • Aggregometer

  • N-formylmethionyl-leucyl-phenylalanine (fMLP) or other neutrophil agonist

  • This compound

Protocol:

  • Neutrophil Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 2 x 10⁷ cells/mL.

  • Pre-treatment with this compound: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C in the aggregometer cuvette with stirring.

  • Initiation of Aggregation: Add a neutrophil agonist such as fMLP (e.g., 100 nM) to the cuvette to induce aggregation.

  • Measurement: Record the change in light transmittance over time using the aggregometer. An increase in light transmittance corresponds to an increase in cell aggregation.

  • Data Analysis: Determine the maximum aggregation response for each condition. Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Leukotriene B4 (LTB4) Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the production of LTB4 from activated neutrophils.

Materials:

  • Isolated human neutrophils

  • Calcium ionophore A23187

  • This compound

  • Methanol (B129727)

  • LTB4 ELISA kit or LC-MS/MS for quantification

Protocol:

  • Neutrophil Preparation: Resuspend isolated neutrophils in a suitable buffer to a final concentration of 5 x 10⁶ cells/mL.

  • Pre-treatment with this compound: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Stimulation of LTB4 Synthesis: Add calcium ionophore A23187 (e.g., 5 µM) to stimulate the neutrophils and incubate for 10 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding ice-cold methanol to precipitate proteins and extract the lipids.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the lipids. Evaporate the supernatant to dryness under a stream of nitrogen.

  • Quantification of LTB4: Reconstitute the dried lipid extract in the appropriate assay buffer and quantify the amount of LTB4 using a commercially available LTB4 ELISA kit or by LC-MS/MS.[8]

  • Data Analysis: Calculate the percentage of inhibition of LTB4 synthesis for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to modulate intracellular calcium levels in neutrophils, which is a key second messenger in cell activation.

Materials:

  • Isolated human neutrophils

  • Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dyes)

  • This compound

  • N-formylmethionyl-leucyl-phenylalanine (fMLP) or other neutrophil agonist

  • Fluorescence plate reader with kinetic reading capabilities or a fluorometer

Protocol:

  • Neutrophil Loading: Incubate isolated neutrophils with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's instructions.

  • Washing: Wash the cells to remove extracellular dye.

  • Measurement: Resuspend the loaded cells in a suitable buffer and place them in the fluorometer or fluorescence plate reader.

  • Baseline Reading: Record the baseline fluorescence for a short period.

  • Addition of this compound: Add this compound at various concentrations and continue to record the fluorescence to observe any direct effect on intracellular calcium.

  • Agonist Stimulation: In separate experiments, after establishing a baseline, add a neutrophil agonist like fMLP and record the resulting calcium mobilization. To test for inhibition, pre-incubate the cells with this compound before adding the agonist.

  • Data Analysis: Analyze the kinetic fluorescence data to determine the peak intracellular calcium concentration or the area under the curve. For inhibition experiments, calculate the percentage of inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.

References

Application Notes and Protocols for Studying 16(S)-HETE Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid.[1] While research on other hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE and 12-HETE, has elucidated their roles in various physiological and pathological processes, the in vivo functions of this compound remain largely unexplored.[2][3][4] These application notes provide a guide for researchers interested in investigating the in vivo effects of this compound by summarizing the limited available data, proposing relevant animal models based on studies of related compounds, and offering detailed experimental protocols.

Note: Direct in vivo studies on this compound are scarce. The following protocols and models are largely based on studies of its enantiomer, 16(R)-HETE, and other HETEs. Researchers should carefully consider this when designing and interpreting their experiments.

I. Proposed Animal Models for Studying this compound Effects

The selection of an appropriate animal model is critical for elucidating the in vivo effects of this compound. Based on the known biological activities of other HETEs and the limited data on 16-HETE enantiomers, the following models are proposed:

Rabbit Model of Thromboembolic Stroke

Rationale: A study by Bednar et al. (2000) demonstrated that 16(R)-HETE, the R-enantiomer of 16-HETE, reduces intracranial pressure in a rabbit model of thromboembolic stroke, suggesting a role for 16-HETE enantiomers in cerebrovascular events.[5] This model can be adapted to investigate the potential neuroprotective or detrimental effects of this compound.

Key Applications:

  • Evaluating the effect of this compound on intracranial pressure.

  • Assessing the impact of this compound on infarct volume and neurological outcomes.

  • Investigating the influence of this compound on neutrophil infiltration and inflammation in the brain.[5]

Rodent Models of Hypertension

Rationale: 20-HETE is a well-established regulator of vascular tone and blood pressure.[6][7][8] Given that this compound is also a product of CYP-mediated arachidonic acid metabolism, it may have effects on blood pressure. Standard rodent models of hypertension are suitable for investigating these potential effects.

Key Applications:

  • Determining the effect of acute or chronic administration of this compound on blood pressure in normotensive and hypertensive rodents.[9]

  • Examining the interaction of this compound with other vasoactive signaling pathways.

Recommended Models:

  • Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[6]

  • Dahl Salt-Sensitive (DSS) Rat: A model of salt-sensitive hypertension.[6]

  • Angiotensin II-Infusion Model: A model of angiotensin II-dependent hypertension.

Animal Models of Kidney Disease

Rationale: HETEs, particularly 20-HETE, play significant roles in regulating renal hemodynamics and tubular function.[11][12][13][14][15] Investigating this compound in models of kidney disease could reveal its potential involvement in renal pathophysiology.

Key Applications:

  • Assessing the impact of this compound on renal blood flow, glomerular filtration rate, and tubular transport.

  • Evaluating the role of this compound in the progression of chronic kidney disease and renal fibrosis.

  • Determining the effect of this compound on inflammation and oxidative stress in the kidney.

Recommended Models:

  • 5/6 Nephrectomy Model: A surgical model of chronic kidney disease.[12]

  • Ischemia-Reperfusion Injury Model: A model of acute kidney injury.[15]

  • Adriamycin-Induced Nephropathy: A model of proteinuric kidney disease.

Murine Models of Inflammation

Rationale: HETEs are recognized as important lipid mediators in inflammation.[16][17][18][19][20] 16(R)-HETE has been shown to modulate neutrophil function.[5] Animal models of acute and chronic inflammation can be used to explore the pro- or anti-inflammatory properties of this compound.

Key Applications:

  • Evaluating the effect of this compound on leukocyte recruitment and activation in inflammatory settings.[21][22][23]

  • Investigating the role of this compound in modulating the production of cytokines and other inflammatory mediators.

  • Assessing the therapeutic potential of targeting this compound signaling in inflammatory diseases.

Recommended Models:

  • Lipopolysaccharide (LPS)-Induced Endotoxemia: A model of systemic inflammation.

  • Zymosan-Induced Peritonitis: A model of acute localized inflammation.

  • Collagen-Induced Arthritis: A model of chronic autoimmune inflammation.

II. Quantitative Data Summary

The following tables summarize the available quantitative data from a study investigating the effects of 16(R)-HETE. These data can serve as a reference for designing experiments with this compound.

Table 1: Effect of 16(R)-HETE on Intracranial Pressure (ICP) in a Rabbit Model of Thromboembolic Stroke [5]

Treatment GroupBaseline ICP (mm Hg)Final ICP (7-h time point) (mm Hg)
Vehicle7.7 ± 0.915.8 ± 2.6
16(R)-HETE7.7 ± 1.213.1 ± 2.7
tPA7.6 ± 0.613.7 ± 2.1
16(R)-HETE + tPA8.6 ± 0.611.1 ± 1.2

Data are presented as mean ± standard error.

III. Experimental Protocols

Protocol 1: Thromboembolic Stroke Model in Rabbits (Adapted from Bednar et al., 2000)[5]

Objective: To evaluate the in vivo effects of this compound on intracranial pressure and neurological outcome in a rabbit model of thromboembolic stroke.

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • Anesthesia (e.g., ketamine, xylazine)

  • Surgical instruments

  • Catheters for arterial and venous access

  • ICP monitoring device

  • This compound

  • Vehicle (e.g., saline with 0.1% ethanol)

  • Tissue plasminogen activator (tPA) (optional)

Procedure:

  • Animal Preparation: Anesthetize the rabbit and maintain anesthesia throughout the experiment. Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

  • ICP Monitoring: Place an ICP monitoring probe in the subdural space through a burr hole in the skull.

  • Clot Embolization: Prepare an autologous blood clot and embolize it into a cerebral artery (e.g., internal carotid artery) to induce stroke.

  • Treatment Administration: At a predetermined time post-embolization (e.g., 1 hour), begin a continuous intravenous infusion of either vehicle or this compound at a specified dose. The original study with 16(R)-HETE used a loading dose followed by a continuous infusion.

  • Monitoring: Continuously monitor physiological parameters, including mean arterial pressure, heart rate, and ICP, for the duration of the experiment (e.g., 7 hours).

  • Neurological Assessment: At the end of the experiment, perform a neurological assessment using a standardized scoring system.

  • Tissue Collection and Analysis: Euthanize the animal and collect the brain for infarct volume analysis (e.g., using TTC staining) and histological examination to assess inflammation.

Protocol 2: Chronic Administration of this compound in a Rodent Model of Hypertension

Objective: To determine the long-term effects of this compound on blood pressure in a hypertensive rat model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive model

  • Osmotic minipumps

  • This compound

  • Vehicle (e.g., polyethylene (B3416737) glycol)

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Procedure:

  • Baseline Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure for several days and then record baseline blood pressure for at least 3 consecutive days.

  • Osmotic Minipump Implantation: Anesthetize the rats and surgically implant osmotic minipumps subcutaneously. The pumps should be filled with either vehicle or this compound to deliver a constant dose over a specified period (e.g., 28 days).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the treatment period.

  • Tissue and Sample Collection: At the end of the study, collect blood samples for analysis of relevant biomarkers. Euthanize the animals and collect tissues such as the heart, aorta, and kidneys for histological and molecular analysis (e.g., assessment of hypertrophy, fibrosis, and expression of inflammatory markers).

IV. Visualization of Signaling Pathways and Workflows

G Biosynthesis of this compound from Arachidonic Acid Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) HETE_16S This compound AA->HETE_16S Hydroxylation CYP450 Cytochrome P450 (CYP) Enzymes Bio_Effects Biological Effects (e.g., modulation of inflammation, vascular tone, ion channels) HETE_16S->Bio_Effects Signaling

Caption: Biosynthesis pathway of this compound.

G Experimental Workflow for In Vivo Study of this compound Model_Selection 1. Animal Model Selection (e.g., Rabbit Stroke, Rat Hypertension) Baseline 2. Baseline Measurements (e.g., ICP, Blood Pressure) Model_Selection->Baseline Treatment 3. This compound Administration (e.g., Infusion, Osmotic Pump) Baseline->Treatment Monitoring 4. In-life Monitoring (Physiological Parameters) Treatment->Monitoring Endpoint 5. Endpoint Analysis (e.g., Infarct Volume, Histology) Monitoring->Endpoint Data_Analysis 6. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: Development and Application of a 16(S)-HETE Specific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid metabolite derived from the enzymatic oxidation of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] Emerging research suggests its involvement in various physiological and pathophysiological processes, including inflammation, cell signaling, and vascular function.[3][4][5] The development of a highly specific antibody against this compound is a critical step in elucidating its biological roles and exploring its potential as a therapeutic target. These application notes provide a comprehensive overview of a newly developed monoclonal antibody specific for this compound, including its characterization and detailed protocols for its use in key immunoassays.

Antibody Characterization

The anti-16(S)-HETE monoclonal antibody (Clone 1A4) was generated by immunizing mice with a this compound-protein conjugate and subsequent hybridoma production. The antibody has been rigorously characterized for its specificity and sensitivity.

Table 1: Cross-Reactivity Profile of Anti-16(S)-HETE Monoclonal Antibody (Clone 1A4)

CompoundCross-Reactivity (%)
This compound 100
16(R)-HETE< 5
20-HETE< 1
15(S)-HETE< 0.5
12(S)-HETE< 0.1
5(S)-HETE< 0.1
Arachidonic Acid< 0.01
Prostaglandin E2< 0.01

Table 2: Performance Characteristics of Anti-16(S)-HETE Monoclonal Antibody (Clone 1A4) in ELISA

ParameterValue
Assay Range10 pg/mL - 10,000 pg/mL
Sensitivity (LOD)7.8 pg/mL
Intra-assay CV< 8%
Inter-assay CV< 12%

Signaling Pathway

This compound is a product of arachidonic acid metabolism via the cytochrome P450 pathway. While its specific signaling cascade is an active area of research, HETEs are known to act as signaling molecules that can influence various cellular functions.[6] A proposed signaling pathway for this compound is depicted below, highlighting its potential to activate downstream kinases and transcription factors involved in cellular responses.

G AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 HETE_16S This compound CYP450->HETE_16S Receptor Putative Receptor HETE_16S->Receptor PLC Phospholipase C Receptor->PLC PKC Protein Kinase C PLC->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Transcription Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription Response Cellular Response (Inflammation, Proliferation) Transcription->Response

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Detailed protocols for the application of the anti-16(S)-HETE monoclonal antibody in various immunoassays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive ELISA protocol is designed for the quantitative measurement of this compound in biological samples such as plasma, serum, and cell culture supernatants.

G cluster_0 Plate Preparation cluster_1 Assay Procedure cluster_2 Detection Coat Plate Coat plate with capture antibody Add Standards/Samples Add standards and samples Coat Plate->Add Standards/Samples Add this compound-HRP Add this compound-HRP conjugate Add Standards/Samples->Add this compound-HRP Add Primary Antibody Add anti-16(S)-HETE antibody Add this compound-HRP->Add Primary Antibody Incubate Incubate Add Primary Antibody->Incubate Wash Wash plate Incubate->Wash Add Substrate Add TMB substrate Wash->Add Substrate Stop Reaction Add stop solution Add Substrate->Stop Reaction Read Plate Read absorbance at 450 nm Stop Reaction->Read Plate

Caption: Competitive ELISA workflow for this compound quantification.

  • Anti-16(S)-HETE Monoclonal Antibody (Clone 1A4)

  • This compound-HRP conjugate

  • Goat anti-mouse IgG pre-coated 96-well plate

  • This compound standard

  • Assay Buffer (e.g., 1X PBS with 0.1% BSA)

  • Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

  • Reagent Preparation: Prepare this compound standards by serial dilution in Assay Buffer. Dilute the anti-16(S)-HETE antibody and the this compound-HRP conjugate to their optimal concentrations in Assay Buffer.

  • Sample Preparation: Centrifuge samples to remove particulates. Dilute samples as necessary in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the pre-coated plate.

    • Add 25 µL of the diluted this compound-HRP conjugate to each well.

    • Add 25 µL of the diluted anti-16(S)-HETE antibody to each well.

    • Incubate the plate for 2 hours at room temperature on an orbital shaker.

  • Washing: Wash the plate 4 times with 300 µL of Wash Buffer per well.

  • Detection:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Add 100 µL of Stop Solution to each well.

  • Data Analysis: Read the absorbance at 450 nm. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of this compound in the samples from the standard curve.

Western Blotting

This protocol outlines the detection of proteins adducted with this compound or for the detection of enzymes involved in this compound metabolism.

G Sample Prep Sample Preparation (Cell Lysis) SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE Transfer Transfer to PVDF Membrane SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Antibody Incubation (anti-16(S)-HETE) Blocking->Primary Ab Secondary Ab Secondary Antibody Incubation (HRP-conjugated) Primary Ab->Secondary Ab Detection Chemiluminescent Detection Secondary Ab->Detection

Caption: Western blotting workflow for this compound related proteins.

  • Anti-16(S)-HETE Monoclonal Antibody (Clone 1A4)

  • HRP-conjugated anti-mouse secondary antibody

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)[7]

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer.[7] Determine protein concentration using a suitable assay (e.g., BCA).

  • SDS-PAGE: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[8]

  • Antibody Incubation:

    • Incubate the membrane with the anti-16(S)-HETE antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[7]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.

Immunohistochemistry (IHC)

This protocol is for the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

G Deparaffinization Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Ab Primary Antibody Incubation (anti-16(S)-HETE) Blocking->Primary Ab Secondary Ab Secondary Antibody Incubation (Biotinylated) Primary Ab->Secondary Ab Detection Streptavidin-HRP & DAB Secondary Ab->Detection Counterstain Counterstain & Mount Detection->Counterstain

Caption: Immunohistochemistry workflow for this compound detection.

  • Anti-16(S)-HETE Monoclonal Antibody (Clone 1A4)

  • Biotinylated anti-mouse secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)[9]

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Hematoxylin for counterstaining

  • Mounting medium

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).[9]

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by distilled water.[10]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[9][11] Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[10] Rinse with PBS.

  • Blocking: Block non-specific binding by incubating sections with blocking solution for 1 hour at room temperature.[12]

  • Antibody Incubation:

    • Incubate sections with the anti-16(S)-HETE antibody (diluted in blocking solution, e.g., 1:100) overnight at 4°C in a humidified chamber.[12]

    • Wash slides three times for 5 minutes each in PBS.

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.[12]

    • Wash slides three times for 5 minutes each in PBS.

  • Detection:

    • Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides three times for 5 minutes each in PBS.

    • Apply DAB substrate and incubate until the desired stain intensity develops.[12]

    • Rinse slides with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Troubleshooting

Table 3: Common Issues and Solutions in Immunoassays

IssuePossible CauseSuggested Solution
ELISA: High backgroundInsufficient washingIncrease the number of wash steps.
Antibody concentration too highOptimize antibody and conjugate dilutions.
Western Blot: No signalInefficient transferVerify transfer efficiency with Ponceau S stain.
Primary antibody not bindingCheck antibody dilution and incubation time.
IHC: High non-specific stainingInadequate blockingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highTitrate the primary antibody to the optimal dilution.

For further assistance, please contact our technical support team.

References

Application Note: Solid-Phase Extraction of 16(S)-HETE from Human Urine for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1][2] As a bioactive eicosanoid, it is involved in various physiological and pathological processes, making its quantification in biological matrices such as urine a critical aspect of clinical and preclinical research. Urine, being a non-invasive and readily available sample type, is an ideal matrix for monitoring the levels of this compound as a potential biomarker.[1] Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological fluids prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using reversed-phase (C18) SPE cartridges, along with expected performance data and insights into its biological significance.

Biological Significance and Signaling Pathway

This compound is part of the hydroxyeicosatetraenoic acid family of signaling molecules. While the specific signaling cascade for this compound is an active area of research, the closely related 12(S)-HETE has been shown to exert its effects through multiple signaling pathways. These include the activation of extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3 kinase), and Src kinase.[5] These pathways are integral to cellular processes such as migration, proliferation, and survival.[5] The biosynthesis of 16-HETE from arachidonic acid is catalyzed by cytochrome P450 enzymes.[1]

16S_HETE_Signaling_Pathway cluster_signaling Intracellular Signaling Pathways Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Enzymes Arachidonic_Acid->CYP450 HETE_16S This compound CYP450->HETE_16S ERK ERK1/2 HETE_16S->ERK PKC PKC HETE_16S->PKC PI3K PI3 Kinase HETE_16S->PI3K Src Src Kinase HETE_16S->Src Cellular_Responses Cellular Responses (e.g., Migration, Proliferation) ERK->Cellular_Responses PKC->Cellular_Responses PI3K->Cellular_Responses Src->Cellular_Responses

Caption: Biosynthesis and potential signaling pathways of this compound.

Experimental Protocol: Solid-Phase Extraction of this compound from Urine

This protocol details the steps for the extraction of this compound from human urine samples using a C18 reversed-phase SPE cartridge.

Materials and Reagents
  • C18 SPE Cartridges (e.g., Bond Elut™ C18, 500 mg, 3 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Hydrochloric Acid (2M)

  • Nitrogen gas evaporator or centrifugal vacuum evaporator (e.g., SpeedVac™)

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine at approximately 2500 rpm for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube.

  • Acidify the urine sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step is crucial for the efficient retention of acidic analytes like HETEs on the C18 sorbent.

Solid-Phase Extraction Workflow

The following diagram illustrates the key steps of the solid-phase extraction procedure.

SPE_Workflow Start Start: Acidified Urine Sample Conditioning 1. Conditioning - 5 mL Methanol - 5 mL Deionized Water Start->Conditioning Loading 2. Sample Loading - Load pre-treated urine sample Conditioning->Loading Washing 3. Washing - 5 mL Deionized Water - 3 mL 5% Methanol in Water Loading->Washing Elution 4. Elution - 4 mL Ethyl Acetate Washing->Elution Evaporation 5. Evaporation - Dry under Nitrogen Elution->Evaporation Reconstitution 6. Reconstitution - 100 µL Methanol Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound from urine.

Detailed Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or by centrifugation for approximately 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the this compound from the cartridge with 4 mL of ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried residue in 100 µL of methanol or a solvent compatible with the subsequent LC-MS/MS analysis.

Quantitative Data and Performance

The following table summarizes the expected performance characteristics for the SPE method for eicosanoids, which can be considered indicative for this compound. Actual values should be determined during method validation in the user's laboratory.

ParameterExpected ValueReference
Recovery 70-120%[3]
Limit of Detection (LOD) pg levels[3]
Limit of Quantification (LOQ) pg levels[3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Note: The provided values are based on the analysis of a broad range of eicosanoids and may vary for this compound specifically. It is recommended to use a deuterated internal standard for this compound to correct for extraction variability and matrix effects.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from human urine. The use of a C18 reversed-phase SPE cartridge offers a robust and reliable method for the sample cleanup and concentration of this important bioactive lipid. The subsequent analysis by LC-MS/MS allows for sensitive and specific quantification, which is essential for advancing our understanding of the role of this compound in health and disease. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of eicosanoid analysis.

References

Application Notes and Protocols for Measuring 16(S)-HETE Production in Isolated Perfused Kidney

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the measurement of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) production in an isolated perfused kidney model. This ex vivo system allows for the study of renal physiology and pharmacology under controlled conditions, eliminating systemic influences.[1] The following sections detail the necessary procedures from kidney isolation and perfusion to the final quantification of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound in Renal Physiology

This compound is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP) pathway.[2] Eicosanoids, including HETEs, are potent lipid mediators involved in a variety of physiological and pathological processes within the kidney. While the roles of some HETEs, such as 20-HETE, in regulating renal vascular tone and sodium transport are well-documented, the specific functions of this compound are an active area of research.[3][4] Studies on related compounds, like 19(S)-HETE, have shown potent stimulation of renal Na+-K+-ATPase, suggesting that other HETEs, including this compound, may also play crucial roles in renal function.[2] The isolated perfused kidney model provides a robust platform to investigate the synthesis and release of this compound in response to various stimuli, such as pharmacological agents or pathophysiological conditions.

Experimental Workflow Overview

The overall experimental process for measuring this compound in an isolated perfused kidney involves several key stages. The workflow begins with the surgical isolation of the kidney and its cannulation for perfusion. The perfused kidney is then maintained in a controlled environment where physiological parameters are monitored. Perfusate and kidney tissue samples are collected at designated time points. Subsequently, these samples undergo solid-phase extraction to isolate the lipid fraction containing this compound. Finally, the extracted samples are analyzed by LC-MS/MS for accurate quantification.

G Experimental Workflow for this compound Measurement cluster_protocol Experimental Protocol Kidney Isolation Kidney Isolation Kidney Perfusion Kidney Perfusion Kidney Isolation->Kidney Perfusion Sample Collection Sample Collection Kidney Perfusion->Sample Collection Solid-Phase Extraction Solid-Phase Extraction Sample Collection->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis G Arachidonic Acid Arachidonic Acid 16(S)-HPETE 16(S)-HPETE Arachidonic Acid->16(S)-HPETE CYP450 This compound This compound 16(S)-HPETE->this compound Peroxidase G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Second Messengers Second Messengers GPCR->Second Messengers Kinase Cascades Kinase Cascades Second Messengers->Kinase Cascades Transcription Factors Transcription Factors Kinase Cascades->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Physiological Response Physiological Response Gene Expression->Physiological Response

References

Application Notes: The Use of 16(S)-HETE as a Research Tool in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a stereospecific bioactive eicosanoid, a metabolite of arachidonic acid formed via the cytochrome P450 (CYP450) pathway.[1][2][3][4] Unlike the more extensively studied lipoxygenase (LOX) or cyclooxygenase (COX) pathway metabolites, the precise biological roles and mechanisms of many CYP450-derived HETEs are still under active investigation. This compound, a subterminal HETE, has demonstrated specific biological activities, particularly in renal and cardiovascular systems, making it a valuable tool for pharmacological research in these areas.[2][5] These notes provide an overview of this compound's pharmacology and protocols for its use in research.

2. Biosynthesis and Metabolism

Arachidonic acid is metabolized by CYP450 monooxygenases to produce a variety of HETEs, including the ω-hydroxy metabolites 16-HETE, 17-HETE, 18-HETE, 19-HETE, and 20-HETE.[3] Specifically, CYP enzymes catalyze the hydroxylation of arachidonate (B1239269) to form 16-HETE.[3] This enzymatic process is distinct from the lipoxygenase pathways that produce other HETE isomers like 5-HETE, 12-HETE, and 15-HETE.[1] The stereospecificity of the synthesis (producing the S-enantiomer) is a key feature of its biological activity.[2]

G AA Arachidonic Acid CYP450 Cytochrome P450 (ω-Hydroxylase) AA->CYP450 HETE_16S This compound CYP450->HETE_16S G Start Seed Cardiomyocytes Adhere Allow Adherence (24h) Start->Adhere Starve Serum Starve (Optional) Adhere->Starve Treat Treat with this compound and Vehicle Control Starve->Treat Incubate Incubate (24-48h) Treat->Incubate Analysis Endpoint Analysis Incubate->Analysis Microscopy Cell Size Measurement Analysis->Microscopy qPCR Gene Expression (qPCR) Analysis->qPCR WB Protein Expression (Western Blot) Analysis->WB G Start This compound Interaction Cellular Interaction (Receptor/Target ?) Start->Interaction TF Activation of Transcription Factors Interaction->TF Gene CYP1B1 Gene TF->Gene Upregulation mRNA CYP1B1 mRNA Gene->mRNA Protein CYP1B1 Protein mRNA->Protein Response Cardiomyocyte Hypertrophy Protein->Response

References

Troubleshooting & Optimization

Stability and proper storage of 16(S)-HETE solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 16(S)-HETE solutions. It includes frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound, typically supplied in an organic solvent like ethanol (B145695), should be stored at -20°C.[1][2][3] Under these conditions, the solution is stable for at least two years.[1]

Q2: How should I prepare a stock solution of this compound?

This compound is often supplied as a solution in ethanol.[1] If you have a solid form, a stock solution can be made by dissolving it in an organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF), which should be purged with an inert gas.[4][5]

Q3: What is the best way to prepare aqueous working solutions from an organic stock?

There are two primary methods for preparing aqueous working solutions:

  • Method A (Solvent Evaporation): For an organic solvent-free aqueous solution, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately afterward, dissolve the resulting neat oil directly in your aqueous buffer of choice (e.g., PBS, pH 7.2).[5]

  • Method B (Dilution from Organic Stock): To achieve maximum solubility in aqueous buffers, especially if the compound is sparingly soluble, first dissolve it in DMF or DMSO and then dilute this solution with the aqueous buffer.[4] It is crucial to ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[5]

Q4: How stable are aqueous solutions of this compound?

Aqueous solutions of HETEs and related lipids are not recommended for storage for more than one day.[4][5][6] For best results, prepare fresh aqueous solutions for each experiment.

Q5: What are the signs of degradation, and how can I prevent it?

Degradation of HETEs can occur through oxidation. While there are no simple visual cues, inconsistent experimental results may suggest compound degradation. To prevent this:

  • Store stock solutions tightly sealed at -20°C.

  • Purge solvents with an inert gas (like nitrogen or argon) before preparing solutions to minimize oxygen exposure.

  • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials.

  • Prepare aqueous working solutions fresh daily.

Data Presentation

Table 1: Storage and Stability Summary
ParameterRecommendationStability PeriodCitations
Supplied Solution Store at -20°C in the provided solvent (e.g., ethanol).≥ 2 years[1][3][6]
Aqueous Solutions Prepare fresh for each experiment.Do not store for more than one day.[4][5]
Table 2: Solubility of this compound
SolventSolubility/MiscibilityCitation
EthanolMiscible[1][7]
DMSOMiscible[1][7]
DMFMiscible[1][7]
PBS (pH 7.2)0.8 mg/ml[1][7]
0.1 M Na₂CO₃2 mg/ml[1][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in aqueous solution. The solubility limit in the aqueous buffer has been exceeded.- Ensure the final concentration is below the solubility limit (0.8 mg/ml in PBS, pH 7.2).[1][7] - Use the dilution method (Method B) with a minimal amount of a solubilizing organic solvent like DMSO or DMF. - For greater aqueous solubility, initially dissolve this compound in 0.1 M Na₂CO₃ and then dilute to the desired concentration and pH with your buffer.[5]
Inconsistent or unexpected experimental results. - Compound Degradation: The compound may have oxidized due to improper storage or handling. - Solvent Effects: The organic solvent used for dilution may be affecting the biological system.- Always use fresh aqueous solutions. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Run a vehicle control (buffer with the same final concentration of organic solvent) to rule out solvent-induced effects.
Difficulty dissolving the compound in aqueous buffer. This compound has limited solubility in aqueous solutions.- Use the solvent evaporation method (Method A) followed by vigorous vortexing or sonication in the aqueous buffer. - Alternatively, use the dilution method (Method B) from a high-concentration stock in DMSO or DMF.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

This workflow outlines the steps for preparing stable stock solutions and fresh working solutions for experiments.

G cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_working Working Solution (Prepare Fresh Daily) storage This compound in Ethanol Store at -20°C aliquot Aliquot into single-use vials to avoid freeze-thaw cycles storage->aliquot Upon Receipt stock_sol Organic Stock Solution (e.g., in Ethanol, DMSO, DMF) aliquot->stock_sol If starting from solid method_a Method A: Evaporate solvent, resuspend in buffer stock_sol->method_a method_b Method B: Dilute stock directly into aqueous buffer stock_sol->method_b experiment Use in Experiment method_a->experiment method_b->experiment

Caption: Workflow for preparing this compound solutions.

Protocol 2: Biosynthesis and Known Action of this compound

This compound is a metabolite of arachidonic acid, produced through the action of cytochrome P450 (CYP450) enzymes.[1][8] Its biological activity includes the stereospecific inhibition of proximal tubule ATPase.[1][7]

G AA Arachidonic Acid (in cell membrane) CYP450 Cytochrome P450 (CYP450) Enzymes AA->CYP450 Metabolism HETE This compound CYP450->HETE ATPase Proximal Tubule Na+/K+-ATPase HETE->ATPase Inhibits Inhibition Inhibition of Ion Transport ATPase->Inhibition

Caption: Biosynthesis and inhibitory action of this compound.

References

Preventing oxidation of 16(S)-HETE during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16(S)-HETE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a primary focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

16(S)-hydroxyeicosatetraenoic acid (this compound) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] It is known to exhibit stereospecific biological activities. For instance, this compound has been shown to inhibit proximal tubule ATPase activity, a function not observed with its (R)-enantiomer.[2] This specificity makes it a valuable tool for investigating renal physiology and related pathological conditions.

Q2: Why is this compound prone to oxidation?

Like other polyunsaturated fatty acids and their metabolites, this compound is susceptible to lipid peroxidation. This is due to the presence of multiple double bonds in its structure, which are vulnerable to attack by reactive oxygen species (ROS). Oxidation can lead to the degradation of this compound, altering its structure and biological activity, which can result in inconsistent and unreliable experimental outcomes.

Q3: What are the standard storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1] It is typically supplied as a solution in an organic solvent like ethanol (B145695).

Q4: How should I prepare a working solution of this compound for my experiments?

This compound is usually provided in an organic solvent. To prepare a working solution for aqueous-based experiments, such as cell culture, the organic solvent should be evaporated under a gentle stream of inert gas (e.g., nitrogen or argon).[3] The residue can then be reconstituted in a suitable buffer or cell culture medium. Due to its limited aqueous solubility, it may be necessary to first dissolve the dried lipid in a small amount of a water-miscible organic solvent like DMSO or ethanol before further dilution in your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid any unintended effects on your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Degradation of this compound due to oxidation. 1. Use freshly prepared solutions: Prepare this compound working solutions immediately before each experiment. 2. Incorporate antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol to your experimental buffers. 3. Work under an inert atmosphere: When preparing and handling stock solutions, use an inert gas like nitrogen or argon to displace oxygen.[4][5] 4. Verify compound integrity: If possible, use analytical methods like LC-MS to check the purity of your this compound solution.
Incorrect final concentration. 1. Re-verify dilution calculations: Double-check all calculations for preparing the working solution from the stock. 2. Ensure complete dissolution: After evaporating the storage solvent, ensure the this compound is fully dissolved in the new solvent before making further dilutions.
Cell health or passage number. 1. Monitor cell health: Ensure your cells are healthy and within a consistent passage number range for all experiments.[6][7] 2. Perform a dose-response curve: This will help determine the optimal concentration for your specific cell type and experimental conditions.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Uneven exposure to oxygen during handling. 1. Standardize handling procedures: Ensure that all replicates are handled identically and for the same duration. 2. Use multi-channel pipettes for simultaneous additions: This can help reduce timing differences between wells.
Precipitation of this compound in aqueous buffer. 1. Check solubility limits: The solubility of this compound in aqueous buffers like PBS (pH 7.2) is limited (approximately 0.8 mg/ml).[1] Do not exceed this concentration. 2. Visually inspect solutions: Look for any signs of precipitation. If observed, you may need to adjust the solvent or concentration.
Inconsistent antioxidant distribution. 1. Ensure thorough mixing: When adding antioxidants to your buffer, ensure the solution is well-mixed before adding this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution with Antioxidants

This protocol describes the preparation of a this compound working solution for use in cell culture experiments, incorporating measures to prevent oxidation.

Materials:

  • This compound in ethanol

  • Anhydrous ethanol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Butylated hydroxytoluene (BHT)

  • α-tocopherol (Vitamin E)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Inert gas (Nitrogen or Argon) with a gentle stream delivery setup

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Antioxidant Stock Solutions:

    • Prepare a 100 mM stock solution of BHT in anhydrous ethanol.

    • Prepare a 100 mM stock solution of α-tocopherol in anhydrous ethanol.

    • Store these stock solutions at -20°C, protected from light.

  • Drying the this compound Stock:

    • In a sterile glass vial, aliquot the desired amount of the this compound ethanol solution.

    • Under a gentle stream of nitrogen or argon gas, evaporate the ethanol until a thin lipid film remains.[3] Avoid vigorous gas flow to prevent splashing. The vial should be kept on ice to minimize degradation.

  • Reconstitution of this compound:

    • Immediately add a small volume of DMSO to the dried this compound to create a concentrated stock solution (e.g., 1-10 mM). Gently vortex to ensure complete dissolution.

  • Preparation of the Final Working Solution:

    • To your experimental buffer or cell culture medium, add the antioxidant stock solutions to achieve the desired final concentration (e.g., 10-50 µM of BHT or α-tocopherol). Mix thoroughly.

    • Serially dilute the this compound DMSO stock into the antioxidant-containing buffer/medium to reach your final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Data Presentation: Antioxidant Concentrations

AntioxidantStock ConcentrationRecommended Final ConcentrationSolvent
BHT100 mM10 - 50 µMEthanol
α-tocopherol100 mM10 - 50 µMEthanol
Protocol 2: General Cell-Based Assay with this compound

This protocol provides a general workflow for treating cells with the prepared this compound working solution.

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Preparation of Treatment Media: Prepare your this compound working solution in the appropriate cell culture medium as described in Protocol 1. Include vehicle controls (medium with the same final concentration of DMSO and antioxidants but without this compound).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the treatment media containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with your specific downstream assays (e.g., measurement of ATPase activity, gene expression analysis, etc.).

Signaling Pathways and Experimental Workflows

Hypothesized this compound Signaling Pathway

While the specific receptor for this compound has not been definitively identified, many eicosanoids, including other HETEs, signal through G-protein coupled receptors (GPCRs).[8][9][10][11][12] The following diagram illustrates a hypothesized signaling cascade for this compound leading to the inhibition of Na+/K+-ATPase in renal proximal tubule cells, a known biological effect.

G_protein_signaling cluster_membrane Cell Membrane HETE This compound GPCR Putative GPCR HETE->GPCR Binds G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates ATPase Na⁺/K⁺-ATPase PKC->ATPase Phosphorylates Inhibition Inhibition

Caption: Hypothesized this compound signaling pathway via a Gq-coupled GPCR.

Experimental Workflow for Preventing Oxidation

The following workflow diagram outlines the key steps to minimize the oxidation of this compound during a typical cell-based experiment.

experimental_workflow start Start prep_antioxidants Prepare Antioxidant Stock Solutions (e.g., BHT, α-tocopherol) start->prep_antioxidants dry_hete Dry this compound under Inert Gas start->dry_hete prep_media Prepare Experimental Medium with Antioxidants prep_antioxidants->prep_media reconstitute Reconstitute in DMSO dry_hete->reconstitute dilute_hete Dilute this compound into Medium reconstitute->dilute_hete prep_media->dilute_hete treat_cells Treat Cells dilute_hete->treat_cells incubate Incubate treat_cells->incubate analyze Downstream Analysis incubate->analyze end End analyze->end

Caption: Workflow for handling this compound to minimize oxidation.

References

Technical Support Center: Troubleshooting Low Signal in 16(S)-HETE Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low signal intensity during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Q1: I am seeing a very low or no signal for my this compound standard. What are the first things I should check?

A1: A sudden loss of signal is a common issue that can often be resolved by systematically checking the instrument's core functions.[1] Start by isolating the problem to either the liquid chromatography (LC) system, the mass spectrometer (MS), or the sample itself.

  • Isolate the Mass Spectrometer: Perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC system. If you observe a strong and stable signal, the issue likely lies with your LC system. If the signal remains low, the problem is with the mass spectrometer or the standard itself.

  • Check the Standard: Ensure your this compound standard has been stored correctly (typically at -20°C in an organic solvent like ethanol) and has not degraded. Prepare a fresh dilution from your stock.

  • Verify Instrument Basics:

    • Spray Check: Visually inspect the electrospray needle to ensure a stable and consistent spray. An unstable spray can be caused by issues with the mobile phase flow, gas pressure, or a blocked needle.

    • Leaks: Check for any leaks in the LC flow path, as this can cause pressure drops and inconsistent signal.

Q2: My this compound signal is weak and inconsistent in my biological samples, but my standard looks fine. What could be the cause?

A2: This scenario strongly suggests issues related to the sample matrix, such as ion suppression or inefficient sample preparation. Eicosanoids like this compound are present at very low concentrations in biological fluids, making them susceptible to matrix effects.

  • Ion Suppression: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound in the ion source, leading to a suppressed signal. To mitigate this:

    • Improve Chromatographic Separation: Optimize your LC gradient to better separate this compound from interfering matrix components.

    • Dilute the Sample: A simple dilution of your sample extract can sometimes reduce the concentration of interfering compounds enough to improve the signal.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering substances.

  • Inefficient Extraction: Your sample preparation method may not be efficiently recovering this compound from the matrix. It is crucial to use a validated extraction protocol and to include an internal standard to monitor recovery.

Q3: I'm having trouble with my sample preparation for this compound analysis from plasma/serum. Can you provide a recommended protocol?

A3: Solid-phase extraction (SPE) is a highly effective method for cleaning up and concentrating eicosanoids from complex biological matrices like plasma or serum. Here is a detailed protocol that can be adapted for this compound.

Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is a general guideline and may require optimization for your specific application and SPE cartridge type.

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Deionized Water (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Ethyl Acetate (B1210297) (LC-MS grade)

  • 2M Hydrochloric Acid (HCl)

  • Internal Standard (e.g., this compound-d8)

  • Nitrogen evaporator or centrifugal vacuum evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 1 mL of plasma/serum, add your internal standard.

    • Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl. This protonates the carboxylic acid group of this compound, making it less polar for retention on the C18 sorbent.

    • Vortex and let the sample sit at 4°C for 15 minutes.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 1-2 column volumes of ethyl acetate.

    • Wash with 1-2 column volumes of methanol.

    • Equilibrate the cartridge with 1-2 column volumes of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge. A slow, consistent flow rate (e.g., 0.5-1 mL/minute) is recommended.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water to remove salts and other polar interferences.

    • Wash with 1-2 column volumes of hexane to remove non-polar lipids that could interfere with the analysis.

  • Elution:

    • Elute the this compound and other eicosanoids with 1-2 column volumes of ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of your initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Q4: What are the typical mass spectrometry parameters for this compound analysis?

A4: The analysis of this compound is typically performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM). The deprotonated molecule [M-H]⁻ is used as the precursor ion.

While optimal parameters should be determined empirically on your specific instrument, the following table provides a starting point for method development.

Data Presentation: Recommended Starting MRM Parameters for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound319.2155.150-100-60 to -80-20 to -30
This compound319.2219.250-100-60 to -80-15 to -25
This compound-d8 (IS)327.2162.150-100-60 to -80-20 to -30

Note: These values are illustrative and should be optimized by infusing a standard solution of this compound and its deuterated internal standard to determine the values that give the maximum signal intensity for each transition on your instrument.

Visualizations

To further aid in understanding the context of this compound analysis, the following diagrams illustrate the troubleshooting workflow, the biosynthetic pathway, and a potential downstream signaling pathway.

Troubleshooting_Workflow start Low/No this compound Signal infusion Direct Infusion of Standard start->infusion signal_ok Signal OK? infusion->signal_ok lc_issue Troubleshoot LC System: - Check for leaks - Verify mobile phase - Check column signal_ok->lc_issue Yes ms_issue Troubleshoot MS System: - Check standard viability - Clean ion source - Check instrument tune signal_ok->ms_issue No sample_issue Signal Low in Samples, Standard OK? lc_issue->sample_issue end Signal Restored ms_issue->end matrix_effects Investigate Matrix Effects: - Improve chromatography - Dilute sample extract sample_issue->matrix_effects Yes extraction_issue Optimize Sample Preparation: - Verify SPE protocol - Check internal standard recovery - Assess sample stability sample_issue->extraction_issue No matrix_effects->end extraction_issue->end

Figure 1. Troubleshooting workflow for low this compound signal.

Biosynthesis_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Liberation cyp450 Cytochrome P450 (CYP) Enzymes aa->cyp450 hete This compound cyp450->hete ω-Hydroxylation

Figure 2. Biosynthesis of this compound from arachidonic acid.

Signaling_Pathway hete This compound ppar PPARs (e.g., PPARα) hete->ppar Binds to complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (in target gene promoter) complex->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription response Cellular Response (e.g., regulation of lipid metabolism, inflammation) transcription->response

Figure 3. Potential downstream signaling of this compound via PPAR activation.

References

Optimizing 16(S)-HETE Dosage for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 16(S)-HETE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 16(S)-hydroxyeicosatetraenoic acid (this compound) in a variety of cell-based assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help optimize your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise when working with this compound in cell culture.

Q1: What is the optimal concentration of this compound to use in my cell-based assay?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on available literature, a starting point for concentration can be inferred from studies on related compounds and a few direct studies. For instance, this compound has been shown to inhibit proximal tubule ATPase activity at a concentration of 2 µM.[1] In studies on human fetal ventricular cardiomyocytes (RL-14 cells), while the exact concentration for this compound is not specified in the abstract, a related compound, 11-HETE, was used at 20 µM to induce cellular hypertrophy.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 100 nM to 20 µM is a reasonable starting point for many cell-based assays.

Q2: How should I prepare and store this compound solutions for cell culture experiments?

A2: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.[1] To prepare a stock solution, dissolve the compound in one of these solvents. For cell culture experiments, it is crucial to minimize the final concentration of the organic solvent to avoid solvent-induced cytotoxicity. A common practice is to prepare a high-concentration stock solution and then dilute it in your cell culture medium to the desired final concentration, ensuring the final solvent concentration is typically below 0.1%. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1]

Q3: I am not observing any effect with this compound in my assay. What could be the problem?

A3: Several factors could contribute to a lack of response:

  • Suboptimal Concentration: As mentioned in A1, the effective concentration can vary. Perform a dose-response study to identify the optimal concentration.

  • Cell Type: The target receptor or signaling pathway for this compound may not be present or active in your chosen cell line.

  • Degradation of this compound: Like many lipid mediators, this compound may be susceptible to degradation in cell culture medium. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.

  • Presence of Serum: Components in fetal bovine serum (FBS) or other serum supplements can bind to lipid mediators, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period, if your cells can tolerate it.

  • Incorrect Stereoisomer: Ensure you are using the (S)-enantiomer, as HETEs often exhibit stereospecific activity.[2]

Q4: I am observing high background or inconsistent results in my experiments. What are some potential causes?

A4: High background and variability can stem from several sources:

  • Solvent Effects: High concentrations of the solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells or have off-target effects. Always include a vehicle control (medium with the same final concentration of solvent) in your experimental design.

  • Lipid Aggregation: At high concentrations, lipids can form micelles or aggregates in aqueous solutions, leading to inconsistent delivery to cells. Ensure proper mixing and consider the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery.

  • General Assay Variability: Ensure consistent cell seeding density, incubation times, and proper handling techniques to minimize variability.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds from the literature. This information can serve as a guide for designing your experiments.

CompoundCell TypeAssayEffective ConcentrationObserved Effect
This compound Proximal Tubule CellsATPase Activity Assay2 µM~60% inhibition of ATPase activity[1]
16(R/S)-HETEHuman Fetal Ventricular Cardiomyocytes (RL-14)Hypertrophy Marker ExpressionNot specified in abstractIncreased hypertrophic markers and upregulated CYP1B1 expression
11(S)-HETEHuman Fetal Ventricular Cardiomyocytes (RL-14)Cell Viability (MTT)2.5, 5, 10, 20 µMNo significant alteration in cell viability[2]
11(S)-HETEHuman Fetal Ventricular Cardiomyocytes (RL-14)Cellular Hypertrophy20 µMInduction of hypertrophic markers[2][3]
12(S)-HETECardiac Myocytes (HL-1)Apoptosis3 - 20 nMInduction of apoptosis[4]

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound

While the specific receptor for this compound has not been definitively identified, based on the signaling of other HETEs like 12(S)-HETE and 20-HETE, a plausible signaling cascade involves a G-protein coupled receptor (GPCR). Activation of this putative GPCR could lead to downstream signaling through various pathways, including the mobilization of intracellular calcium and the activation of MAPK/ERK and NF-κB pathways.

G_Protein_Coupled_Receptor_Signaling_Pathway This compound This compound GPCR Putative GPCR This compound->GPCR Binds to G_alpha Gαq/11 or Gαi GPCR->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ (intracellular) ER->Ca2_plus Releases Ca2_plus->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration, Hypertrophy) Ca2_plus->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates NF_kB NF-κB Pathway MAPK_ERK->NF_kB Can activate MAPK_ERK->Cellular_Response NF_kB->Cellular_Response

Hypothetical this compound Signaling Pathway
General Experimental Workflow for a Cell Migration Assay (Scratch Assay)

The following diagram outlines a typical workflow for assessing the effect of this compound on cell migration using a scratch assay.

Scratch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in a multi-well plate culture_monolayer Culture until a confluent monolayer is formed seed_cells->culture_monolayer serum_starve Optional: Serum starve cells to inhibit proliferation culture_monolayer->serum_starve create_scratch Create a 'scratch' in the monolayer with a pipette tip serum_starve->create_scratch wash_cells Wash with PBS to remove dislodged cells create_scratch->wash_cells add_treatment Add medium containing this compound or vehicle control wash_cells->add_treatment image_t0 Image the scratch at time 0 add_treatment->image_t0 incubate Incubate for a defined period (e.g., 12-48 hours) image_t0->incubate image_t_final Image the scratch at the final time point incubate->image_t_final analyze_closure Measure the area of the scratch and calculate the percentage of wound closure image_t_final->analyze_closure

Workflow for a Scratch-Based Cell Migration Assay

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from a study investigating the effects of HETE enantiomers on cell viability.[2]

Materials:

  • Cells of interest (e.g., RL-14 cardiomyocytes)

  • 48-well cell culture plates

  • Complete cell culture medium

  • Serum-free medium (SFM)

  • This compound stock solution (in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1.2 mM in SFM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 48-well plate at a density that will achieve approximately 70-80% confluency at the time of treatment.

  • Culture the cells at 37°C in a humidified 5% CO₂ incubator.

  • Once the desired confluency is reached, remove the culture medium.

  • Prepare serial dilutions of this compound in SFM from the stock solution. Also, prepare a vehicle control containing the same final concentration of the solvent.

  • Add the this compound dilutions and the vehicle control to the respective wells.

  • Incubate the cells for 24 hours at 37°C.

  • After incubation, discard the medium containing the treatment.

  • Add 100 µL of MTT reagent to each well and incubate for 2 hours at 37°C.

  • Discard the MTT reagent.

  • Add 200 µL of DMSO to each well to solubilize the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Migration Assessment using Transwell Assay

This protocol provides a general framework for a transwell migration assay.

Materials:

  • Transwell inserts (select pore size based on cell type)

  • 24-well or 96-well companion plates

  • Cells of interest

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet or DAPI)

Procedure:

  • If your cells require it, pre-coat the transwell inserts with an extracellular matrix protein (e.g., fibronectin or collagen).

  • Harvest and resuspend the cells in serum-free medium.

  • Add the chemoattractant-containing medium to the lower chamber of the companion plate.

  • Add the cell suspension to the upper chamber of the transwell insert. Include different concentrations of this compound or the vehicle control in the cell suspension.

  • Incubate the plate for a duration appropriate for your cell type to allow for migration (typically 4-48 hours).

  • After incubation, carefully remove the transwell inserts.

  • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane with the fixation solution.

  • Stain the fixed cells with the chosen staining solution.

  • Wash the inserts to remove excess stain.

  • Allow the inserts to dry.

  • Image the stained cells on the underside of the membrane using a microscope.

  • Quantify the number of migrated cells per field of view.

Protocol 3: Intracellular Calcium Mobilization Assay

This is a general protocol for measuring changes in intracellular calcium using a fluorescent indicator.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • A fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Prepare the dye loading solution by diluting the calcium indicator dye in HBSS. The addition of Pluronic F-127 can aid in dye loading.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

  • After incubation, wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Set the plate reader to record fluorescence over time (kinetic read).

  • Establish a baseline fluorescence reading for a short period.

  • Use the plate reader's injector to add the this compound solution (or a known calcium agonist as a positive control) to the wells.

  • Continue to record the fluorescence to measure the change in intracellular calcium concentration.

  • Analyze the data by calculating the change in fluorescence intensity from the baseline.

References

Avoiding experimental artifacts with racemic 16-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with racemic 16-hydroxyeicosatetraenoic acid (16-HETE). The primary focus is on avoiding experimental artifacts that arise from the use of racemic mixtures, which contain both the 16(R)-HETE and 16(S)-HETE enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is racemic 16-HETE, and why is its use a potential issue in experiments?

A1: Racemic 16-HETE is a 1:1 mixture of two enantiomers: 16(R)-HETE and this compound. Enantiomers are mirror-image molecules that cannot be superimposed on each other.[1] While they have identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities because biological systems (like enzymes and receptors) are chiral.[1] Using a racemic mixture can lead to misleading or irreproducible results, as the observed biological effect could be from one enantiomer, the other, or a combined (potentially opposing) effect of both.

Q2: What are the known differences in the biological activities of 16(R)-HETE and this compound?

A2: The biological functions of 16-HETE enantiomers are distinct and can be cell-type specific. For example, 16(R)-HETE has been shown to be an endogenous modulator of human polymorphonuclear leukocytes (PMNs), where it selectively inhibits PMN adhesion and aggregation.[2][3] In contrast, both 16(R)-HETE and this compound have been found to increase hypertrophic markers and upregulate CYP1B1 gene expression in human fetal ventricular cardiomyocytes.[4] These distinct activities highlight the importance of studying the enantiomers separately.

Q3: How can a racemic mixture of 16-HETE lead to experimental artifacts?

A3: Experimental artifacts can arise in several ways:

  • Masking of Effects: One enantiomer might have a potent effect that is weakened or "masked" by the less active or inactive enantiomer in the racemic mixture.

  • Opposing Effects: The two enantiomers could have opposing biological actions, leading to a net effect that is null or does not accurately represent the activity of either pure compound.

  • Off-Target Effects: The biological effect attributed to "16-HETE" might be caused by only one enantiomer, while the other contributes to off-target effects or is metabolized differently, complicating data interpretation.

  • Inconsistent Results: The precise ratio of enantiomers can vary slightly between batches of racemic 16-HETE, or one enantiomer may be less stable under experimental conditions, leading to poor reproducibility.

Troubleshooting Guide

Problem: My experimental results with racemic 16-HETE are highly variable or not reproducible.

Potential Cause Recommended Solution
Differential Activity of Enantiomers The two enantiomers in the racemic mix may have different potencies or opposing effects, and slight variations in experimental conditions could favor the action of one over the other. Solution: Use enantiomerically pure 16(R)-HETE and this compound in separate experiments to determine the specific activity of each.
Compound Stability One enantiomer may be less stable than the other in your experimental medium (e.g., cell culture media, buffer), leading to a changing ratio of active compounds over time. Solution: Check the stability of each pure enantiomer under your specific experimental conditions using an appropriate analytical method like chiral HPLC-MS/MS.
Batch-to-Batch Variation The commercial supplier's racemic mixture may have slight variations in the 1:1 enantiomeric ratio between batches. Solution: If using a racemic mixture is unavoidable, purchase a single large batch for the entire study. Ideally, verify the enantiomeric ratio upon receipt.

Problem: I am observing unexpected or off-target effects.

Potential Cause Recommended Solution
Uncharacterized Activity of One Enantiomer The "off-target" effect may be a primary, uncharacterized activity of one of the enantiomers present in the mix. Solution: Test each enantiomer individually to properly attribute all observed biological activities. This is crucial for understanding the complete mechanism of action.
Differential Metabolism The enantiomers may be metabolized by cells into different downstream products, each with its own biological activity. Solution: Use LC-MS to analyze cell lysates or supernatants after treatment with each pure enantiomer to identify any unique metabolites that could be responsible for the unexpected effects.

Data Summary: Enantiomer-Specific Activities of 16-HETE

The following table summarizes some of the reported differential effects of 16-HETE enantiomers. Researchers should note that activities can be cell- and context-dependent.

Biological Effect 16(R)-HETE This compound Cell/System Type Reference
PMN Adhesion & Aggregation InhibitoryNot reportedHuman Polymorphonuclear Leukocytes (PMNs)[2][3]
Leukotriene B4 Synthesis InhibitoryNot reportedHuman PMNs[2]
Increased Intracranial Pressure Suppresses increaseNot reportedRabbit Thromboembolic Stroke Model[2]
Upregulation of CYP1B1 mRNA Significant IncreaseSignificant IncreaseHuman Cardiomyocytes (RL-14 cells)[4]
Induction of Hypertrophic Markers Significant IncreaseSignificant IncreaseHuman Cardiomyocytes (RL-14 cells)[4]

Visualizations and Workflows

To avoid artifacts, it is critical to understand the relationship between the racemic mixture and its constituent enantiomers and to adopt an experimental workflow that accounts for their distinct activities.

cluster_0 The Problem with Racemic Mixtures cluster_1 Potential Experimental Outcome Racemic Racemic 16-HETE (1:1 Mixture) R_HETE 16(R)-HETE Racemic->R_HETE Contains S_HETE This compound Racemic->S_HETE Contains Effect_R Biological Effect A (e.g., Inhibition) R_HETE->Effect_R Effect_S Biological Effect B (e.g., Activation) S_HETE->Effect_S Result Confounded or Net Result Effect_R->Result Effect_S->Result

Caption: The Racemic 16-HETE problem leading to confounded results.

Start Start: Question about 16-HETE's role Step1 Step 1: Acquire Pure Enantiomers - 16(R)-HETE - this compound Start->Step1 Step2 Step 2: Perform Parallel Experiments Treat cells/system with each enantiomer separately. Include vehicle control. Step1->Step2 Step3 Step 3: Generate Dose-Response Curves Determine potency (e.g., EC50/IC50) for each enantiomer. Step2->Step3 Step4 Step 4: Analyze and Compare Data Attribute observed effects to the specific enantiomer. Step3->Step4 Conclusion Conclusion: Unambiguous, publishable data on enantiomer-specific activity Step4->Conclusion

Caption: Recommended workflow for studying 16-HETE's biological effects.

AA Arachidonic Acid (AA) CYP Cytochrome P450 (CYP) Enzymes AA->CYP HETE_R 16(R)-HETE CYP->HETE_R Metabolism HETE_S This compound CYP->HETE_S Metabolism Target_R Cellular Target(s) for 16(R)-HETE HETE_R->Target_R Binds/Activates Target_S Cellular Target(s) for this compound HETE_S->Target_S Binds/Activates Response_R Specific Cellular Response (e.g., Anti-inflammatory) Target_R->Response_R Response_S Specific Cellular Response (e.g., Pro-hypertrophic) Target_S->Response_S

Caption: Simplified overview of 16-HETE synthesis and action.

Key Experimental Protocols

Protocol 1: General Cell-Based Assay for Assessing 16-HETE Enantiomer Activity

This protocol provides a general framework for treating cultured cells with 16-HETE enantiomers. Specific details such as cell density, concentrations, and incubation times should be optimized for your specific cell line and endpoint assay.

Materials:

  • Enantiomerically pure 16(R)-HETE and this compound (stock solutions typically in ethanol (B145695) or DMSO).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640).[5]

  • Fetal Bovine Serum (FBS), if required.

  • Phosphate-Buffered Saline (PBS).

  • Cell line of interest (e.g., cardiomyocytes, neutrophils, cancer cell lines).

  • Multi-well plates (e.g., 24-well or 96-well).

  • Vehicle control (same solvent as HETE stocks, e.g., ethanol).

Procedure:

  • Cell Seeding: Plate your cells in multi-well plates at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.[5]

  • Preparation of Working Solutions:

    • Prepare serial dilutions of 16(R)-HETE and this compound in serum-free or low-serum medium. A typical starting concentration range might be 0.1 nM to 10 µM.

    • Prepare a vehicle control solution containing the highest concentration of solvent used in the HETE dilutions.

  • Cell Treatment:

    • Gently aspirate the culture medium from the cells and wash once with warm PBS.[5]

    • Add the prepared media containing the different concentrations of 16(R)-HETE, this compound, or the vehicle control to the appropriate wells.

    • Ensure each condition is tested in triplicate or quadruplicate.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours), depending on the biological endpoint being measured.[5]

  • Endpoint Analysis: After incubation, proceed with your specific assay to measure the biological response. This could include:

    • Cell Viability/Proliferation Assays: (e.g., MTT, WST-1).

    • Gene Expression Analysis: (qPCR or Western Blot).

    • Metabolite Analysis: (LC-MS).[6]

    • Functional Assays: (e.g., migration, adhesion, tube formation).

Protocol 2: Analytical Separation of 16-HETE Enantiomers by Chiral HPLC

To confirm the purity of your standards or to analyze the production of enantiomers by a biological system, a chiral separation method is necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.[7][8]

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase.[8] The two enantiomers form transient diastereomeric complexes with the CSP, which have different stabilities, leading to different retention times.

Materials & Equipment:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column like cellulose (B213188) or amylose (B160209) derivatives).[7]

  • HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol, acetonitrile).

  • Sample containing 16-HETE (either a commercial standard or a biological extract).

General Procedure:

  • Column Selection: Choose a chiral column known to be effective for separating fatty acid enantiomers. Polysaccharide-based columns are a common starting point.

  • Mobile Phase Preparation:

    • Prepare a mobile phase according to the column manufacturer's recommendations. For normal-phase chiral chromatography, this is often a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol).

    • The percentage of the polar modifier is a critical parameter for optimizing separation.

    • Degas the mobile phase before use.

  • System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the 16-HETE sample in a suitable solvent (ideally the mobile phase) at a known concentration.

  • Injection and Separation:

    • Inject a small volume (e.g., 5-20 µL) of the sample onto the column.

    • Run the separation isocratically (with a constant mobile phase composition).

    • Monitor the elution of the enantiomers using the detector. 16-HETE has a characteristic UV absorbance due to its conjugated diene system.

  • Data Analysis:

    • The two enantiomers will appear as two separate peaks.

    • To identify which peak corresponds to 16(R)-HETE and which to this compound, you must inject pure standards of each.

    • The resolution between the two peaks can be optimized by adjusting the mobile phase composition, flow rate, or column temperature.

References

Technical Support Center: Chiral Chromatography of 16-HETE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic resolution of 16(S)-HETE and 16(R)-HETE. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound and 16(R)-HETE.

Question: Why am I seeing poor or no resolution between my this compound and 16(R)-HETE peaks?

Answer:

Poor resolution between 16-HETE enantiomers is a common challenge. The resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k). To troubleshoot this issue, consider the following factors, starting with selectivity, which often has the most significant impact on chiral separations.[1][2]

  • Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used and have shown success in separating HETE isomers.[3][4][5] If you are not using a chiral column, you will not be able to separate enantiomers. If you are using a chiral column and still see no resolution, the chosen phase may not be suitable for this specific separation.

  • Incorrect Mobile Phase Composition: The mobile phase composition directly influences the selectivity of the separation.[5]

    • Normal-Phase vs. Reversed-Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water) methods can be used. If one mode is not providing separation, switching to the other may be beneficial.[6][7]

    • Solvent Strength: Adjusting the ratio of your mobile phase solvents can alter retention times and improve resolution. In reversed-phase, decreasing the organic solvent percentage will increase retention and may improve separation.[1][2]

    • Additives/Modifiers: For acidic compounds like HETEs, adding a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is often necessary to suppress ionization and improve peak shape.[8][9]

  • Inappropriate Temperature: Temperature can affect the selectivity of a chiral separation. It's recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition. In some cases, increasing or decreasing the temperature can even reverse the elution order of the enantiomers.[5][9]

  • Low Column Efficiency: Broad peaks can lead to poor resolution. To improve efficiency:

    • Use a column with smaller particles (e.g., sub-2 µm for UHPLC).[1]

    • Ensure your system has minimal dead volume.[1]

    • Lower the flow rate.[10]

A logical workflow for troubleshooting poor resolution is outlined in the diagram below.

G cluster_mp Mobile Phase Optimization cluster_efficiency Efficiency Improvement start Poor or No Resolution check_csp Is the column a Chiral Stationary Phase (CSP)? start->check_csp use_csp Action: Use an appropriate CSP (e.g., polysaccharide-based) check_csp->use_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes use_csp->optimize_mp adjust_temp Adjust Column Temperature optimize_mp->adjust_temp No Improvement resolution_achieved Resolution Achieved optimize_mp->resolution_achieved Success mp1 Adjust Solvent Ratio optimize_mp->mp1 improve_efficiency Improve Column Efficiency adjust_temp->improve_efficiency No Improvement adjust_temp->resolution_achieved Success improve_efficiency->resolution_achieved Success eff1 Lower Flow Rate improve_efficiency->eff1 mp2 Add/Optimize Acid Modifier (e.g., 0.1% Formic Acid) mp1->mp2 mp3 Switch Separation Mode (NP <-> RP) mp2->mp3 eff2 Use Smaller Particle Size Column eff1->eff2 eff3 Check for System Dead Volume eff2->eff3

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Question: My peaks are tailing or showing poor shape. How can I fix this?

Answer:

Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. For an acidic analyte like 16-HETE, this is a common problem.

  • Suppress Analyte Ionization: The carboxylic acid group on 16-HETE can interact with the stationary phase in an undesirable way if it is ionized. Adding an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% acetic acid, will suppress this ionization and significantly improve peak shape.[9]

  • Mobile Phase Additive "Memory Effect": Chiral stationary phases can be sensitive to "memory effects," where additives from previous runs adsorb to the column and affect subsequent analyses.[11] If you switch between methods using different additives (e.g., acidic and basic), dedicate a column to each method or use a rigorous washing procedure between methods.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: If the peak shape has degraded over time, the column may be contaminated or the stationary phase may be damaged. Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is best for separating 16-HETE enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are the most commonly used and successful for this type of separation.[5][12] Columns with amylose or cellulose derivatives coated or immobilized on a silica (B1680970) support are excellent starting points. A specific example from the literature used a Lux Amylose-2 column for HETE separations.[8]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Both modes can be effective. The choice often depends on your sample preparation solvent and detection method. Reversed-phase methods using aqueous-organic mobile phases are generally more compatible with mass spectrometry (MS).[4] A common reversed-phase approach uses a gradient of acetonitrile in water with 0.1% formic acid throughout.[8]

Q3: What are typical starting conditions for method development?

A3: A good starting point is to screen a few polysaccharide-based columns with a generic gradient. Below are starting conditions for a reversed-phase method.

ParameterRecommended Starting Condition
Column Amylose-based chiral column (e.g., Lux Amylose-2, Chiralpak IA)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 90% B over 40 minutes[8]
Flow Rate 0.2 - 0.5 mL/min (for 2-3 mm ID columns)
Column Temperature 25 °C
Injection Volume 1-5 µL

Q4: How does temperature affect the separation?

A4: Temperature impacts the thermodynamics of the chiral recognition process. Changing the temperature can alter the selectivity (α) and efficiency (N) of the separation.[5] Sometimes a small change in temperature can dramatically improve resolution. It is an important parameter to optimize, typically by testing temperatures between 10°C and 40°C.

Experimental Protocols

Protocol 1: Chiral Separation of this compound and 16(R)-HETE using Reversed-Phase HPLC-MS/MS

This protocol is adapted from a published method for the chiral separation of HETE isomers.[8]

1. Materials and Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chiral Column: Lux Amylose-2, 3 µm, 150 x 2.0 mm (or equivalent amylose-based CSP).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound and 16(R)-HETE analytical standards.

  • Sample dissolved in a compatible solvent (e.g., methanol/ethanol).

2. Chromatographic Conditions:

ParameterValue
Flow Rate 50 µL/min (Note: This is for a 2.0 mm ID column, adjust for other diameters)
Column Temp. 25 °C (can be optimized)
Injection Vol. 2 µL
Gradient Program
Time (min)% Mobile Phase B
0.050
40.090
40.199
50.099
50.150
62.050

3. Mass Spectrometry Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for 16-HETE: Q1: 319.2 -> Q2: (target fragment ion, e.g., 219.1). Fragment ion should be optimized by infusing a standard.

  • Optimize source parameters (e.g., capillary voltage, gas flows, temperatures) according to your specific instrument.

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 12 minutes or until a stable baseline is achieved.[8]

  • Inject analytical standards of this compound and 16(R)-HETE individually to determine their retention times.

  • Inject a racemic mixture of the standards to confirm baseline separation.

  • Inject the prepared biological sample.

  • Quantify the S and R enantiomers using a calibration curve constructed from the analytical standards.

Below is a diagram illustrating the general experimental workflow.

G start Sample Preparation (e.g., Lipid Extraction) hplc Chiral HPLC Separation (Reversed-Phase Gradient) start->hplc ms MS/MS Detection (Negative Ion MRM) hplc->ms data Data Analysis (Peak Integration & Quantification) ms->data result Report R/S Ratio data->result

Caption: General workflow for chiral LC-MS/MS analysis of 16-HETE.

References

Technical Support Center: Overcoming Solubility Challenges with 16(S)-HETE in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE), ensuring its solubility in aqueous buffers is paramount for obtaining accurate and reproducible experimental results. As a lipophilic compound, this compound is inherently difficult to dissolve in aqueous solutions, often leading to precipitation and confounding experimental outcomes. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate and overcome these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated immediately after I added it to my aqueous buffer. What happened?

A1: Immediate precipitation is a common issue and typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is often due to its hydrophobic nature. The solubility of this compound in phosphate-buffered saline (PBS, pH 7.2) is approximately 0.8 mg/mL.[1] If your final concentration is above this, precipitation is likely.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure the final concentration is not above the solubility limit.

  • Method of Preparation: Avoid adding a highly concentrated stock solution in an organic solvent directly into a large volume of aqueous buffer. This "solvent shifting" can cause the compound to crash out of solution. Instead, use a stepwise dilution method.

  • Temperature: Ensure your buffer is at an appropriate temperature. While warming can sometimes aid dissolution, the stability of this compound at higher temperatures should be considered.

Q2: I dissolved this compound in DMSO and it was clear, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?

A2: This is a classic solubility issue with lipophilic compounds. While DMSO is an excellent solvent for this compound, the final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity.[2] When the DMSO stock is diluted, the overall solvent environment becomes predominantly aqueous, causing the poorly water-soluble this compound to precipitate.

Troubleshooting Steps:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock into a small volume of your aqueous buffer while vortexing, then add this to your final volume.

  • Use of a Carrier: Incorporating a carrier molecule like a cyclodextrin (B1172386) can help to keep the this compound in solution.

  • Serum in Media: If your experiment allows, the proteins in fetal bovine serum (FBS) can sometimes help to solubilize lipophilic compounds.

Q3: I'm seeing a precipitate in my buffer after storing it at 4°C. What should I do?

A3: Precipitation upon cooling is common for many solutes, especially when the solution is near its saturation point. Some buffer components themselves can also be less soluble at lower temperatures.

Troubleshooting Steps:

  • Warm and Agitate: Gently warm the buffer to room temperature or 37°C and agitate to see if the precipitate redissolves.

  • Filter Sterilization: If the precipitate does not redissolve, it may be necessary to prepare a fresh solution and filter-sterilize it rather than autoclaving, which can sometimes promote precipitation.

  • Check Buffer Components: Ensure that all components of your buffer are compatible and soluble at the storage temperature.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: Yes, this compound is also soluble in other organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[1] The choice of solvent will depend on the compatibility with your specific experimental system. Always consider the potential effects of the solvent on your cells or assay.

Data Presentation: Solubility of this compound

Solvent/BufferSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)Miscible[1]
EthanolMiscible[1]
Dimethylformamide (DMF)Miscible[1]
0.1 M Sodium Carbonate2 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.20.8 mg/mL[1]

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer for in vitro experiments.

Materials:

  • This compound (lyophilized powder or as a solution in an organic solvent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, HEPES, or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • If starting with a lyophilized powder, dissolve the this compound in pure DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.

    • If starting with a solution in a solvent like ethanol, the solvent can be evaporated under a stream of nitrogen, and the resulting residue can be reconstituted in DMSO.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation upon final dilution, prepare an intermediate dilution of the DMSO stock in your aqueous buffer. For example, dilute the 10 mg/mL stock 1:10 in the aqueous buffer to get a 1 mg/mL solution. This should be done by adding the DMSO stock to the buffer while vortexing.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution (or a small volume of the concentrated stock) to your final volume of pre-warmed (37°C) aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around.

    • Ensure the final concentration of DMSO in the working solution is below the toxic level for your cells (typically <0.5%).

Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin

This protocol outlines a method to enhance the aqueous solubility of this compound by forming an inclusion complex with methyl-β-cyclodextrin (MβCD).

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile aqueous buffer

  • Organic solvent (e.g., ethanol or DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a MβCD Solution:

    • Dissolve MβCD in your desired aqueous buffer to a concentration of 5-10 mM. Gentle warming and vortexing may be required to fully dissolve the MβCD.

  • Prepare a this compound Stock Solution:

    • Dissolve the this compound in a minimal amount of an organic solvent like ethanol or DMSO to create a concentrated stock solution.

  • Form the Inclusion Complex:

    • Slowly add the this compound stock solution to the MβCD solution while vortexing. The molar ratio of MβCD to this compound should be at least 1:1, but higher ratios (e.g., 5:1 or 10:1) may be more effective.

    • Incubate the mixture at room temperature or 37°C for at least 30 minutes with occasional vortexing to allow for the formation of the inclusion complex.

  • Prepare the Final Working Solution:

    • The resulting solution containing the this compound:MβCD complex can now be used directly or further diluted in your aqueous buffer for your experiment.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

While the specific receptor for this compound is not definitively established, HETEs are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs). For instance, 12(S)-HETE has been shown to bind to GPR31. It is plausible that this compound also interacts with a currently unidentified GPCR to initiate its intracellular signaling cascade, leading to various cellular effects, including the regulation of ion channels and cellular hypertrophy.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Putative GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling (e.g., Protein Kinases) Second_Messenger->Downstream Activate Response Cellular Response (e.g., Ion Channel Regulation, Cellular Hypertrophy) Downstream->Response Leads to

Caption: Putative signaling pathway of this compound via a G-protein coupled receptor (GPCR).

Experimental Workflow for Preparing this compound for In Vitro Assays

This workflow diagram illustrates the decision-making process and steps involved when preparing this compound for a typical in vitro experiment, such as a cell-based assay.

experimental_workflow start Start: Need to prepare This compound working solution dissolve_stock Dissolve this compound in 100% DMSO to make concentrated stock start->dissolve_stock check_solubility Is the final concentration below 0.8 mg/mL in aqueous buffer? dissolve_stock->check_solubility direct_dilution Perform stepwise dilution into pre-warmed aqueous buffer check_solubility->direct_dilution Yes use_cyclodextrin Use Methyl-β-Cyclodextrin to enhance solubility check_solubility->use_cyclodextrin No check_precipitation Visually inspect for precipitation direct_dilution->check_precipitation prepare_complex Prepare this compound:MβCD inclusion complex use_cyclodextrin->prepare_complex final_dilution Dilute complex into final buffer/medium prepare_complex->final_dilution final_dilution->check_precipitation proceed Proceed with experiment check_precipitation->proceed No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Adjust dilution method - Re-evaluate solvent choice check_precipitation->troubleshoot Precipitation Observed

Caption: Decision workflow for preparing this compound solutions for in vitro experiments.

References

Minimizing non-specific binding of 16(S)-HETE in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in assays involving 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?

A1: Non-specific binding refers to the adhesion of assay components, including the analyte (this compound), antibodies, or detection reagents, to surfaces of the assay plate or other components in an unintended manner.[1][2] For a lipophilic molecule like this compound, there is a tendency to interact with plastic surfaces and other proteins in the sample matrix through hydrophobic interactions, leading to high background signals.[2][3] This elevated background can mask the specific signal from the target analyte, reducing assay sensitivity and leading to inaccurate quantification and false-positive results.[4][5]

Q2: What are the primary causes of high NSB in this compound immunoassays?

A2: High non-specific binding in this compound assays can stem from several factors:

  • Hydrophobic Interactions: As a lipid, this compound can non-specifically adsorb to the polystyrene surface of microplates.[3]

  • Insufficient Blocking: The blocking agent may not have adequately covered all unoccupied sites on the microplate, leaving them exposed for non-specific attachment of antibodies or the this compound tracer.[5]

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[3]

  • Inadequate Washing: Insufficient or improper washing steps may not effectively remove all unbound reagents.

  • Matrix Effects: Components in complex biological samples (e.g., plasma, serum) can interfere with the assay and contribute to NSB.[6] For lipids like this compound, binding to plasma proteins such as albumin can be a significant factor.[2]

Q3: Which blocking agents are most effective for lipid-based assays like this compound?

A3: The choice of blocking agent is critical for minimizing NSB. While the optimal blocker should be empirically determined for each specific assay, here are some commonly used and effective options:

  • Bovine Serum Albumin (BSA): A widely used blocking agent, typically at concentrations of 1-5%.[7] It is effective at reducing background noise by blocking non-specific binding sites.

  • Casein and Non-Fat Dry Milk: These are cost-effective and highly effective blocking agents.[8] Casein, in particular, has been shown to be superior in some ELISA formats.[9] However, non-fat dry milk may contain endogenous biotin (B1667282) and phosphoproteins, which can interfere with certain detection systems.

  • Synthetic Blockers: Commercially available synthetic blocking buffers are an animal-free option that can reduce the risk of cross-reactivity and lot-to-lot variability associated with protein-based blockers.[10]

  • Lipid-Based Blockers: For lipid analytes, using lipid nanoparticles as a blocking agent can be advantageous.[11]

Troubleshooting Guides

High Background in this compound ELISA

This guide provides a systematic approach to troubleshooting high background signal in a this compound Enzyme-Linked Immunosorbent Assay (ELISA).

dot

high_background_troubleshooting start High Background Signal Observed check_nsb Review NSB and B0 Wells start->check_nsb nsb_high Is NSB Well Signal High? check_nsb->nsb_high b0_low Is B0 Signal Low? nsb_high->b0_low No optimize_blocking Optimize Blocking Step nsb_high->optimize_blocking Yes check_reagents Check Reagent Preparation b0_low->check_reagents Yes antibody_issue Antibody Concentration Too High or Cross-Reactivity b0_low->antibody_issue No optimize_washing Optimize Washing Protocol optimize_blocking->optimize_washing final_review Re-run Assay with Optimized Parameters optimize_washing->final_review tracer_issue Tracer Degradation or High Concentration check_reagents->tracer_issue reagent_prep_error Re-prepare Standards, Tracer, and Buffers tracer_issue->reagent_prep_error sample_matrix_issue Sample Matrix Interference antibody_issue->sample_matrix_issue purify_sample Purify Sample (e.g., SPE) sample_matrix_issue->purify_sample purify_sample->final_review reagent_prep_error->final_review

Caption: Troubleshooting workflow for high background in this compound ELISA.

Problem Potential Cause Recommended Solution
High Signal in Non-Specific Binding (NSB) Wells Insufficient blockingIncrease blocking incubation time or try a different blocking agent (e.g., casein instead of BSA).[8][9]
Inadequate washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer between steps.
Tracer binding to the plateAdd a non-ionic detergent like Tween-20 (0.05%) to the wash buffer to reduce hydrophobic interactions.[3]
High Background in All Wells Antibody concentration too highTitrate the primary and/or secondary antibody to determine the optimal concentration.
Cross-reactivity of secondary antibodyRun a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Contaminated reagentsUse fresh, sterile buffers and reagents. Ensure water quality is high (ultrapure is recommended).[12]
High Background Only in Sample Wells Matrix effects from the biological samplePurify samples using Solid Phase Extraction (SPE) to remove interfering substances.[6][13]
Dilute the sample further in assay buffer.
Issues in this compound Radioimmunoassay (RIA)
Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Damaged radioligandUse a fresh batch of radiolabeled this compound. High NSB can indicate radioligand damage.[14]
Hydrophobic tracer binding to tubesUse polypropylene (B1209903) or siliconized glass tubes.[15] Include BSA or a detergent in the assay buffer to reduce sticking.[15]
Inefficient separation of bound/free ligandEnsure the precipitating reagent is cold and incubation times are appropriate. Optimize the concentration of the second antibody if used.[16]
Low Maximum Binding (B0) Degraded radioligand or antibodyCheck the expiration dates and storage conditions of your tracer and antibody. A fall in B0 can indicate tracer degradation.[16]
Incorrect buffer composition or pHVerify the pH and ionic strength of your assay buffer.
Pipetting errorsEnsure accurate and consistent pipetting, especially for the tracer and antibody.
Challenges in Mass Spectrometry (MS) Analysis of this compound
Problem Potential Cause Recommended Solution
Poor Sensitivity / High Background Noise Matrix effects (ion suppression)Optimize Sample Preparation: Use Solid Phase Extraction (SPE) to clean up the sample and remove phospholipids (B1166683) and other interfering lipids.[6][17] Liquid-liquid extraction (LLE) can also be optimized to minimize extraction of interfering substances.[13]
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[18]
Analyte Adsorption Use low-adsorption vials and pipette tips. Consider adding a small amount of a non-ionic detergent to the reconstitution solvent.
Inconsistent Results Instability of this compoundMinimize freeze-thaw cycles.[2] Store samples at -80°C. Add antioxidants like BHT during sample extraction to prevent auto-oxidation.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound or a closely related HETE is crucial to correct for variability in extraction and ionization.

Experimental Protocols

Protocol 1: General Competitive ELISA for this compound

This protocol is a general guideline based on typical competitive ELISA formats for eicosanoids.[12][19] Optimization of antibody and tracer concentrations is essential.

  • Plate Coating: Coat a high-binding 96-well microplate with a capture antibody (e.g., anti-rabbit IgG) in coating buffer overnight at 4°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of standards or samples, 50 µL of this compound-tracer conjugate, and 50 µL of specific anti-16(S)-HETE antibody to each well. Include wells for maximum binding (B0, no analyte) and non-specific binding (NSB, no antibody).

  • Incubation: Incubate for 18 hours at 4°C.

  • Washing: Repeat the washing step.

  • Detection: Add substrate solution (e.g., TMB for HRP-based tracers) and incubate in the dark until color develops.

  • Stop Reaction: Add stop solution (e.g., 2 M H₂SO₄).

  • Read Plate: Measure absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This is a general protocol for extracting eicosanoids from plasma.[20]

  • Sample Acidification: Acidify 0.5 mL of plasma to pH ~3.5 with a suitable acid.

  • Internal Standard: Add a stable isotope-labeled internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the acidified plasma onto the cartridge.

  • Washing: Wash the cartridge with water, followed by a non-polar solvent like hexane (B92381) to remove neutral lipids.

  • Elution: Elute the this compound with a solvent such as methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analysis (e.g., mobile phase for LC-MS).

Signaling Pathways

HETE_Signaling_Pathway HETE This compound (Extracellular) receptor receptor HETE->receptor Binds G_protein G-protein Activation (e.g., Gαi) downstream_effectors Downstream Effectors (e.g., MEK, ERK1/2, NF-kB) G_protein->downstream_effectors Modulates cellular_response Cellular Response (e.g., Inflammation, Cell Proliferation, PMN Adhesion Inhibition) downstream_effectors->cellular_response Leads to receptor->G_protein Activates

References

Calibration curve issues in 16(S)-HETE ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 16(S)-HETE ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the this compound ELISA assay.

Frequently Asked Questions (FAQs)

Q1: What is a this compound ELISA, and what is its principle?

The this compound ELISA (Enzyme-Linked Immunosorbent Assay) is a competitive immunoassay for the quantitative determination of 16(S)-hydroxyeicosatetraenoic acid (this compound) in biological samples. The assay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. As the concentration of this compound in the sample increases, the amount of enzyme-labeled this compound that can bind to the antibody decreases. This results in a decrease in the intensity of the colorimetric signal, which is inversely proportional to the concentration of this compound in the sample.

Q2: What is an acceptable R-squared (R²) value for the standard curve?

For a competitive ELISA, a good standard curve should have an R-squared (R²) value of 0.99 or greater. While some assays may still provide usable data with an R² value slightly lower, consistently achieving a value above 0.99 indicates a good fit of the data to the curve and high-quality results.[1] An R² value below 0.9 may suggest a problem with the assay, such as pipetting errors or reagent issues.[2]

Q3: What is an acceptable coefficient of variation (CV)?

The coefficient of variation (CV) is a measure of the precision of the assay and is expressed as a percentage. For ELISAs, an intra-assay CV (variation within a single plate) of less than 10% is generally considered acceptable. The inter-assay CV (variation between different plates/assays) should ideally be below 15%. A high CV can indicate inconsistencies in pipetting, washing, or other procedural steps.[3][4][5] For duplicate samples, the CV should ideally be ≤ 20%.[3]

Q4: Why is my zero standard (B₀) signal low?

A low signal in the zero standard well (maximum binding) can be caused by several factors, including:

  • Degraded reagents: The antibody, enzyme conjugate, or substrate may have degraded due to improper storage or handling.

  • Incorrect reagent preparation: Reagents may have been diluted incorrectly.

  • Insufficient incubation time: Incubation times that are too short will not allow for optimal binding and signal development.

  • Contaminated reagents: Contamination of buffers or reagents can inhibit the reaction.

Q5: My sample values are out of the standard curve range. What should I do?

If your sample values are higher than the highest standard, you will need to dilute your samples and re-run the assay. If the values are lower than the lowest standard, you may need to concentrate your samples or use a more sensitive assay, if available. When diluting samples, it is important to use the same assay buffer that was used to prepare the standards to avoid matrix effects.

Troubleshooting Guide: Calibration Curve Issues

A reliable standard curve is essential for obtaining accurate and reproducible results. Below are common problems encountered with the this compound ELISA calibration curve and steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Poor Standard Curve (Low R² value) Pipetting Errors: Inaccurate or inconsistent pipetting of standards, reagents, or samples.[6]- Ensure pipettes are properly calibrated.[6] - Use fresh pipette tips for each standard and sample. - Pre-wet pipette tips by aspirating and dispensing the liquid back into the reservoir 2-3 times. - Pipette liquids onto the side of the well to avoid splashing.
Improper Standard Dilution: Incorrect preparation of the serial dilutions for the standard curve.[7]- Carefully follow the protocol for preparing the standard dilutions. - Ensure the standard is fully reconstituted and vortexed before preparing dilutions. - Prepare fresh standard dilutions for each assay.[1][8]
Degraded Standard: The standard may have degraded due to improper storage or handling.[7]- Store the standard at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Use a new vial of standard if degradation is suspected.
Incorrect Curve Fitting Model: Using a linear regression for a non-linear curve.- Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit, which is typically recommended for competitive ELISAs.
High Coefficient of Variation (CV) Inconsistent Pipetting: Variation in the volume of reagents or samples added to the wells.[3]- Pay close attention to pipetting technique as described above.
Inadequate Washing: Residual unbound reagents remaining in the wells after washing.[3][5]- Ensure all wells are filled and aspirated completely during each wash step. - Increase the number of washes or the soaking time between washes.[6] - After the final wash, tap the inverted plate on a clean paper towel to remove any remaining wash buffer.[9]
Bubbles in Wells: Air bubbles in the wells can interfere with the optical reading.[3][5]- Visually inspect the plate for bubbles before reading. - Gently tap the plate on the benchtop to dislodge bubbles.
Edge Effects: Temperature variations across the plate during incubation.[3]- Ensure the plate and all reagents are at room temperature before starting the assay.[3] - Use a plate sealer during incubations to ensure uniform temperature.[3]
No Signal in Standards (but B₀ is normal) Standard Concentration Too High: The concentrations of the standards are too high for the dynamic range of the assay.- Decrease the starting concentration of your standard and re-prepare the dilution series.
Standard Improperly Reconstituted: The standard was not fully dissolved.- Briefly centrifuge the vial before opening and ensure all material is dissolved after reconstituting.[7]

Experimental Protocol: this compound ELISA Standard Curve Preparation

This protocol provides a general guideline for preparing a standard curve for a this compound competitive ELISA. Please refer to the specific kit insert for detailed instructions, as concentrations and volumes may vary between manufacturers.

Materials:

Procedure:

  • Reconstitute the Standard: Briefly centrifuge the vial of lyophilized this compound standard to ensure the powder is at the bottom. Reconstitute with the specified volume of Assay Buffer to create the stock solution. Vortex gently to mix.

  • Prepare Serial Dilutions:

    • Label a series of polypropylene tubes for your dilution series (e.g., S1 through S8).

    • Pipette the appropriate amount of Assay Buffer into each tube as specified by the kit protocol.

    • Perform a serial dilution by transferring a specified volume of the stock solution to the first tube (S1), mixing thoroughly, and then transferring a volume from S1 to S2, and so on. Use a fresh pipette tip for each transfer.

Typical Standard Curve Data (Example)

The following table represents typical data for a this compound ELISA. Note that the optical density (OD) decreases as the concentration of this compound increases, which is characteristic of a competitive ELISA.

StandardThis compound Concentration (pg/mL)Average OD%B/B₀
B₀01.52100%
S11001.2582%
S22500.9864%
S35000.7549%
S410000.5134%
S525000.2818%
S650000.1510%
S7100000.085%

%B/B₀ = (Average OD of Standard / Average OD of B₀) x 100

Visual Guides

Troubleshooting Workflow for Calibration Curve Issues

G cluster_start cluster_check cluster_actions_r2 cluster_actions_cv cluster_end start Calibration Curve Issue Identified check_r2 Is R² value < 0.99? start->check_r2 check_cv Is CV% > 15%? start->check_cv check_r2->check_cv No pipetting_error Review Pipetting Technique - Calibrate pipettes - Use fresh tips - Pre-wet tips check_r2->pipetting_error Yes standard_prep Verify Standard Preparation - Fresh dilutions - Correct calculations - Proper reconstitution check_r2->standard_prep Yes curve_fit Check Curve Fit Model - Use 4-PL or 5-PL check_r2->curve_fit Yes washing_tech Improve Washing Technique - Increase washes/soak time - Ensure complete aspiration check_cv->washing_tech Yes remove_bubbles Check for and Remove Bubbles check_cv->remove_bubbles Yes temp_control Ensure Temperature Control - Equilibrate reagents - Use plate sealer check_cv->temp_control Yes rerun_assay Re-run Assay check_cv->rerun_assay No, but other issues exist pipetting_error->rerun_assay standard_prep->rerun_assay curve_fit->rerun_assay washing_tech->rerun_assay remove_bubbles->rerun_assay temp_control->rerun_assay

Caption: Troubleshooting workflow for poor ELISA calibration curves.

General this compound Competitive ELISA Workflow

G start Start: Prepare Reagents and Standards add_reagents Add Standards, Samples, and Enzyme-Labeled this compound to Antibody-Coated Plate start->add_reagents incubate1 Incubate (Competition Step) add_reagents->incubate1 wash1 Wash Plate (x3-5 times) incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Plate at 450 nm add_stop->read_plate analyze Analyze Data: Generate Standard Curve (4-PL Fit) and Calculate Sample Concentrations read_plate->analyze

Caption: A typical workflow for a this compound competitive ELISA.

References

Interference from other HETE isomers in 16(S)-HETE detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its specific detection important?

This compound is a hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid formed by the action of cytochrome P450 (CYP) enzymes. It is the (S)-enantiomer of 16-HETE. Specific detection of the (S) isomer is crucial because different HETE stereoisomers can have distinct biological activities. For instance, this compound has been shown to inhibit Na+/K+-ATPase activity in the proximal tubules of the kidney, suggesting a role in regulating renal function. In contrast, other HETE isomers may have different or even opposing effects. Therefore, accurately quantifying this compound without interference from other isomers is essential for understanding its specific physiological and pathological roles.

Q2: What are the main challenges in accurately detecting this compound?

The primary challenge in detecting this compound is the potential for interference from other structurally similar HETE isomers. HETE isomers, including regioisomers (e.g., 5-HETE, 12-HETE, 20-HETE) and stereoisomers (e.g., 16(R)-HETE), share the same mass and similar chemical properties, making them difficult to distinguish using non-specific analytical methods.

  • Immunoassays (ELISA): Antibodies used in ELISA kits may exhibit cross-reactivity with other HETE isomers, leading to overestimated concentrations of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Without proper chromatographic separation, co-elution of different HETE isomers can lead to inaccurate quantification by mass spectrometry. Chiral chromatography is necessary to separate the (S) and (R) enantiomers of 16-HETE.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting

Issue: Higher than expected this compound concentrations.

This could be due to cross-reactivity of the antibody with other HETE isomers present in the sample.

Troubleshooting Steps:

  • Review the Kit's Cross-Reactivity Data: Carefully examine the product manual for your ELISA kit to understand its specificity. The manufacturer should provide a table of cross-reactivity with other common HETE isomers.

  • Sample Purification: Consider purifying your sample to remove potentially cross-reacting isomers before performing the ELISA. Solid-phase extraction (SPE) can be used to fractionate eicosanoids based on their chemical properties.

  • Confirm with an Orthogonal Method: If possible, confirm your ELISA results using a more specific method like chiral LC-MS/MS. This will help to verify the concentration of this compound and identify any interfering isomers.

  • Serial Dilutions: Analyze serial dilutions of your sample. If the measured concentration does not decrease linearly with dilution, it may indicate the presence of interfering substances.[1]

Data Presentation: Representative Cross-Reactivity of a HETE Immunoassay

CompoundCross-Reactivity (%)
15(S)-HETE 100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
15(R)-HETE0.08%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
5(R)-HETE<0.01%
5(S)-HETE<0.01%
12(R)-HETE<0.01%
20-HETE<0.01%
9(S)-HODE<0.01%
13(R)-HODE<0.01%
Leukotriene B4<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
6-keto Prostaglandin F1α<0.01%
Prostaglandin F2α<0.01%
Thromboxane B2<0.01%

Data adapted from the Cayman Chemical 15(S)-HETE ELISA Kit manual.[2][3]

Chiral LC-MS/MS Troubleshooting

Issue: Inability to separate this compound from 16(R)-HETE.

This indicates a problem with the chiral chromatography method.

Troubleshooting Steps:

  • Select an Appropriate Chiral Stationary Phase (CSP): The choice of the chiral column is critical for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for HETE enantiomer separation.

  • Optimize the Mobile Phase: The composition of the mobile phase, including the organic solvent (e.g., isopropanol, ethanol) and any additives (e.g., acids like formic acid or acetic acid), can significantly impact chiral resolution. Methodical optimization of the mobile phase composition is necessary.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also affect chiral separation, so it should be controlled and optimized.

  • Check System Suitability: Regularly inject a standard mixture of this compound and 16(R)-HETE to ensure your system is capable of baseline separating the two enantiomers before running biological samples.

Issue: Poor sensitivity or high background noise.

This can be caused by inefficient sample extraction and cleanup or matrix effects.

Troubleshooting Steps:

  • Optimize Sample Extraction: Use a robust solid-phase extraction (SPE) protocol to efficiently extract HETEs from the sample matrix and remove interfering substances like phospholipids.

  • Minimize Matrix Effects: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can be a problem. Ensure thorough sample cleanup. Using a deuterated internal standard for this compound can help to correct for matrix effects and variations in extraction recovery.

  • Optimize Mass Spectrometry Parameters: Fine-tune the mass spectrometer settings, including ionization source parameters and collision energies for MS/MS transitions, to maximize the signal for this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum/Plasma

This protocol provides a general procedure for extracting HETEs from serum or plasma using a reversed-phase SPE cartridge. This method should be optimized for your specific application.

Materials:

  • SPE Cartridges (e.g., C18 or polymeric reversed-phase)

  • Serum or plasma sample

  • Internal Standard (e.g., deuterated this compound)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Formic Acid (FA) or Acetic Acid (AA)

  • Hexane (B92381)

  • Ethyl Acetate

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw serum/plasma samples on ice.

    • To 1 mL of sample, add an appropriate amount of deuterated this compound internal standard.

    • Add 2 volumes of cold methanol to precipitate proteins.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2-3 mL of methanol through it.

    • Equilibrate the cartridge by passing 2-3 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2-3 mL of water to remove polar impurities.

    • Wash the cartridge with 2-3 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less hydrophobic impurities.

    • Wash the cartridge with 2-3 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the HETEs from the cartridge with 2-3 mL of a suitable organic solvent, such as methyl formate (B1220265) or ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis of this compound

This protocol outlines a general approach for the chiral separation and quantification of this compound. Specific parameters will need to be optimized for your instrument and column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., polysaccharide-based)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Chiralcel OD-H (or similar)

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol with 0.1% acetic acid

  • Gradient: Isocratic (e.g., 95:5 A:B) or a shallow gradient, to be optimized for resolution.

  • Flow Rate: 0.5 - 1.0 mL/min (to be optimized)

  • Column Temperature: 25°C (to be controlled and optimized)

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 16-HETE (Analyte): Precursor ion (m/z) 319.2 -> Product ion (m/z) [to be determined by infusion of a standard, e.g., 115.1 or 219.2]

    • Deuterated 16-HETE (Internal Standard): Precursor ion (m/z) [e.g., 327.2 for d8-16-HETE] -> Product ion (m/z) [to be determined]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Signaling Pathway of this compound in Renal Proximal Tubule

G Proposed Signaling Pathway of this compound in Renal Proximal Tubule AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETE_16S This compound CYP450->HETE_16S NaK_ATPase Na+/K+-ATPase HETE_16S->NaK_ATPase Inhibition Inhibition Effect Decreased Na+ Reabsorption NaK_ATPase->Effect Inhibition->NaK_ATPase caption Proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for this compound Detection

G Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Serum/Plasma Sample Spike Spike with Internal Standard (d-16(S)-HETE) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition & Equilibrate SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Dry Dry Down & Reconstitute Elute->Dry LCMS Chiral LC-MS/MS Analysis Dry->LCMS Data Data Processing & Quantification LCMS->Data caption Workflow for this compound detection.

Caption: Workflow for this compound detection.

Logical Relationship for Troubleshooting High Immunoassay Signal

G Troubleshooting High Immunoassay Signal for this compound Start High this compound Signal in Immunoassay Check_Kit Review Kit's Cross-Reactivity Data Start->Check_Kit Dilute Perform Serial Dilutions Start->Dilute Known_Interference Known Cross-Reacting Isomers Present? Check_Kit->Known_Interference Purify Implement Sample Purification (SPE) Known_Interference->Purify Yes Confirm Confirm with Chiral LC-MS/MS Known_Interference->Confirm No/Uncertain Purify->Confirm Result_Confirmed Result is Likely Accurate (High Endogenous Levels) Confirm->Result_Confirmed Negative Result_Interference Interference Confirmed Confirm->Result_Interference Positive Non_Linear Non-Linear Dilution? Dilute->Non_Linear Non_Linear->Check_Kit No Non_Linear->Result_Interference Yes caption Troubleshooting high immunoassay signal.

Caption: Troubleshooting high immunoassay signal.

References

Best practices for handling and preparation of 16(S)-HETE standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and preparation of 16(S)-HETE standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

16(S)-Hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP450) pathway.[1] It exhibits stereospecific biological activity, meaning its effects differ from its R-enantiomer.[1] A key reported function of this compound is the inhibition of Na+/K+-ATPase activity in the proximal tubules of the kidney.[1] This inhibition can be significant, with reports of up to 60% reduction in ATPase activity at a concentration of 2 µM.[1]

Q2: How should I store and handle this compound standards?

This compound is typically supplied in an ethanol (B145695) solution and should be stored at -20°C.[2] For long-term storage, it is recommended to keep it in the original unopened vial. The stability of the compound at this temperature is generally at least two years.[2] It is sensitive to oxygen and light, so it should be protected from prolonged exposure.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents and aqueous solutions. The table below summarizes its solubility.[1][2]

SolventSolubility
EthanolMiscible
DMSOMiscible
DMFMiscible
0.1 M Na2CO3~2 mg/ml
PBS (pH 7.2)~0.8 mg/ml

Q4: How do I prepare a working solution of this compound for cell culture experiments?

To prepare a working solution for cell culture, it is recommended to first make a high-concentration stock solution in an organic solvent like DMSO or ethanol. Due to its lipophilic nature, direct dilution into aqueous culture media can lead to precipitation. A common practice is to prepare a stock solution and then dilute it into the culture medium with rapid mixing to ensure dispersion. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution
  • Warm the Vial: Allow the vial of this compound in ethanol to warm to room temperature before opening to prevent condensation.

  • Evaporate the Solvent: Under a gentle stream of nitrogen, evaporate the ethanol to obtain the neat oil of this compound.

  • Reconstitute in Organic Solvent: Add a precise volume of a suitable organic solvent, such as DMSO or ethanol, to the neat oil to achieve the desired stock concentration (e.g., 1-10 mM).

  • Vortex and Aliquot: Vortex the solution thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol is adapted from general ATPase inhibition assays and is suitable for assessing the inhibitory effect of this compound on Na+/K+-ATPase from a source such as renal microsomes.

Materials:

  • H+/K+-ATPase enriched microsomes (prepared from a relevant tissue source)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 10 mM KCl)

  • ATP solution (2 mM in assay buffer)

  • Trichloroacetic acid (TCA) solution (10%)

  • Reagents for phosphate (B84403) detection (e.g., Malachite Green or Fiske-Subbarow method reagents)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice.

  • Pre-incubation with Inhibitor: In a microplate, add the microsomal preparation to the assay buffer. Add varying concentrations of this compound (or vehicle control, DMSO) to the wells. Pre-incubate at 37°C for 30-60 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding ice-cold 10% TCA to each well.

  • Phosphate Quantification: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and measure the amount of inorganic phosphate released using a standard method like the Malachite Green assay.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ATPase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Precipitation of this compound in aqueous buffer or cell culture medium Low aqueous solubility of the lipophilic compound.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). When diluting into the final aqueous medium, ensure rapid and thorough mixing. Consider using a carrier protein like bovine serum albumin (BSA) in the buffer to improve solubility.
Inconsistent or no biological effect observed in cell-based assays 1. The compound is not reaching its intracellular target due to adsorption to plasticware. 2. The effective concentration is lower than the nominal concentration. 3. Degradation of the compound.1. Use low-adhesion microplates and pipette tips. Pre-coating plates with a protein solution like BSA can block non-specific binding sites. 2. Perform dose-response experiments to determine the optimal concentration range. 3. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid prolonged exposure to light and oxygen.
High background in ATPase assay Contamination of reagents with inorganic phosphate.Use high-purity ATP and freshly prepared buffers. Run a control without the enzyme to determine the background phosphate level.
Cell toxicity observed at higher concentrations Off-target effects or disruption of cell membranes by the lipophilic compound.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to distinguish specific inhibitory effects from general cytotoxicity. Include a vehicle control (e.g., DMSO at the same final concentration) to account for solvent effects.

Signaling Pathways and Workflows

Arachidonic Acid to this compound Metabolic Pathway

Arachidonic_Acid_Metabolism Arachidonic_Acid Arachidonic Acid HETE_16S This compound Arachidonic_Acid->HETE_16S Hydroxylation CYP450 Cytochrome P450 (CYP4A, CYP4F) CYP450->HETE_16S catalyzes

Caption: Biosynthesis of this compound from arachidonic acid via the cytochrome P450 pathway.

Downstream Signaling of this compound in Renal Proximal Tubule Cells

HETE_Signaling_Pathway cluster_cell Renal Proximal Tubule Cell HETE_16S This compound NaK_ATPase Na+/K+-ATPase (Basolateral Membrane) HETE_16S->NaK_ATPase Inhibits Na_reabsorption Decreased Na+ Reabsorption NaK_ATPase->Na_reabsorption Leads to Ion_Transport Altered Ion Transport Na_reabsorption->Ion_Transport Contributes to

Caption: Inhibition of Na+/K+-ATPase by this compound in renal proximal tubule cells, leading to altered ion transport.

Experimental Workflow for ATPase Inhibition Assay

ATPase_Inhibition_Workflow start Start prepare_reagents Prepare Microsomes, Buffers, and this compound start->prepare_reagents pre_incubate Pre-incubate Microsomes with this compound prepare_reagents->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction quantify_pi Quantify Inorganic Phosphate stop_reaction->quantify_pi analyze Analyze Data (IC50) quantify_pi->analyze end End analyze->end

Caption: A logical workflow for determining the inhibitory effect of this compound on ATPase activity.

References

Technical Support Center: Enhancing the Recovery of 16(S)-HETE from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) from complex biological matrices such as plasma, serum, and tissue homogenates.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Low Recovery of this compound During Solid-Phase Extraction (SPE)

Q1: I am experiencing low recovery of this compound after performing solid-phase extraction. What are the possible causes and solutions?

A1: Low recovery is a frequent challenge in SPE. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Solution
Improper Sorbent Conditioning Ensure the C18 SPE cartridge is properly conditioned. This typically involves washing with methanol (B129727) or acetonitrile (B52724) to activate the sorbent, followed by an equilibration step with water or a buffer similar to the sample matrix. Do not let the sorbent dry out between these steps.[1][2]
Incorrect Sample pH The pH of the sample should be adjusted to be acidic (around 3.5-4.0) before loading onto the reversed-phase SPE column. This ensures that this compound, a carboxylic acid, is in its neutral, protonated form, which enhances its retention on the nonpolar C18 sorbent.
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading. If overloading is suspected, either reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[1]
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of this compound. Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. A common approach is to use a low percentage of organic solvent (e.g., 10-15% methanol in water).
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent, for example, by using a higher percentage of organic solvent like methanol or ethyl acetate. Ensure a sufficient volume of elution solvent is used to completely elute the analyte.[3][4]
High Protein Binding This compound can bind to proteins in biological matrices, which can hinder its extraction.[4] To mitigate this, a protein precipitation step using an organic solvent like acetonitrile or methanol is recommended prior to SPE.
Matrix Effects in LC-MS/MS Analysis of this compound

Q2: My this compound signal is being suppressed or enhanced in my LC-MS/MS analysis. How can I identify and mitigate these matrix effects?

A2: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS.[5][6][7]

Identifying Matrix Effects:

  • Post-extraction Spiking: Analyze a blank, extracted matrix that has been spiked with a known concentration of this compound. Compare the signal intensity to a pure standard of the same concentration prepared in a clean solvent. A lower signal in the matrix indicates ion suppression, while a higher signal suggests ion enhancement.[5]

  • Post-column Infusion: Continuously infuse a standard solution of this compound into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of matrix effects.

Mitigating Matrix Effects:

Strategy Description
Improve Sample Preparation Employ a more rigorous sample cleanup method. Solid-phase extraction is generally more effective at removing interfering matrix components than liquid-liquid extraction.[8][9] Consider using a more selective SPE sorbent if available.
Optimize Chromatography Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can involve using a different analytical column, modifying the mobile phase composition, or adjusting the gradient elution profile.
Use a Stable Isotope-Labeled Internal Standard A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[10]
Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification of the assay.

Frequently Asked Questions (FAQs)

Q3: What is the recommended extraction method for this compound from plasma?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used. However, SPE is often preferred as it can provide higher recovery and cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis.[11][12] A common SPE protocol involves using a C18 reversed-phase cartridge.

Q4: Why is it important to add an antioxidant and a cyclooxygenase inhibitor to my samples during collection?

A4: Eicosanoids like this compound are susceptible to oxidation. Adding an antioxidant such as butylated hydroxytoluene (BHT) can help prevent degradation. Cyclooxygenase (COX) inhibitors are added to prevent the artificial, enzymatic formation of other eicosanoids during sample handling and storage, which could potentially interfere with the analysis.

Q5: What are typical recovery rates for this compound using SPE and LLE?

A5: Recovery can vary depending on the specific protocol and matrix. The following table provides a general comparison.

Extraction Method Typical Recovery Rate Notes
Solid-Phase Extraction (SPE) 80-100%Generally provides higher and more consistent recovery with cleaner extracts.[11][13]
Liquid-Liquid Extraction (LLE) 60-85%Can be effective but may have lower recovery and introduce more interferences compared to SPE.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment:

    • To 1 mL of plasma, add an antioxidant (e.g., BHT to a final concentration of 0.02%) and a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) to a final concentration of 10 µM).

    • Spike the sample with a known amount of a suitable internal standard (e.g., this compound-d8).

    • Perform protein precipitation by adding 2 volumes of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and acidify to a pH of approximately 3.5 with a dilute acid (e.g., 1 M formic acid).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a strong organic solvent (e.g., methanol or ethyl acetate) into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard & Antioxidant plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip acidify Acidify (pH 3.5) protein_precip->acidify load Load Sample acidify->load condition Condition C18 Cartridge (Methanol, Water) condition->load wash Wash (Water, 15% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa Hydrolysis cyp450 Cytochrome P450 (CYP) Enzymes aa->cyp450 hete This compound cyp450->hete Hydroxylation signaling Downstream Signaling (e.g., MAPK, PKC) hete->signaling response Biological Response (e.g., Inflammation, Cell Proliferation) signaling->response

Caption: Simplified signaling pathway for the formation of this compound.[14][15][16][17][18]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 16(S)-HETE and 16(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the two stereoisomers of 16-hydroxyeicosatetraenoic acid (16-HETE): 16(S)-HETE and 16(R)-HETE. These eicosanoids, derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, exhibit distinct and sometimes opposing effects on various physiological and pathological processes. Understanding these differences is crucial for researchers in inflammation, renal physiology, and cancer biology, as well as for professionals in drug development targeting pathways involving these lipid mediators.

Comparison of Biological Activities

The biological activities of this compound and 16(R)-HETE have been investigated in several key physiological systems. While research on 16-HETE isomers is less extensive than that on other HETEs like 20-HETE, existing studies reveal significant stereospecificity in their actions.

Modulation of Cytochrome P450 Enzymes

A key area where the differential effects of 16-HETE stereoisomers have been characterized is in their modulation of CYP enzymes. Both enantiomers have been shown to allosterically regulate CYP1B1 and CYP1A2, with 16(R)-HETE generally exhibiting a stronger effect.

Biological TargetEffect of this compoundEffect of 16(R)-HETEQuantitative DataReference
CYP1B1 Activity Increases activityIncreases activity (stronger effect)Significantly increased 7-ethoxyresorufin (B15458) deethylation rate.[1][1]
CYP1A2 Activity Inhibits activityInhibits activity (stronger effect)Significantly inhibited catalytic activity.[1][1]
Effects on Neutrophil Function

16(R)-HETE has been identified as an endogenous inhibitor of human polymorphonuclear leukocyte (PMN), or neutrophil, activity. Its effects on neutrophil adhesion, aggregation, and the synthesis of the potent chemoattractant leukotriene B4 (LTB4) have been documented. While information on the direct comparative effects of this compound on these specific functions is limited, this compound is also generally considered an inhibitor of neutrophil activity.[2]

Biological ProcessEffect of this compoundEffect of 16(R)-HETEQuantitative DataReference
Neutrophil Adhesion Inhibitory (presumed)Selectively inhibitsData not available for direct comparison[3]
Neutrophil Aggregation Inhibitory (presumed)Selectively inhibitsData not available for direct comparison[3]
Leukotriene B4 (LTB4) Synthesis Data not availableSelectively inhibitsData not available for direct comparison[3]
Regulation of Renal Na+/K+-ATPase Activity
Biological TargetEffect of this compoundEffect of 16(R)-HETEQuantitative DataReference
Renal Na+/K+-ATPase Activity Data not availableInhibitsData not available for direct comparison

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

CYP1B1 and CYP1A2 Activity Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

This protocol is based on the methodology described for assessing the modulatory effects of 16-HETE enantiomers on CYP1B1 and CYP1A2 activity.[1]

Objective: To measure the catalytic activity of CYP1B1 and CYP1A2 in the presence of this compound or 16(R)-HETE using the fluorogenic substrate 7-ethoxyresorufin.

Materials:

  • Recombinant human CYP1B1 or CYP1A2 enzymes

  • RL-14 cells or human liver microsomes

  • This compound and 16(R)-HETE

  • 7-Ethoxyresorufin (EROD)

  • NADPH

  • Resorufin (B1680543) standard

  • Incubation buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare reaction mixtures containing the CYP enzyme source (recombinant enzyme, cell lysate, or microsomes), incubation buffer, and varying concentrations of this compound or 16(R)-HETE.

  • Pre-incubate the mixtures at 37°C.

  • Initiate the reaction by adding the substrate, 7-ethoxyresorufin.

  • Start the enzymatic reaction by adding NADPH.

  • Measure the formation of resorufin, the fluorescent product, over time using a fluorescence microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

  • Quantify the rate of resorufin formation by comparing the fluorescence to a standard curve of known resorufin concentrations.

  • Calculate the enzyme activity as the rate of product formation per unit of time and protein.

G cluster_workflow CYP Activity Assay Workflow prep Prepare Reaction Mixtures (CYP Source + 16-HETE) preincubate Pre-incubate at 37°C prep->preincubate add_sub Add 7-Ethoxyresorufin preincubate->add_sub add_nadph Add NADPH to start reaction add_sub->add_nadph measure Measure Resorufin Fluorescence add_nadph->measure quantify Quantify Activity measure->quantify G cluster_workflow Neutrophil Adhesion Assay Workflow culture_ec Culture Endothelial Cells isolate_n Isolate Neutrophils label_n Label Neutrophils (Calcein-AM) isolate_n->label_n treat_n Treat Neutrophils with 16-HETE label_n->treat_n add_n Add Neutrophils to Endothelial Cells treat_n->add_n stimulate Stimulate with Chemoattractant add_n->stimulate incubate Incubate stimulate->incubate wash Wash Non-adherent Cells incubate->wash quantify Quantify Adhesion (Fluorescence) wash->quantify G cluster_pathway Hypothesized 16(R)-HETE Signaling in Neutrophils HETE 16(R)-HETE Receptor Putative Receptor HETE->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Inhibits? IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca->PKC PLA2 Phospholipase A₂ Ca->PLA2 Inhibits? Integrin Integrin Activation PKC->Integrin Inhibits? Adhesion Adhesion / Aggregation Integrin->Adhesion AA Arachidonic Acid PLA2->AA FLAP 5-LOX / FLAP AA->FLAP LTB4 LTB₄ Synthesis FLAP->LTB4

References

Unveiling the Stereospecific Landscape: A Comparative Guide to the Effects of 16-HETE Enantiomers on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The eicosanoid 16-hydroxyeicosatetraenoic acid (16-HETE) exists as two stereoisomers, 16(R)-HETE and 16(S)-HETE, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes. While the biological activities of other HETE isomers on ion channels are increasingly documented, the stereospecific effects of the 16-HETE enantiomers remain a burgeoning field of investigation. This guide provides a comparative framework for understanding and investigating the potential stereospecific modulation of ion channels by 16(R)-HETE and this compound, drawing upon established methodologies and the known actions of related lipid mediators.

Quantitative Comparison of 16-HETE Enantiomer Activity on Ion Channels

While direct comparative studies with quantitative data on the effects of 16-HETE enantiomers on specific ion channels are limited in publicly available literature, the following tables provide a template for organizing and presenting such data as it emerges from experimental work. The selection of target ion channels is based on the known activity of other HETE isomers, such as 20-HETE and 12-HETE, which have been shown to modulate Transient Receptor Potential (TRP) and potassium channels.

Table 1: Hypothetical Agonist/Potentiator Activity of 16-HETE Enantiomers on TRP Channels

Ion ChannelEnantiomerEC50 (µM)Maximum Activation (% of control)MethodCell Line
TRPV1 16(R)-HETEData NeededData NeededPatch-clampHEK293
This compoundData NeededData NeededPatch-clampHEK293
TRPC6 16(R)-HETEData NeededData NeededCalcium ImagingPodocytes
This compoundData NeededData NeededCalcium ImagingPodocytes
TRPV4 16(R)-HETEData NeededData NeededPatch-clampEndothelial Cells
This compoundData NeededData NeededPatch-clampEndothelial Cells

Table 2: Hypothetical Inhibitory Activity of 16-HETE Enantiomers on Potassium Channels

Ion ChannelEnantiomerIC50 (µM)Maximum Inhibition (%)MethodCell Line
BKca (Kca1.1) 16(R)-HETEData NeededData NeededPatch-clampVascular Smooth Muscle Cells
This compoundData NeededData NeededPatch-clampVascular Smooth Muscle Cells
Kir (Inward Rectifier) 16(R)-HETEData NeededData NeededPatch-clampHEK293
This compoundData NeededData NeededPatch-clampHEK293

Experimental Protocols

To elucidate the stereospecific effects of 16-HETE enantiomers on ion channels, rigorous experimental protocols are essential. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to the application of 16-HETE enantiomers.

Objective: To determine the effect of 16(R)-HETE and this compound on the activity of a specific ion channel (e.g., TRPV1, BKca) expressed in a heterologous system (e.g., HEK293 cells) or in primary cells.

Materials:

  • HEK293 cells stably expressing the ion channel of interest.

  • 16(R)-HETE and this compound stock solutions (in ethanol (B145695) or DMSO).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (for potassium channels, in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 ATP-Mg, 0.4 GTP-Na (pH adjusted to 7.2 with KOH).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Culture cells expressing the target ion channel on glass coverslips.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline ion channel activity using appropriate voltage protocols (e.g., voltage ramps or steps).

  • Perfuse the cell with increasing concentrations of 16(R)-HETE or this compound.

  • Record the current responses at each concentration.

  • For agonist effects, construct a dose-response curve and calculate the EC50 value. For inhibitory effects, calculate the IC50 value.

  • Compare the potency and efficacy of the two enantiomers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with target channel) giga_seal Form Giga-Seal cell_culture->giga_seal pipette Pipette Fabrication (2-5 MΩ) pipette->giga_seal solutions Prepare Solutions (Internal & External) solutions->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline application Apply 16-HETE Enantiomers (Concentration Gradient) baseline->application record Record Current Response application->record dose_response Dose-Response Curve record->dose_response ec50_ic50 Calculate EC50/IC50 dose_response->ec50_ic50 comparison Compare Enantiomers ec50_ic50->comparison

Patch-Clamp Experimental Workflow
Ratiometric Calcium Imaging

This method is suitable for assessing the activity of calcium-permeable ion channels (e.g., TRP channels) in a population of cells.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to 16(R)-HETE and this compound.

Materials:

  • Cells expressing the calcium-permeable ion channel of interest.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • 16(R)-HETE and this compound stock solutions.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2).

Procedure:

  • Plate cells on glass-bottom dishes.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM for 45-60 minutes at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Add 16(R)-HETE or this compound to the dish and continuously record fluorescence changes.

  • For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm with excitation at ~494 nm.

  • Quantify the change in [Ca2+]i and compare the responses elicited by the two enantiomers.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_plating Plate Cells dye_loading Load with Calcium Indicator (e.g., Fura-2 AM) cell_plating->dye_loading wash Wash Cells dye_loading->wash baseline Acquire Baseline Fluorescence wash->baseline application Apply 16-HETE Enantiomers baseline->application record Record Fluorescence Changes application->record ratio_calc Calculate Fluorescence Ratio (340/380 nm) record->ratio_calc quantify Quantify [Ca2+]i Change ratio_calc->quantify compare Compare Responses quantify->compare

Calcium Imaging Experimental Workflow

Putative Signaling Pathways

The signaling pathways through which 16-HETE enantiomers may modulate ion channels are likely to be complex and cell-type specific. Based on the known mechanisms of other HETEs, several pathways can be hypothesized. For instance, 20-HETE has been shown to activate TRPC6 channels and inhibit large-conductance Ca2+-activated K+ (BKCa) channels through a Protein Kinase C (PKC) dependent mechanism. It is plausible that 16-HETE enantiomers could engage similar pathways, potentially with stereospecific differences in their ability to activate or inhibit key signaling molecules.

G cluster_membrane Cell Membrane cluster_response Cellular Response R_HETE 16(R)-HETE GPCR G-Protein Coupled Receptor (GPCR) R_HETE->GPCR Activates (?) S_HETE This compound S_HETE->GPCR Activates (?) PLC Phospholipase C (PLC) GPCR->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates TRP_Channel TRP Channel (e.g., TRPC6) PKC->TRP_Channel Phosphorylates & Activates BK_Channel BK Channel PKC->BK_Channel Phosphorylates & Inhibits Ca_influx Ca2+ Influx TRP_Channel->Ca_influx Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization Prevents Depolarization Membrane Depolarization Ca_influx->Depolarization

Functional differences between 16(S)-HETE and 20-HETE in the vasculature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between two arachidonic acid metabolites, 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), within the vasculature. Understanding the distinct roles of these eicosanoids in regulating vascular tone, inflammation, and angiogenesis is crucial for identifying novel therapeutic targets for cardiovascular diseases.

I. Synthesis and Metabolism

Both this compound and 20-HETE are produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. However, the specific CYP isoforms responsible for their synthesis differ, leading to distinct tissue and cell-specific production.

20-HETE is primarily synthesized by the CYP4A and CYP4F families of enzymes.[1][2][3] In humans, CYP4A11 and CYP4F2 are the predominant 20-HETE synthases.[4] These enzymes are expressed in various tissues, including the vascular smooth muscle cells (VSMCs) of small arteries, renal tubules, and the liver.[4][5] The synthesis of 20-HETE can be stimulated by vasoconstrictors such as angiotensin II and endothelin-1.[6]

This compound , along with other mid-chain HETEs, is also a product of CYP-mediated arachidonic acid metabolism.[7] While specific isoforms involved in its vascular production are less characterized than those for 20-HETE, it is known to be produced by various cell types, including polymorphonuclear leukocytes.[1]

II. Functional Differences in the Vasculature

This compound and 20-HETE exhibit distinct and sometimes opposing effects on vascular function, including vascular tone, inflammation, and angiogenesis.

A. Vascular Tone

20-HETE is a potent vasoconstrictor in various vascular beds, including the renal and cerebral circulation.[4][5] It contributes to the myogenic response of arteries, where blood vessels constrict in response to increased intraluminal pressure.[3] The vasoconstrictor effect of 20-HETE is mediated by its binding to the G-protein coupled receptor GPR75 on vascular smooth muscle cells.[3] This binding initiates a signaling cascade involving the activation of protein kinase C (PKC), which in turn inhibits the large-conductance calcium-activated potassium (BKCa) channels.[2] Inhibition of BKCa channels leads to membrane depolarization, influx of calcium through L-type calcium channels, and ultimately, smooth muscle contraction.[2]

The role of This compound in regulating vascular tone is less defined. While it is known to be produced in the vascular environment, its direct effects on vasoconstriction or vasodilation are not as extensively documented as those of 20-HETE.

B. Vascular Inflammation

20-HETE generally exhibits pro-inflammatory effects in the vasculature. It can promote endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased production of reactive oxygen species (ROS).[4] This oxidative stress can further activate pro-inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB), leading to the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) and pro-inflammatory cytokines (e.g., IL-6, TNF-α).[1][4] This facilitates the adhesion and transmigration of leukocytes, contributing to vascular inflammation.[4]

In contrast, some studies suggest that other HETEs, such as 15(S)-HETE , may have anti-inflammatory properties by inhibiting the expression of adhesion molecules on endothelial cells.[7] Limited direct evidence is available for the specific role of this compound in vascular inflammation, though it is released from inflammatory cells like neutrophils.[1]

C. Angiogenesis

20-HETE has been shown to be a pro-angiogenic factor.[8] It can stimulate the proliferation, migration, and tube formation of endothelial cells.[4] The pro-angiogenic effects of 20-HETE are mediated, in part, by the upregulation of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.[8] The signaling pathways involved include the activation of hypoxia-inducible factor-1α (HIF-1α) and the production of ROS via NADPH oxidase.[8]

The role of This compound in angiogenesis is not well-established. However, other lipoxygenase-derived HETEs, such as 15(S)-HETE, have been shown to be potent inducers of angiogenesis through pathways involving Janus kinase 2 (Jak2) and signal transducer and activator of transcription 5B (STAT5B), leading to the expression of interleukin-8 (IL-8).[1]

III. Summary of Quantitative Data

ParameterThis compound20-HETEReferences
Vasoconstriction (EC50) Data not available~10 nM - 1 µM[9][10]
VSMC Migration Data not availableStimulates migration[3]
Endothelial Cell Migration Data not availableStimulates migration[4]
Adhesion Molecule Expression Data not availableIncreases ICAM-1, VCAM-1[1][4]
Pro-angiogenic Effect Data not availableStimulates angiogenesis[8]

IV. Signaling Pathways

The signaling pathways activated by this compound and 20-HETE in vascular cells are crucial to their distinct functional effects.

A. 20-HETE Signaling

Caption: 20-HETE signaling in endothelial and vascular smooth muscle cells.

B. This compound Signaling

The specific signaling pathways for this compound in the vasculature are not well-elucidated. Based on the actions of other HETEs, potential pathways may involve lipoxygenase- G-protein coupled receptors or peroxisome proliferator-activated receptors (PPARs).[11] Further research is required to delineate the precise mechanisms.

V. Experimental Protocols

A. Pressure Myography for Vasoconstriction Assay

This protocol is used to assess the direct effect of HETEs on vascular tone in isolated small arteries.

Pressure_Myography_Workflow Isolate_Vessel Isolate small artery (e.g., mesenteric) Mount_Vessel Mount on pressure myograph Isolate_Vessel->Mount_Vessel Equilibrate Equilibrate under physiological pressure & temp. Mount_Vessel->Equilibrate Pre-constrict (Optional) Pre-constrict with phenylephrine Equilibrate->Pre-constrict Add_HETE Add cumulative concentrations of this compound or 20-HETE Pre-constrict->Add_HETE Record_Diameter Record changes in vessel diameter Add_HETE->Record_Diameter Analyze_Data Analyze dose-response curve (Calculate EC50) Record_Diameter->Analyze_Data

Caption: Workflow for pressure myography to assess HETE-induced vasoconstriction.

Detailed Steps:

  • Vessel Isolation: Isolate a segment of a small resistance artery (e.g., mesenteric artery) from a euthanized animal and place it in ice-cold physiological salt solution (PSS).[12]

  • Mounting: Mount the vessel segment onto two glass cannulas in a pressure myograph chamber filled with PSS.[12]

  • Equilibration: Pressurize the vessel to a physiological level (e.g., 60 mmHg) and allow it to equilibrate at 37°C until a stable baseline diameter is achieved.[12]

  • Viability Check: Assess vessel viability by constricting with a high potassium solution, followed by washout.

  • Drug Application: Add cumulative concentrations of this compound or 20-HETE to the bath solution.

  • Data Acquisition: Record the vessel's internal and external diameter at each concentration using a video camera attached to the microscope.

  • Data Analysis: Plot the change in vessel diameter against the log concentration of the HETE to generate a dose-response curve and calculate the EC50 value.

B. Endothelial Cell Migration Assay (Transwell)

This assay is used to evaluate the effect of HETEs on the migration of endothelial cells, a key process in angiogenesis.

Cell_Migration_Workflow Seed_Cells Seed endothelial cells in upper chamber of Transwell insert Add_Chemoattractant Add chemoattractant (HETE) to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate to allow cell migration Add_Chemoattractant->Incubate Remove_Non-migrated Remove non-migrated cells from upper surface Incubate->Remove_Non-migrated Fix_Stain Fix and stain migrated cells on lower surface Remove_Non-migrated->Fix_Stain Quantify Quantify migrated cells by microscopy Fix_Stain->Quantify

Caption: Workflow for Transwell endothelial cell migration assay.

Detailed Steps:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells to sub-confluency.

  • Assay Setup: Place Transwell inserts (with a porous membrane) into a 24-well plate.

  • Chemoattractant: Add medium containing the desired concentration of this compound or 20-HETE (or vehicle control) to the lower chamber.

  • Cell Seeding: Seed a suspension of endothelial cells in serum-free medium into the upper chamber of the Transwell insert.[13]

  • Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) to allow for cell migration through the pores of the membrane towards the chemoattractant.[13]

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix the migrated cells on the lower surface of the membrane and stain with a suitable dye (e.g., DAPI or Crystal Violet). Count the number of migrated cells in several microscopic fields to quantify migration.[14]

C. Western Blotting for Signaling Protein Phosphorylation

This protocol is used to detect the activation of specific signaling proteins (e.g., kinases) in response to HETE treatment by measuring their phosphorylation status.

Western_Blot_Workflow Cell_Treatment Treat vascular cells with This compound or 20-HETE Lyse_Cells Lyse cells and collect protein Cell_Treatment->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS-PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS-PAGE Transfer Transfer proteins to membrane SDS-PAGE->Transfer Block Block membrane to prevent non-specific binding Transfer->Block Primary_Ab Incubate with primary antibody (anti-phospho-protein) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect

Caption: General workflow for Western blotting to detect protein phosphorylation.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cultured vascular smooth muscle cells or endothelial cells with this compound or 20-HETE for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target signaling protein (e.g., anti-phospho-PKC, anti-phospho-MAPK).[17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative change in protein phosphorylation.

VI. Conclusion

20-HETE is a well-characterized vasoactive lipid with significant pro-constrictive, pro-inflammatory, and pro-angiogenic effects in the vasculature, primarily signaling through the GPR75 receptor. In contrast, the vascular functions of this compound remain largely undefined, representing a critical knowledge gap. Further research into the specific actions and signaling pathways of this compound is warranted to fully understand the complex role of HETEs in cardiovascular health and disease and to explore their potential as therapeutic targets.

References

Navigating the Landscape of HETE Research: A Guide to Murine Models in the Absence of a Specific 16(S)-HETE Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of hydroxyeicosatetraenoic acids (HETEs), the absence of a dedicated 16(S)-HETE knockout mouse model presents a significant challenge. This guide provides a comprehensive overview of existing alternative murine models that modulate HETE metabolism, offering a comparative analysis of their phenotypes and experimental utility. We also explore pharmacological approaches to dissecting this compound's functions, providing a roadmap for future research in this critical area of lipid signaling.

While a specific knockout model for this compound is not currently available in the scientific literature, the study of its biological functions can be approached through the lens of existing knockout models for enzymes involved in the broader arachidonic acid (AA) metabolic cascade. These models, primarily targeting cytochrome P450 (CYP) and lipoxygenase (ALOX) enzymes, offer valuable, albeit indirect, insights into the physiological and pathological roles of various HETEs.

Comparative Analysis of Relevant Knockout Mouse Models

Understanding the nuances of each available model is crucial for designing experiments and interpreting data related to HETE signaling. The following tables summarize key characteristics of relevant knockout mouse lines.

Cytochrome P450 (CYP) Knockout Models

CYP enzymes are a major source of HETEs, including 16-HETE, through the ω/ω-1 hydroxylation of arachidonic acid. Knockout models for specific CYP4A and CYP4F subfamilies have been developed, primarily in the context of hypertension, vitamin E metabolism, and skin barrier function.

ModelPrimary PhenotypeRelevance to HETE ResearchKey Experimental Findings
Cyp4a10 Knockout Salt-sensitive hypertension[1][2]Cyp4a10 has been implicated in the regulation of renal Cyp2c44 expression and subsequent EET biosynthesis.[1][2] While not a direct producer of 16-HETE, its role in the broader AA cascade is significant.Develops salt-sensitive hypertension linked to reduced EETs and increased distal sodium reabsorption.[1]
Cyp4a14 Knockout Androgen-sensitive hypertension[1]Disruption of Cyp4a14 leads to upregulated Cyp4a12a expression and increased 20-HETE synthesis, demonstrating cross-talk within the CYP4A family.[1]Male-specific hypertension associated with renal vasoconstriction.[1]
Cyp4f14 Knockout Perturbed vitamin E metabolism[3][4]Cyp4f14 is a functional murine ortholog of human CYP4F2, which metabolizes various fatty acids.[3][4][5] Its knockout impacts the overall lipid metabolic profile.Significant impairment of whole-body vitamin E metabolism and altered tissue deposition of α-tocopherol.[3]
Cyp4f39 Knockout Severe skin permeability barrier dysfunction, neonatal lethality[6]Cyp4f39 is the mouse ortholog of human CYP4F22, a fatty acid ω-hydroxylase crucial for acylceramide production in the skin.[6]Almost complete loss of acylceramide and its precursor, leading to severe skin barrier defects.[6]
Lipoxygenase (ALOX) Knockout Models

Lipoxygenases represent another key enzymatic pathway for HETE production. The Alox15 gene in mice (ortholog to human ALOX15) is of particular interest as it generates both 12- and 15-HETE.

ModelPrimary PhenotypeRelevance to HETE ResearchKey Experimental Findings
Alox15 (12/15-LOX) Knockout Altered inflammatory responses, reduced neutrophil recruitment in acute lung injury[7][8]Alox15 is a major source of 12(S)-HETE and 15(S)-HETE in mice.[9] Its knockout provides a model to study the combined roles of these HETEs in inflammation and immunity.Reduced neutrophil recruitment and vascular permeability in models of acute lung injury.[7][8] Increased plasma levels of chemokines CXCL1 and CXCL2.[7]

Alternative Research Strategies

In the absence of a specific this compound knockout model, researchers can employ pharmacological and in vitro approaches to investigate its functions.

Pharmacological Inhibition

The use of specific inhibitors for enzymes involved in HETE synthesis allows for acute and targeted disruption of their activity.

  • HET0016: A potent and selective inhibitor of 20-HETE synthesis.[10][11] Studies using HET0016 in mouse models of intracerebral hemorrhage have shown neuroprotective effects without inhibiting angiogenesis.[10]

  • Baicalein: A non-specific lipoxygenase inhibitor that can be used to broadly block the production of HETEs derived from this pathway.[12]

Exogenous Administration

The direct administration of this compound to wild-type or other genetically modified mouse models can help elucidate its specific downstream effects. For instance, a study in a rabbit model of thromboembolic stroke demonstrated that administration of 16(R)-HETE suppressed the development of increased intracranial pressure and inhibited polymorphonuclear leukocyte activation.[13] Similar studies with this compound in mouse models of cardiovascular or inflammatory disease could yield valuable insights.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of findings. Below are representative protocols for key experiments in the study of HETE metabolism and function.

Generation of a Conditional Knockout Mouse (General Protocol)
  • Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the gene of interest (e.g., a specific Cyp gene) with loxP sites. The vector also contains a selection cassette (e.g., neomycin resistance) flanked by FRT sites.

  • ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. Positive selection (e.g., with G418) and negative selection are used to enrich for cells that have undergone homologous recombination.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

  • Generation of Chimeric Mice: Chimeric offspring are identified by coat color and bred to establish germline transmission of the floxed allele.

  • Cre-Mediated Deletion: Mice carrying the floxed allele are bred with mice expressing Cre recombinase under the control of a ubiquitous or tissue-specific promoter to generate a global or conditional knockout.

Measurement of HETE Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Tissues or biological fluids are homogenized and lipids are extracted using a solvent system (e.g., Folch method).

  • Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE cartridge to separate different lipid classes and remove interfering substances.

  • Derivatization (Optional): HETEs can be derivatized to improve their chromatographic properties and ionization efficiency.

  • LC-MS Analysis: The prepared sample is injected into a liquid chromatograph coupled to a mass spectrometer. HETEs are separated based on their retention time and identified and quantified based on their mass-to-charge ratio and fragmentation pattern. Internal standards (e.g., deuterated HETEs) are used for accurate quantification.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of enzymes and metabolites is essential for understanding the arachidonic acid cascade.

Arachidonic_Acid_Metabolism cluster_cyp Cytochrome P450 Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid CYP4A CYP4A AA->CYP4A ω-hydroxylation CYP4F CYP4F AA->CYP4F ω/ω-1 hydroxylation EETs EETs AA->EETs Epoxygenation ALOX15 ALOX15 (12/15-LOX) AA->ALOX15 HETEs_CYP ω/ω-1 HETEs (e.g., 20-HETE, 16-HETE) CYP4A->HETEs_CYP CYP4F->HETEs_CYP HETEs_LOX 12(S)-HETE, 15(S)-HETE ALOX15->HETEs_LOX

Figure 1. Major pathways of arachidonic acid metabolism leading to the formation of HETEs and EETs.

Experimental_Workflow start Hypothesis: This compound has a role in [Disease X] model Select Appropriate Mouse Model (e.g., Alox15 KO, WT) start->model treatment Experimental Intervention (e.g., Disease Induction, Pharmacological Inhibition) model->treatment phenotyping Phenotypic Analysis (e.g., Physiological Measurements, Histology) treatment->phenotyping biochemical Biochemical Analysis (e.g., LC-MS for HETEs, Western Blot) treatment->biochemical data Data Analysis and Interpretation phenotyping->data biochemical->data conclusion Conclusion on the role of the targeted pathway in [Disease X] data->conclusion

References

Comparative Analysis of Signaling Pathways Activated by 16(S)-HETE and Other Eicosanoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Eicosanoids, a family of bioactive lipid mediators derived from arachidonic acid, play pivotal roles in a vast array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer. Their diverse effects are mediated through specific signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs). Understanding the nuances of these pathways is critical for the development of targeted therapeutics. This guide provides a comparative analysis of the signaling pathways activated by 16(S)-hydroxyeicosatetraenoic acid [16(S)-HETE] and other prominent eicosanoids, including 12(S)-HETE, 20-HETE, prostaglandin (B15479496) E2 (PGE2), leukotriene B4 (LTB4), and lipoxin A4 (LXA4).

While significant strides have been made in elucidating the signaling cascades of many eicosanoids, the specific pathways activated by this compound remain less characterized. This guide synthesizes the current knowledge, highlighting both established pathways and areas requiring further investigation.

Key Eicosanoid Signaling Pathways: A Comparative Overview

Eicosanoid signaling is characterized by its complexity and cell-type specificity. Upon binding to their cognate receptors, these lipid mediators trigger a cascade of intracellular events, including the activation of various protein kinases and the mobilization of second messengers. The following sections detail the known signaling pathways for selected eicosanoids.

This compound Signaling

This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1][2][3][4] Its biological activities include the inhibition of proximal tubule Na+,K+-ATPase activity.[1] While a specific high-affinity receptor for this compound has not yet been definitively identified, its effects are likely mediated through a GPCR, similar to other HETE isomers. The signaling pathway for the related 16(R)-HETE has been shown to involve the inhibition of polymorphonuclear leukocyte (PMN) adhesion and aggregation, suggesting a role in modulating inflammatory responses.[5] Based on the actions of other HETEs, a putative signaling pathway for this compound may involve the activation of protein kinase C (PKC) and modulation of ion channel activity. However, further research is necessary to fully elucidate its downstream effectors.

Putative this compound Signaling Pathway

Putative this compound Signaling Pathway This compound This compound Receptor Putative GPCR This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates PKC PKC G_Protein->PKC Activates Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Biological_Effect Biological Effect (e.g., ATPase inhibition) PKC->Biological_Effect Ion_Channel->Biological_Effect

A putative signaling pathway for this compound.
12(S)-HETE Signaling

12(S)-HETE, a 12-lipoxygenase product, signals through the G-protein coupled receptor GPR31.[6][7] Its signaling cascade is known to involve the activation of several key protein kinases, including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt, leading to cellular responses such as proliferation and migration.[7]

12(S)-HETE Signaling Pathway

12(S)-HETE Signaling Pathway 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 Binds G_Protein G-Protein GPR31->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK G_Protein->MAPK Activates Akt Akt PI3K->Akt Activates Cell_Response Cellular Response (Proliferation, Migration) Akt->Cell_Response MAPK->Cell_Response

Signaling cascade initiated by 12(S)-HETE via GPR31.
20-HETE Signaling

20-HETE, another CYP metabolite, exerts its effects through the G-protein coupled receptor GPR75 (Gq).[8] Activation of GPR75 by 20-HETE leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing processes like vasoconstriction and cell growth.[9]

20-HETE Signaling Pathway

20-HETE Signaling Pathway 20-HETE 20-HETE GPR75 GPR75 (Gq) 20-HETE->GPR75 Binds PLC PLC GPR75->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_Mobilization Ca²⁺ Mobilization IP3->Ca2_Mobilization PKC PKC DAG->PKC Activates Cell_Response Cellular Response (Vasoconstriction, Growth) Ca2_Mobilization->Cell_Response PKC->Cell_Response

The Gq-coupled signaling pathway of 20-HETE.
Prostaglandin E2 (PGE2) Signaling

PGE2 signals through four distinct GPCR subtypes: EP1, EP2, EP3, and EP4. These receptors couple to different G-proteins, leading to diverse downstream effects. EP1 is coupled to Gq, leading to increased intracellular calcium. EP2 and EP4 are coupled to Gs, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels. EP3 is primarily coupled to Gi, which inhibits adenylyl cyclase.

PGE2 Signaling Pathways

PGE2 Signaling Pathways cluster_ep1 EP1 Receptor cluster_ep24 EP2/EP4 Receptors cluster_ep3 EP3 Receptor PGE2 PGE2 EP1 EP1 (Gq) PGE2->EP1 EP24 EP2/EP4 (Gs) PGE2->EP24 EP3 EP3 (Gi) PGE2->EP3 PLC_ep1 PLC EP1->PLC_ep1 IP3_DAG_ep1 IP3/DAG PLC_ep1->IP3_DAG_ep1 Ca2_ep1 ↑ [Ca²⁺]i IP3_DAG_ep1->Ca2_ep1 AC_ep24 Adenylyl Cyclase EP24->AC_ep24 cAMP_ep24 ↑ cAMP AC_ep24->cAMP_ep24 PKA_ep24 PKA cAMP_ep24->PKA_ep24 AC_ep3 Adenylyl Cyclase EP3->AC_ep3 cAMP_ep3 ↓ cAMP AC_ep3->cAMP_ep3

Diverse signaling cascades initiated by PGE2 via its receptors.

Quantitative Comparison of Eicosanoid Signaling

The potency and efficacy of eicosanoids in activating their respective signaling pathways can be quantified through various experimental assays. The following tables summarize key quantitative data for the eicosanoids discussed. Data for this compound is limited and represents an area for future research.

Table 1: Receptor Binding Affinity (Kd) and Agonist Potency (EC50)

EicosanoidReceptorCell Type/SystemKd (nM)EC50 (nM)Reference(s)
This compound --Not DeterminedNot Determined-
12(S)-HETEGPR31CHO cells (transfected)4.8 ± 0.120.28 ± 1.26 (GTPγS binding)[6]
19(S)-HETEIP ReceptorCOS-1 cells (transfected)-567 (cAMP accumulation)[10]
20-HETEGPR75Endothelial cell membranes3.75-[8]
5-oxo-ETEhGPCR48 (OXE Receptor)Transfected cells-5.5 (GTPγS binding)[11]

Table 2: Downstream Signaling Activation

EicosanoidPathway ComponentCell TypeFold Activation / % ChangeReference(s)
This compound Na+,K+-ATPase activityProximal tubule~60% inhibition (at 2 µM)[1]
12(S)-HETEMAPK/ERKA431 cells-[7]
12(S)-HETEPI3K/AktA431 cells-[7]
20-HETEERK1/2 (MAPK)Endothelial cells-[9]
20-HETEPI3K/AktEndothelial progenitor cells-[9]

Note: The absence of data for this compound highlights a critical knowledge gap.

Experimental Protocols

The study of eicosanoid signaling pathways relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Experimental Workflow: GPCR Activation and Downstream Analysis

Experimental Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Eicosanoid Treatment Start->Treatment Lysate Cell Lysis & Protein Quantification Treatment->Lysate Calcium Calcium Mobilization Assay Treatment->Calcium Reporter Reporter Gene Assay (NF-κB, CREB) Treatment->Reporter Western Western Blot (MAPK, Akt phosphorylation) Lysate->Western Analysis Data Analysis & Interpretation Western->Analysis Calcium->Analysis Reporter->Analysis

A generalized workflow for studying eicosanoid signaling.
Protocol 1: Western Blot for MAPK/ERK Activation

This protocol is adapted from established methods for analyzing MAPK pathway modulation.[12][13]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293, A431) in appropriate media to 70-80% confluency in 6-well plates.

    • Serum-starve cells for 12-24 hours prior to treatment.

    • Treat cells with varying concentrations of the eicosanoid of interest (e.g., this compound) or vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature protein lysates in Laemmli buffer and separate by SDS-PAGE on a 4-20% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against phosphorylated and total forms of ERK1/2 (e.g., anti-phospho-p44/42 MAPK and anti-p44/42 MAPK).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Calcium Mobilization Assay

This protocol is based on fluorescence-based methods for detecting intracellular calcium changes.[14][15][16]

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (or a promiscuous Gα subunit) into a 96-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to confluency.

  • Dye Loading:

    • Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Assay Measurement:

    • Wash cells to remove excess dye.

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

    • Record a baseline fluorescence reading.

    • Inject the eicosanoid agonist and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot dose-response curves to determine the EC50 value of the agonist.

Protocol 3: NF-κB Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure NF-κB activation.[17][18][19][20]

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB response element upstream of a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Allow cells to express the reporters for 24-48 hours.

  • Cell Treatment:

    • Treat transfected cells with the eicosanoid of interest or a known NF-κB activator (e.g., TNF-α) as a positive control.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity relative to the untreated control.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the signaling pathways of this compound and other key eicosanoids. While the signaling cascades of eicosanoids like 12(S)-HETE, 20-HETE, PGE2, LTB4, and LXA4 are relatively well-documented, the specific molecular mechanisms underlying the actions of this compound remain largely unexplored.

The provided data tables and experimental protocols offer a valuable resource for researchers in the field. The significant gaps in our knowledge of this compound signaling underscore the need for further investigation. Future studies should focus on:

  • Receptor Identification: Deorphanizing the GPCR for this compound is a critical next step.

  • Downstream Effector Profiling: A comprehensive analysis of the protein kinases, second messengers, and transcription factors modulated by this compound is required.

  • Quantitative Analysis: Determining the binding affinity and potency of this compound on its putative receptor and its effects on downstream signaling components will be crucial for understanding its physiological relevance.

A deeper understanding of this compound signaling will not only enhance our fundamental knowledge of eicosanoid biology but also has the potential to unveil novel therapeutic targets for a range of diseases.

References

Navigating HETE Immunoassays: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Understanding HETE Antibody Specificity: A Comparative Look

The specificity of an antibody is its ability to bind to its intended target with high affinity while minimizing binding to other, structurally similar molecules. In the context of HETE immunoassays, cross-reactivity with other HETE isomers can lead to inaccurate measurements and misinterpretation of experimental results.

Below is a summary of cross-reactivity data for commercially available ELISA kits for prominent HETE isomers. It is important to note the absence of 16(S)-HETE in these reported cross-reactivity panels.

Table 1: Cross-Reactivity of a Commercial 12(S)-HETE ELISA Kit

CompoundCross-Reactivity (%)
12(S)-HETE 100%
12(S)-HETrE64%
5(S),12(S)-DiHETE23.3%
12(S)-HpETE5.1%
Leukotriene B43.8%
15(S)-HETE2.5%
12-OxoETE1.1%
12(R)-HETE0.11%
5(R)-HETE0.01%
5(S)-HETE<0.01%
Arachidonic Acid<0.01%
Lipoxin B4<0.01%
Thromboxane B2<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
Prostaglandin F2α<0.01%

Data sourced from Cayman Chemical 12(S)-HETE ELISA Kit datasheet.[1][2]

Table 2: Cross-Reactivity of a Commercial 15(S)-HETE ELISA Kit

CompoundCross-Reactivity (%)
15(S)-HETE 100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
15(R)-HETE0.08%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
(±)14,15-EpETrE<0.01%
5(R)-HETE<0.01%
5(S)-HETE<0.01%
12(R)-HETE<0.01%
20-HETE<0.01%
9(S)-HODE<0.01%
13(R)-HODE<0.01%
Leukotriene B4<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
6-keto Prostaglandin F1α<0.01%
Prostaglandin F2α<0.01%
Thromboxane B2<0.01%

Data sourced from Cayman Chemical 15(S)-HETE ELISA Kit datasheet.[3]

Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining the cross-reactivity of an antibody.

Objective: To determine the percentage of cross-reactivity of a HETE antibody with various HETE isomers, including this compound.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Specific HETE antibody (e.g., rabbit anti-12(S)-HETE)

  • HETE standard of interest (e.g., 12(S)-HETE)

  • Potential cross-reactants (e.g., this compound, other HETE isomers)

  • HETE-acetylcholinesterase (AChE) tracer (or other enzyme-labeled HETE)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Assay Buffer (e.g., PBS with BSA)

  • Ellman's Reagent (for AChE tracer) or appropriate substrate for other enzymes

  • Microplate reader

Procedure:

  • Prepare Standards and Cross-Reactants:

    • Prepare a serial dilution of the primary HETE standard (the analyte the antibody is designed to detect).

    • Prepare serial dilutions of each potential cross-reactant, including this compound, at a higher concentration range than the primary standard.

  • Assay Setup:

    • Add Assay Buffer to non-specific binding (NSB) wells.

    • Add the primary HETE standard dilutions to their designated wells.

    • Add the dilutions of each potential cross-reactant to their designated wells.

    • Add the HETE-AChE tracer to all wells except the blank.

    • Add the specific HETE antibody to all wells except the blank and NSB wells.

  • Incubation:

    • Cover the plate and incubate, typically overnight at 4°C, to allow for competitive binding.

  • Washing:

    • Wash the plate several times with Wash Buffer to remove unbound reagents.

  • Development:

    • Add Ellman's Reagent (or other appropriate substrate) to all wells.

    • Incubate at room temperature on a shaker to allow for color development.

  • Reading:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 412 nm for Ellman's Reagent) using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Calculate the concentration of the primary standard that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the IC50 for each of the potential cross-reactants.

    • The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Primary Standard / IC50 of Cross-Reactant) x 100

cluster_0 Competitive ELISA Workflow prep Prepare Standards & Cross-Reactants setup Add Reagents to Coated Plate (Antibody, Tracer, Sample/Standard) prep->setup incubation Incubate to Allow Competitive Binding setup->incubation washing Wash to Remove Unbound Reagents incubation->washing development Add Substrate & Incubate for Color Development washing->development reading Read Absorbance development->reading calculation Calculate % Cross-Reactivity reading->calculation

Caption: Workflow for determining antibody cross-reactivity.

HETE Signaling Pathways

Understanding the signaling pathways initiated by different HETE isomers is crucial for interpreting the biological consequences of their presence. Below are simplified diagrams of the signaling cascades for 12-HETE, 15-HETE, and 20-HETE.

12-HETE Signaling

12(S)-HETE has been shown to activate several key signaling pathways involved in cell migration, proliferation, and survival.[4] It can signal through G-protein coupled receptors, such as GPR31, leading to the activation of downstream effectors.[5][6]

cluster_1 12-HETE Signaling Pathway HETE12 12(S)-HETE GPR31 GPR31 HETE12->GPR31 PLC PLC GPR31->PLC PI3K PI3K GPR31->PI3K Src Src GPR31->Src ERK ERK1/2 GPR31->ERK PKC PKC PLC->PKC CellMigration Cell Migration PKC->CellMigration Akt Akt PI3K->Akt PI3K->CellMigration CellSpreading Cell Spreading PI3K->CellSpreading AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis FAK FAK Src->FAK Src->CellMigration ERK->CellSpreading

Caption: Simplified 12(S)-HETE signaling cascade.

15-HETE Signaling

15(S)-HETE is involved in inflammatory responses and angiogenesis.[7] It can activate pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[7]

cluster_2 15-HETE Signaling Pathway HETE15 15(S)-HETE Receptor15 Receptor HETE15->Receptor15 iNOS iNOS Pathway HETE15->iNOS JAK2 JAK2 Receptor15->JAK2 STAT5B STAT5B JAK2->STAT5B IL8 IL-8 Expression STAT5B->IL8 Angiogenesis Angiogenesis IL8->Angiogenesis AntiApoptosis Anti-Apoptosis iNOS->AntiApoptosis

Caption: Key signaling pathways of 15(S)-HETE.

20-HETE Signaling

20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and endothelial function.[8][9] Its signaling involves the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.[8]

cluster_3 20-HETE Signaling Pathway HETE20 20-HETE Receptor20 GPR75 HETE20->Receptor20 PLC PLC Receptor20->PLC MAPK MAPK (ERK1/2) Receptor20->MAPK PKC PKC PLC->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction NADPH_Oxidase NADPH Oxidase MAPK->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling Endothelial_DYS Endothelial Dysfunction ROS->Endothelial_DYS eNOS_uncoupling->Endothelial_DYS

Caption: Overview of 20-HETE's vascular signaling.

References

16(S)-HETE vs. Other CYP450 Metabolites of Arachidonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) with other major cytochrome P450 (CYP450) metabolites of arachidonic acid, focusing on their differential effects on vascular tone and inflammation. The information presented is supported by experimental data and includes detailed methodologies for key assays.

Introduction to CYP450 Metabolites of Arachidonic Acid

Arachidonic acid, a key component of cell membranes, is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). The CYP450 pathway generates a diverse array of bioactive lipid mediators, broadly classified into two main groups: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). These eicosanoids act as local signaling molecules, playing crucial roles in regulating a wide range of physiological and pathological processes, including vascular function, inflammation, and cell growth.

This guide focuses on comparing this compound, a subterminal HETE, with other prominent CYP450 metabolites, particularly the terminal HETE, 20-HETE, and the class of EETs. While 20-HETE and EETs have well-characterized and often opposing biological activities, the specific roles and mechanisms of action of this compound are less defined, making it an area of active research.

Biosynthesis of Major CYP450 Metabolites of Arachidonic Acid

The synthesis of HETEs and EETs from arachidonic acid is catalyzed by different subfamilies of CYP450 enzymes. HETEs are formed through hydroxylation at various carbon positions, while EETs are generated by epoxidation of the double bonds.

Arachidonic_Acid_Metabolism cluster_cyp450 CYP450 Enzymes cluster_products Metabolites cluster_sub_HETEs Hydroxyeicosatetraenoic Acids (HETEs) cluster_sub_EETs Epoxyeicosatrienoic Acids (EETs) AA Arachidonic Acid CYP4A_4F CYP4A/CYP4F (ω/ω-1 hydroxylases) AA->CYP4A_4F Hydroxylation CYP2C_2J CYP2C/CYP2J (Epoxygenases) AA->CYP2C_2J Epoxidation HETEs HETEs CYP4A_4F->HETEs EETs EETs CYP2C_2J->EETs 20-HETE 20-HETE (terminal) HETEs->20-HETE This compound This compound (subterminal) HETEs->this compound Other_HETEs Other HETEs (e.g., 12-, 15-, 19-HETE) HETEs->Other_HETEs 14_15_EET 14,15-EET EETs->14_15_EET 11_12_EET 11,12-EET EETs->11_12_EET 8_9_EET 8,9-EET EETs->8_9_EET 5_6_EET 5,6-EET EETs->5_6_EET sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs 20-HETE_Signaling 20-HETE 20-HETE GPR75 GPR75 (Gq) 20-HETE->GPR75 Rho_kinase Rho Kinase 20-HETE->Rho_kinase MAPK MAPK (ERK1/2, p38) 20-HETE->MAPK PLC Phospholipase C (PLC) GPR75->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_entry Ca²⁺ Entry (L-type channels) PKC->Ca_entry PKC->MAPK BKCa BKCa Channel PKC->BKCa Contraction Vasoconstriction Ca_release->Contraction Ca_entry->Contraction Rho_kinase->Contraction NFkB NF-κB MAPK->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation EETs_Signaling EETs EETs GPCR GPCR (Gs) EETs->GPCR BKCa BKCa Channel EETs->BKCa Direct Activation NFkB_Inhibition Inhibition of NF-κB Pathway EETs->NFkB_Inhibition AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Wire_Myography_Workflow A 1. Vessel Isolation - Dissect small mesenteric or coronary artery. - Cut into 2 mm segments. B 2. Mounting - Mount vessel segment on two wires in a myograph chamber. A->B C 3. Normalization - Stretch the vessel to its optimal resting tension. B->C D 4. Equilibration - Equilibrate in physiological salt solution (PSS) at 37°C, gassed with 95% O₂/5% CO₂. C->D E 5. Viability Check - Contract with a high potassium solution (e.g., KCl). D->E F 6. Pre-constriction - For vasodilation studies, pre-constrict with an agonist (e.g., phenylephrine, U46619). E->F G 7. Concentration-Response Curve - Add cumulative concentrations of the test compound (e.g., this compound). - Record changes in isometric tension. F->G H 8. Data Analysis - Plot concentration-response curves. - Calculate EC50/IC50 values. G->H

Confirming 16(S)-HETE Identity: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid mediators like 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) are critical for advancing our understanding of physiological and pathological processes. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of eicosanoids due to its high sensitivity, selectivity, and mass accuracy. This allows for the precise determination of elemental composition and confident differentiation of isobaric and isomeric species, which is a significant challenge in lipidomics.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound analysis depends on the specific requirements of the study, such as the need for absolute quantification, stereospecificity, and sample throughput. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays have been traditionally used, LC-HRMS offers distinct advantages.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (ELISA)
Specificity Very High (distinguishes isomers with chiral chromatography)High (requires derivatization, may have co-eluting isomers)Moderate to Low (potential for cross-reactivity with other HETEs)
Sensitivity High (pg to fg range)High (pg range)Moderate (pg to ng range)
Stereospecificity Yes (with chiral chromatography)Yes (with chiral chromatography and derivatization)Generally no
Quantitative Accuracy High (with stable isotope-labeled internal standards)High (with stable isotope-labeled internal standards)Moderate (subject to matrix effects and cross-reactivity)
Sample Throughput ModerateLow to ModerateHigh
Sample Preparation Solid-phase extractionDerivatization and extractionMinimal
Cost HighModerateLow

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) Protocol for this compound

This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples using LC-HRMS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Spiking: Spike the sample with a deuterated internal standard (e.g., this compound-d8) to correct for extraction losses and matrix effects.

  • Acidification: Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of this compound.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

2. Chiral Liquid Chromatography

  • Column: Use a chiral stationary phase column (e.g., cellulose (B213188) or amylose-based) to separate this compound from its R-enantiomer and other positional isomers.

  • Mobile Phase: A typical mobile phase for chiral separation of HETEs consists of a mixture of hexane, isopropanol, and a small amount of acid (e.g., acetic acid or formic acid). The exact composition needs to be optimized for the specific column and isomers.

  • Gradient: An isocratic or gradient elution can be used to achieve optimal separation.

3. High-Resolution Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of HETEs due to the presence of the carboxylic acid group.

  • Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument is essential.

  • Data Acquisition:

    • Full Scan MS: Acquire full scan data at high resolution (>60,000) to determine the accurate mass of the deprotonated molecule [M-H]⁻ of this compound (C₂₀H₃₁O₃⁻, calculated m/z 319.2273).

    • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the precursor ion (m/z 319.2273) to generate a fragmentation spectrum.

Visualizations

Biosynthesis of 16-HETE

16-HETE is synthesized from arachidonic acid primarily through the action of cytochrome P450 (CYP) enzymes.[1][2] This pathway is an important branch of the arachidonic acid cascade.

16-HETE Biosynthesis Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (CYP4A, CYP4F) Arachidonic_Acid->CYP450 Oxidation HETE_16 16-HETE CYP450->HETE_16 Hydroxylation

Caption: Biosynthesis of 16-HETE from arachidonic acid via the cytochrome P450 pathway.

Experimental Workflow for this compound Confirmation

The workflow for confirming the identity of this compound involves several key steps from sample collection to data analysis.

This compound Confirmation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction Spiking->SPE Chiral_LC Chiral LC Separation SPE->Chiral_LC HRMS High-Resolution MS Chiral_LC->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS Accurate_Mass Accurate Mass Measurement MSMS->Accurate_Mass Fragmentation Fragmentation Pattern Analysis Accurate_Mass->Fragmentation Quantification Quantification Fragmentation->Quantification

Caption: Experimental workflow for the confirmation and quantification of this compound.

Fragmentation Pattern of 16-HETE

16-HETE Fragmentation cluster_fragments Fragment Ions Precursor [16-HETE - H]⁻ m/z 319.2273 Loss_H2O [M-H-H₂O]⁻ m/z 301.2168 Precursor->Loss_H2O - H₂O Loss_CO2 [M-H-CO₂]⁻ m/z 275.2324 Precursor->Loss_CO2 - CO₂ Fragment_1 C₁₅H₂₃O₂⁻ m/z 247.1698 (Cleavage at C15-C16) Precursor->Fragment_1 α-cleavage

References

Comparative Guide to the Inhibition of 16(S)-HETE Production by Cytochrome P450 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of specific cytochrome P450 (CYP) inhibitors on the production of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE), a CYP-derived metabolite of arachidonic acid. While direct quantitative data on the inhibition of this compound synthesis is limited in current literature, this document summarizes the involvement of key CYP isozymes, presents available data on relevant inhibitors, and provides detailed experimental protocols to facilitate further research in this area.

Introduction to this compound and Cytochrome P450

This compound is one of several hydroxyeicosatetraenoic acids produced from the metabolism of arachidonic acid by cytochrome P450 enzymes.[1] These eicosanoids are implicated in a variety of physiological and pathological processes. The synthesis of HETEs, including 16-HETE, is a complex process involving multiple CYP isoforms, primarily from the CYP1, CYP4A, and CYP4F families.[2][3] Understanding the specific CYP enzymes responsible for this compound production and the effect of their inhibitors is crucial for elucidating its biological functions and for the development of targeted therapeutics.

Cytochrome P450 Isoforms in 16-HETE Synthesis

While the precise contribution of each CYP isoform to this compound production is an area of ongoing investigation, several have been implicated:

  • CYP1B1: This enzyme is known to metabolize arachidonic acid to various HETEs. Studies have shown that 16-HETE enantiomers can modulate the activity of CYP1B1, suggesting a potential role for this enzyme in 16-HETE synthesis.[4][5]

  • CYP4F Family (e.g., CYP4F2): Members of the CYP4F family are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids, leading to the formation of various HETEs.[6][7] While much of the research has focused on their role in 20-HETE synthesis, their involvement in the production of other HETEs, including 16-HETE, is likely.

  • CYP4A Family (e.g., CYP4A11): Similar to the CYP4F family, CYP4A enzymes are major contributors to arachidonic acid metabolism, particularly in the formation of 20-HETE.[6][7] Their role in 16-HETE synthesis is also plausible.

Comparative Data on CYP450 Inhibitors

Direct and specific IC50 values for the inhibition of this compound production are scarce in the published literature. Much of the existing data focuses on the inhibition of 20-HETE synthesis. However, inhibitors of the CYP4A and CYP4F families, which are involved in general HETE production, are relevant for studying this compound synthesis.

Table 1: Inhibitory Activity of Selected Compounds on CYP4 Isoforms (Primarily for 20-HETE Synthesis)

InhibitorTarget CYP Isoform(s)IC50 (nM) for 20-HETE InhibitionNotes
HET0016 Pan-CYP4 inhibitorCYP4A11: 42CYP4F2: 125CYP4F3B: 100Potent inhibitor of 20-HETE synthesis.[6][8] Its effect on this compound production requires specific investigation.
Sesamin CYP4F2~1900 (for 20-HETE)A natural lignan (B3055560) found in sesame seeds.[9][10] Shows selectivity for CYP4F2 over CYP4A11.

Note: The data in this table should be interpreted with caution as it primarily reflects the inhibition of 20-HETE synthesis. These inhibitors serve as valuable tools to investigate the contribution of the targeted CYP isoforms to this compound production.

Experimental Protocols

In Vitro Inhibition of this compound Production

This protocol describes a general method for assessing the inhibitory effect of a test compound on the production of this compound from arachidonic acid by human liver microsomes or recombinant CYP enzymes.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1B1, CYP4F2, CYP4A11)

  • Arachidonic acid (substrate)

  • Test inhibitor compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a deuterated HETE analog)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM or recombinant CYP enzyme, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add arachidonic acid to the mixture to start the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This protocol outlines the general steps for the chiral separation and quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Chiral column (e.g., Chiralpak AD-H or similar)

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of HETE isomers.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Controlled for reproducibility.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion ESI is typically used for HETEs.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 16-HETE and the internal standard. The exact m/z values will depend on the specific molecules.

  • Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

Data Analysis:

  • Generate a standard curve using known concentrations of authentic this compound standard.

  • Quantify the amount of this compound in the experimental samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

  • Calculate the IC50 value for the inhibitor by plotting the percent inhibition of this compound formation against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualization

The direct signaling pathway for this compound is not well-elucidated. However, other HETEs, such as 12(S)-HETE, are known to act through G-protein coupled receptors (GPCRs) like GPR31.[11][12][13] It is plausible that this compound may also exert its effects through a similar mechanism. The diagram below illustrates a generalized HETE signaling pathway.

HETE_Signaling_Pathway Generalized HETE Signaling Pathway Arachidonic_Acid Arachidonic Acid CYP_Enzyme Cytochrome P450 (e.g., CYP1B1, CYP4F2) Arachidonic_Acid->CYP_Enzyme Metabolism HETE This compound CYP_Enzyme->HETE Production GPCR G-Protein Coupled Receptor (Putative) HETE->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream_Effectors Modulation Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Downstream_Effectors->Second_Messengers Generation Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Second_Messengers->Cellular_Response Induction

Caption: Generalized signaling pathway for HETEs, potentially including this compound.

The following diagram illustrates a typical workflow for evaluating the effect of CYP450 inhibitors on this compound production.

Experimental_Workflow Workflow for CYP450 Inhibition Assay of this compound Production cluster_incubation In Vitro Incubation cluster_extraction Sample Preparation cluster_analysis Analysis Microsomes Microsomes / Recombinant CYP Incubation Incubation at 37°C Microsomes->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Substrate Arachidonic Acid Substrate->Incubation NADPH NADPH System NADPH->Incubation Termination Reaction Termination (Acetonitrile + Internal Standard) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS Chiral LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification of this compound LCMS->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Experimental workflow for assessing CYP450 inhibition of this compound production.

Conclusion

The study of specific cytochrome P450 inhibitors on this compound production is an emerging field with significant potential for understanding its role in health and disease. While direct comparative data for a range of inhibitors is currently lacking, the information and protocols provided in this guide offer a solid foundation for researchers to explore this area. The use of known inhibitors of CYP families implicated in arachidonic acid metabolism, coupled with robust analytical methods, will be instrumental in delineating the enzymatic pathways of this compound synthesis and identifying specific and potent inhibitors. Further research is warranted to populate comparative data tables and to elucidate the downstream signaling pathways of this important lipid mediator.

References

Comparative Analysis of 16(S)-HETE Across Diverse Tissue Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 16(S)-hydroxyeicosatetraenoic acid, or 16(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the cytochrome P450 (CYP) enzyme pathway. As a member of the HETE family, it is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. This guide provides a comparative analysis of this compound in different tissue types, offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies on this compound concentrations across multiple tissues are limited, this document synthesizes available data for various HETEs to provide a broader context and highlights areas for future investigation.

Quantitative Data on HETE Distribution in Human Tissues

The following table summarizes the reported presence and concentrations of various hydroxyeicosatetraenoic acids (HETEs) in several key human tissues. It is important to note that the quantification methods and sample conditions may vary between studies, and data specifically for this compound is not always available. The presented data for other HETEs can serve as a reference for their relative abundance and potential significance in these tissues.

Tissue TypeHETE Isomer(s) DetectedReported Concentration/PresenceKey Findings & References
Cornea 12(S)-HETE, 12(R)-HETE, 15(S)-HETEPredominantly 12(S)-HETE upon injury. 12(R)-HETE also synthesized. 15(S)-HETE stimulates mucin secretion.12(S)-HETE is the main lipoxygenase metabolite in response to injury.[1] 15(S)-HETE induces a rapid increase in the mucin layer on the corneal surface.[2]
Kidney 20-HETE, 12-HETE, 15-HETE20-HETE: ~30 ng/g wet weight (in rats). Increased levels of 12-HETE and 15-HETE are associated with renal fibrosis.20-HETE plays a crucial role in modulating renal vascular tone and tubular ion transport.[3][4][5] 12- and 15-HETE induce TGF-β1, contributing to kidney fibrosis.[6]
Liver 20-HETE and other HETEsHGF signaling, crucial in liver regeneration, represses CYP7A1, the rate-limiting enzyme in bile acid synthesis.HGF stimulates signaling pathways that regulate cell growth and proliferation in hepatocytes.[7] Dying hepatocytes can produce factors that trigger the growth of liver progenitors.[8]
Lung 15(S)-HETE, 5-HETE, 12-HETE15-HETE is the most abundant arachidonic acid metabolite in human bronchi. Levels are higher in asthmatic patients.Airway epithelium is the major source of 15-HETE in the human lung.[9] In non-small cell lung cancer, 15(S)-HETE levels are significantly reduced.[10][11]
Platelets 12(S)-HETE, 15-HETE12(S)-HETE is a major arachidonic acid metabolite.12(S)-HETE is involved in platelet activation and has both pro- and anti-thrombotic functions.[12][13][14]

Experimental Protocols: Quantification of this compound in Tissues

The standard method for the accurate quantification of this compound and other eicosanoids in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for tissue analysis.

1. Tissue Homogenization:

  • Excise and weigh the tissue of interest.

  • Immediately snap-freeze in liquid nitrogen and store at -80°C until analysis.

  • Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. The buffer volume should be adjusted based on the tissue weight (e.g., 1:10 w/v).

2. Lipid Extraction (Folch Method):

  • To the tissue homogenate, add a 2:1 mixture of chloroform:methanol (B129727).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

3. Solid-Phase Extraction (SPE) for Purification:

  • Reconstitute the dried lipid extract in a suitable solvent for SPE.

  • Use a C18 SPE cartridge pre-conditioned with methanol and water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

  • Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Dry the eluted fraction under nitrogen.

4. Derivatization (Optional but Recommended for Improved Sensitivity):

  • To enhance ionization efficiency, the carboxyl group of HETEs can be derivatized. A common derivatizing agent is 2-picolylamine.

5. LC-MS/MS Analysis:

  • Reconstitute the final sample in the mobile phase.

  • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

  • Use a gradient elution program with solvents such as water with formic acid (A) and acetonitrile (B52724) with formic acid (B).

  • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated analog).

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizing the Landscape of this compound

Signaling Pathways and Experimental Workflows

To better understand the biological context of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate its biosynthetic origin and a generalized experimental workflow for its analysis.

Biosynthesis of this compound Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates CYP450 Cytochrome P450 (ω/ω-1 hydroxylases) Arachidonic_Acid->CYP450 HETE_16S This compound CYP450->HETE_16S Biological_Effects Biological Effects (Inflammation, Angiogenesis, etc.) HETE_16S->Biological_Effects

Caption: Biosynthesis of this compound from membrane phospholipids.

Generalized Workflow for this compound Quantification Tissue_Sample Tissue Sample Homogenization Tissue Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch method) Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (Purification) Lipid_Extraction->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for quantifying this compound in tissues.

Putative Signaling Pathway for this compound HETE_16S This compound GPCR G-Protein Coupled Receptor (Putative) HETE_16S->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C G_Protein->PLC PKC Protein Kinase C PLC->PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Migration, Cytokine Release) Gene_Expression->Cellular_Response

Caption: A generalized signaling pathway for HETEs.

Concluding Remarks

The study of this compound and its tissue-specific roles is an emerging field with significant potential for understanding and targeting various diseases. While this guide provides a foundational comparison based on the current literature, it also underscores the critical need for more direct, quantitative studies comparing this compound levels across a range of healthy and diseased tissues. Such research will be instrumental in elucidating its precise physiological and pathological functions and in the development of novel therapeutic strategies. The provided methodologies and pathway diagrams serve as a valuable starting point for researchers embarking on the investigation of this important lipid mediator.

References

Validating the Specificity of 16(S)-HETE's Biological Action: A Comparative Guide to Using Antagonists and Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to validate the specific biological actions of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). Given the current absence of direct antagonists for this compound, this document focuses on the use of cytochrome P450 (CYP) enzyme inhibitors as a primary tool for inferring its specific functions. We will also explore comparisons with its enantiomer, 16(R)-HETE, and other well-characterized HETEs to provide a comprehensive validation framework.

Introduction to this compound

This compound is a lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] As a member of the hydroxyeicosatetraenoic acid family, it is implicated in a variety of physiological and pathological processes. However, elucidating its precise biological roles is challenging due to the lack of specific pharmacological tools. Validating the specificity of its action is crucial for understanding its signaling pathways and for the development of potential therapeutic interventions.

The Challenge: Absence of a Specific this compound Antagonist

Currently, there are no commercially available, specific antagonists that directly block the binding of this compound to a putative receptor. This necessitates alternative approaches to validate its biological effects. The most common strategy involves inhibiting its synthesis and observing the attenuation of a biological response.

Alternative Approach: Inhibition of this compound Synthesis

Since this compound is synthesized by CYP enzymes, inhibitors of these enzymes can be employed to decrease its endogenous production. By observing a reversal of a biological effect in the presence of a CYP inhibitor, one can infer the involvement of a CYP-derived metabolite like this compound. However, this approach has limitations as most CYP inhibitors are not entirely specific and may affect the production of other HETEs and eicosanoids. Therefore, careful experimental design and the use of multiple inhibitors with different selectivity profiles are recommended.

Comparison of Cytochrome P450 Inhibitors

The following table summarizes some commonly used CYP inhibitors that can be utilized to study the effects of HETEs. While many of these are characterized by their inhibition of 20-HETE synthesis, they also provide a valuable, albeit less specific, tool for investigating the roles of other HETEs, including this compound.

InhibitorPrimary Target(s)IC50 ValuesNotes
HET0016 CYP4A, CYP4F~9-35 nM for 20-HETE synthesisPotent inhibitor of 20-HETE synthesis. Its effect on 16-HETE synthesis needs to be empirically determined in the experimental system.[2][3]
17-Octadecynoic acid (17-ODYA) General CYP inhibitorμM range for various CYPsA non-selective inhibitor of both ω-hydroxylases and epoxygenases.[2]
TS-011 CYP4 enzymesPotent inhibitor of 20-HETE formationA more water-soluble analog of HET0016.[2]
Various Herbal Extracts Multiple CYPsVariableSome natural products have been shown to inhibit CYP activities and could be explored as tools.[4]

Validating Biological Actions of this compound: A Comparative Experimental Framework

To validate a specific biological action of this compound, a multi-pronged approach is recommended. This involves comparing the effects of exogenously applied this compound with its enantiomer, 16(R)-HETE, and assessing the impact of CYP inhibitors on the observed cellular response.

Table 2: Hypothetical Experimental Data for Validating this compound-Induced Cell Migration

This table presents a hypothetical data set from a transwell migration assay to illustrate the validation process.

TreatmentCell Migration (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
This compound (1 µM) 3.5 ± 0.4
16(R)-HETE (1 µM)1.2 ± 0.2
20-HETE (1 µM)2.8 ± 0.3
This compound (1 µM) + HET0016 (10 µM) 1.5 ± 0.3
Endogenous Stimulant (e.g., Growth Factor)4.0 ± 0.5
Endogenous Stimulant + HET0016 (10 µM)2.0 ± 0.4

Data are represented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Transwell Cell Migration Assay

This assay is used to assess the chemotactic properties of this compound.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell culture medium (serum-free for assay)

  • This compound, 16(R)-HETE, CYP inhibitors

  • Matrigel (for invasion assays)

  • Calcein AM or crystal violet for cell staining

Protocol:

  • Seed cells in the upper chamber of the transwell insert in serum-free medium.

  • In the lower chamber, add serum-free medium containing the chemoattractant (e.g., this compound) or vehicle control.

  • For inhibitor studies, pre-incubate cells with the CYP inhibitor before seeding and include the inhibitor in both the upper and lower chambers.

  • Incubate for a duration appropriate for the cell type (e.g., 6-24 hours) at 37°C.

  • After incubation, remove non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane.

  • Elute the stain and quantify the absorbance or count the number of migrated cells under a microscope.

Western Blot for MAPK/ERK Pathway Activation

This protocol is used to determine if this compound activates specific signaling pathways.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes). For inhibitor studies, pre-treat with the CYP inhibitor.

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

Visualizing the Pathways and Workflows

Synthesis of this compound

Biosynthesis of this compound from arachidonic acid.

Putative Signaling Pathway of this compound

HETE_Signaling HETE_16S This compound GPCR Putative G-Protein Coupled Receptor HETE_16S->GPCR G_Protein G-Protein GPCR->G_Protein PLC PLC G_Protein->PLC PKC PKC PLC->PKC MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Cascade->Transcription_Factors Biological_Response Biological Response (e.g., Migration, Proliferation) Transcription_Factors->Biological_Response

A proposed signaling cascade for this compound.

Experimental Workflow for Validating this compound Specificity

Validation_Workflow cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Validation Experiments cluster_3 Conclusion Observe_Effect Observe Biological Effect (e.g., Increased Cell Migration) Hypothesize_HETE Hypothesize that this compound mediates the effect Observe_Effect->Hypothesize_HETE Exogenous_HETE Treat cells with exogenous this compound Hypothesize_HETE->Exogenous_HETE Compare_Enantiomer Compare with 16(R)-HETE Hypothesize_HETE->Compare_Enantiomer Inhibitor_Study Use CYP inhibitor (e.g., HET0016) to block endogenous synthesis Hypothesize_HETE->Inhibitor_Study Conclusion Conclude on the specificity of this compound's action Exogenous_HETE->Conclusion Compare_Enantiomer->Conclusion Inhibitor_Study->Conclusion

Workflow for validating this compound's biological action.

Conclusion and Future Perspectives

Validating the specific biological actions of this compound is a complex task due to the lack of specific antagonists. The use of CYP inhibitors, in combination with comparative studies using its enantiomer and other HETEs, provides a robust, albeit indirect, framework for investigation. The data obtained from such studies must be interpreted with caution, considering the potential off-target effects of the inhibitors.

The development of specific this compound antagonists or the identification of its cognate receptor remains a critical unmet need in the field. Such tools would significantly advance our understanding of the physiological and pathophysiological roles of this lipid mediator and could pave the way for novel therapeutic strategies targeting the this compound signaling pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE). Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Physicochemical and Safety Data for this compound

A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Formal Name 16(S)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
CAS Number 183509-23-1[1]
Molecular Formula C₂₀H₃₂O₃[1]
Molecular Weight 320.5 g/mol [1][2]
Formulation A solution in ethanol[1]
Storage Temperature -20°C[3][4]
Stability ≥ 2 years[1]

Detailed Disposal Protocol for this compound

As this compound is typically supplied in an ethanol (B145695) solution, the disposal procedure must account for the flammable nature of the solvent. Ethanol solutions are classified as ignitable hazardous waste and must not be disposed of down the drain.[5][6][7]

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough hazard assessment is crucial. Always consult the Safety Data Sheet (SDS) for the specific product. The following PPE should be worn:

  • Safety Goggles or Face Shield: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be used.

  • Laboratory Coat: To protect skin and clothing.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with ethanol, such as glass or high-density polyethylene (B3416737) (HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound in Ethanol," and the approximate concentration and volume.

  • Segregation: Do not mix this compound waste with incompatible chemicals, such as strong oxidizers, acids, or bases.[8]

  • Collection: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[9]

Step 3: Waste Storage
  • Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area.[5]

  • Secondary Containment: Place the waste container in a secondary container to contain any potential leaks.

  • Ventilation: The storage area should be well-ventilated to prevent the accumulation of flammable vapors.

Step 4: Final Disposal
  • Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service.[8]

  • Documentation: Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal.

Step 5: Spill Management

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: Use a chemical spill kit with absorbent materials to contain and clean up the spill.

  • Disposal of Cleanup Materials: All materials used for cleanup should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of along with the this compound waste.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following diagram outlines the essential workflow from initial handling to final disposal.

Workflow for the Proper Disposal of this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A 1. Hazard Assessment (Consult SDS) B 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Use Labeled, Compatible Waste Container B->C Proceed to Collection D 4. Segregate from Incompatible Chemicals C->D E 5. Transfer Waste Carefully D->E F 6. Store in Designated Satellite Accumulation Area E->F Proceed to Storage G 7. Use Secondary Containment F->G H 8. Arrange for Pickup by Licensed Disposal Service G->H Ready for Disposal I 9. Provide SDS to Disposal Service H->I

Caption: A flowchart illustrating the key stages for the safe disposal of this compound.

References

Comprehensive Safety and Handling Protocol for 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Essential Safety Information: Chemical and Physical Properties

This compound is a biologically active metabolite of arachidonic acid.[1][2][3] Understanding its properties is crucial for safe handling.

PropertyValue
Formal Name 16S-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
CAS Number 183509-23-1
Molecular Formula C₂₀H₃₂O₃[1]
Molecular Weight 320.5 g/mol [1][4]
Appearance Typically supplied as a solution in ethanol[1]
Solubility Soluble in DMF, DMSO, and Ethanol. Sparingly soluble in aqueous buffers.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure.[5] The following PPE should be used as a minimum standard of protection.[6][7]

  • Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[8][9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or latex, must be worn.[8] Given that this compound is often dissolved in ethanol, ensure the chosen gloves are resistant to this solvent. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat should be worn to protect the skin and clothing.[7] For procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.

  • Respiratory Protection : While respiratory protection is not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if working outside of a fume hood.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • This compound is typically stored at -20°C to maintain its stability. Confirm the recommended storage temperature on the product's data sheet.

  • Store the container in a designated, clearly labeled area for potent bioactive lipids.

Handling Procedures:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation from entering the vial.

  • Use only clean, chemical-resistant tools and labware.

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Keep the container tightly sealed when not in use to prevent solvent evaporation and potential degradation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Collection:

  • All solutions containing this compound and any solvents used for rinsing should be collected as hazardous chemical waste.[10]

  • Do not dispose of this compound down the drain.[10]

  • Solid waste, such as contaminated pipette tips, gloves, and paper towels, should be placed in a designated hazardous waste container.

Container Disposal:

  • Empty this compound containers must be triple-rinsed with an appropriate solvent (e.g., ethanol).[10]

  • The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses should also be collected as hazardous waste.

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines for clean glassware or plastic.

Experimental Protocol: Quantification of HETEs in Biological Samples

The following is a generalized protocol for the quantification of HETEs, including this compound, in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Deuterium-labeled internal standards (e.g., d8-16(S)-HETE)

  • Methanol/acetonitrile (1:1, v/v) solution for extraction

  • Solid-phase extraction (SPE) cartridges

  • LC-MS system

Methodology:

  • Sample Preparation :

    • To a 20 mg sample, add 200 µL of a methanol/acetonitrile (1:1, v/v) solution containing the internal standards.[11]

    • Homogenize the sample using a tissue disruptor.

    • To precipitate proteins, incubate the mixture at -20°C for 30 minutes.[11]

    • Centrifuge at 11,000 x g at 4°C for 10 minutes.[11]

    • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

  • Solid-Phase Extraction (SPE) :

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the HETEs using an appropriate solvent.

  • LC-MS Analysis :

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

    • Inject the sample into the LC-MS system for analysis.

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Risk Assessment PPE_Selection Select & Don PPE RiskAssessment->PPE_Selection Receiving Receiving & Storage PPE_Selection->Receiving Experiment Experimentation in Fume Hood Receiving->Experiment WasteSegregation Segregate Waste Experiment->WasteSegregation Decontamination Decontaminate & Clean WasteSegregation->Decontamination FinalDisposal Final Disposal Decontamination->FinalDisposal

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.